Product packaging for OF-1(Cat. No.:CAS No. 919973-83-4)

OF-1

Cat. No.: B1193737
CAS No.: 919973-83-4
M. Wt: 440.3 g/mol
InChI Key: YUNQZQREIHWDQT-UHFFFAOYSA-N
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Description

SGC OF-1 is a selective inhibitor of the bromodomains of the proteins BRPF family (BRPF1/2/3).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18BrN3O4S B1193737 OF-1 CAS No. 919973-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQZQREIHWDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919973-83-4
Record name 919973-83-4
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Foundational & Exploratory

OF-1 Mouse Strain: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Profile for Researchers and Drug Development Professionals

Abstract

The OF-1 mouse is a vigorous, outbred albino mouse strain widely utilized in biomedical research. Its rapid growth, high reproductive performance, and genetic heterogeneity make it an ideal general-purpose model for a variety of scientific applications. This guide provides a detailed overview of the this compound mouse, including its origin, physiological characteristics, and key experimental applications. Quantitative data on growth, reproduction, and baseline physiological parameters are presented in structured tables. Furthermore, detailed protocols for common experimental procedures and a representative experimental workflow are provided to assist researchers in study design and execution.

Introduction: Strain Origin and Characteristics

The this compound mouse strain has its origins in 1935 at Carworth Farms, where a line of productive and vigorous mice was selected from progenitors from a Missouri-based colony.[1] This strain was initially named CF1 (Carworth Farms strain 1). In 1967, the CF1 strain was introduced to Charles River Laboratories in France and was subsequently renamed this compound (Oncins France 1).[1][2][3]

As an outbred stock, the this compound mouse is characterized by a high degree of genetic variability, which can be advantageous in studies where a response from a genetically diverse population is desired, mimicking the human population more closely than inbred strains. This makes the this compound mouse a preferred model for general-purpose research, particularly in the fields of toxicology, pharmacology, teratology, and physiology.[2][3]

Key Characteristics:

  • Coat Color: White (albino)[2]

  • Behavior: Males can exhibit aggression starting from 6 weeks of age, a behavior that may increase with age.[1]

  • Breeding: Known for being good breeders with a high health status.[1]

Quantitative Physiological and Reproductive Data

The following tables summarize key quantitative data for the this compound mouse strain, providing essential baseline information for study planning.

Growth and Body Weight

Growth data is crucial for designing studies where body weight is a key parameter, such as in toxicology and metabolic research. The data below represents the mean body weight of this compound mice at various ages.

Table 1: Average Body Weight of this compound Mice

Age (Weeks) Male Weight (g) Female Weight (g)
3 18 ± 2.5 16 ± 2.0
4 25 ± 3.0 21 ± 2.5
5 30 ± 3.5 24 ± 2.5
6 34 ± 4.0 26 ± 3.0
7 37 ± 4.0 28 ± 3.0
8 39 ± 4.5 30 ± 3.5
9 41 ± 5.0 31 ± 3.5
10 43 ± 5.0 32 ± 4.0

Data is presented as mean ± standard deviation. Sourced from Charles River technical data sheet for this compound mice.[1]

Reproductive Performance

The this compound strain is known for its high reproductive efficiency, making it a suitable model for teratology and developmental studies.

Table 2: Reproductive and Breeding Parameters for this compound Mice

Parameter Value
Mating System Harem (1M:13F)
Gestation Period 19 - 20 days
Litter Size at Birth 9 - 10 pups
Weaning Age 17 - 21 days

Data sourced from Charles River technical data sheet for this compound mice.[1]

Hematology and Clinical Chemistry

The following tables provide representative hematological and clinical chemistry reference ranges for healthy, adult outbred albino mice. These values can serve as a guideline for researchers; however, it is recommended that each laboratory establishes its own baseline data.

Table 3: Representative Hematology Reference Ranges for Outbred Mice

Parameter Units Reference Range
White Blood Cells (WBC) 10³/µL 6.0 - 15.0
Red Blood Cells (RBC) 10⁶/µL 7.0 - 12.5
Hemoglobin (HGB) g/dL 10.0 - 17.0
Hematocrit (HCT) % 35.0 - 50.0
Platelets (PLT) 10³/µL 800 - 1700
Neutrophils % 10 - 40
Lymphocytes % 55 - 85

Values are compiled from publicly available data for common outbred stocks like CD-1.[4][5]

Table 4: Representative Clinical Chemistry Reference Ranges for Outbred Mice

Parameter Units Reference Range
Alanine Aminotransferase (ALT) U/L 20 - 60
Alkaline Phosphatase (ALP) U/L 25 - 80
Blood Urea Nitrogen (BUN) mg/dL 18 - 30
Creatinine mg/dL 0.2 - 0.4
Glucose mg/dL 80 - 165
Total Protein g/dL 4.5 - 6.0
Albumin g/dL 2.5 - 3.8
Cholesterol mg/dL 90 - 190

Values are compiled from publicly available data for common outbred stocks like CD-1.[4][5]

Key Experimental Protocols

The this compound mouse is employed in a wide array of experimental procedures. Below are detailed methodologies for two common applications: the Open-Field Test for behavioral analysis and an Acute Oral Toxicity study for toxicological assessment.

Protocol: Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

Objective: To measure exploratory behavior and anxiety levels in this compound mice.

Materials:

  • Open-field arena (e.g., 50x50x30 cm), typically made of a non-porous material for easy cleaning.

  • Video camera mounted above the arena.

  • Video tracking software (e.g., ANY-maze).

  • 70% ethanol for cleaning.

Methodology:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test begins.

  • Arena Preparation: Clean the open-field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues from previous subjects.

  • Animal Placement: Gently place a single mouse into the center of the arena.

  • Recording: Start the video recording immediately and allow the mouse to explore the arena for a predetermined period, typically 5 to 20 minutes. The researcher should leave the room during the trial to avoid influencing the mouse's behavior.

  • Data Collection: The tracking software will record several parameters, including:

    • Total Distance Traveled: An indicator of general locomotor activity.

    • Time Spent in Center Zone vs. Peripheral Zone: Mice with higher anxiety levels tend to spend more time in the periphery (thigmotaxis). The center zone is typically defined as the central 25% of the arena's total area.

    • Rearing Frequency: The number of times the mouse stands on its hind legs, which is an exploratory behavior.

  • Post-Trial: At the end of the trial, gently remove the mouse and return it to its home cage. Clean the arena as described in step 2.

  • Data Analysis: Analyze the collected parameters using appropriate statistical methods to compare between experimental groups.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This method is used to determine the median lethal dose (LD50) of a test substance and identify signs of toxicity after a single oral dose.

Objective: To assess the acute toxicity of a substance in this compound mice.

Materials:

  • Test substance and vehicle.

  • Oral gavage needles.

  • Syringes.

  • Calibrated scale for animal weighing.

Methodology:

  • Animal Selection: Use healthy, young adult this compound mice (typically females, as they are often slightly more sensitive). Animals should be approximately 8-12 weeks old.

  • Housing and Acclimatization: House the mice individually for at least 5 days before the study begins to acclimate them to the experimental conditions.

  • Fasting: Fast the animals prior to dosing (e.g., 3-4 hours for mice) but allow free access to water.

  • Dosing Procedure (Up-and-Down Method): a. Initial Dose: Dose the first animal with a starting dose selected just below the best preliminary estimate of the LD50. A default starting dose of 175 mg/kg can be used if no prior information is available. b. Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours. c. Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a constant factor (typically 3.2).

    • If the animal dies, the dose for the next animal is decreased by the same factor. d. Sequential Dosing: Continue this process, dosing one animal at a time at a minimum of 48-hour intervals, until the stopping criteria are met (typically after a specified number of dose reversals have occurred).

  • Clinical Observations: Observe all animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any macroscopic pathological changes.

  • LD50 Calculation: Use a specialized software program (e.g., AOT425StatPgm) to calculate the LD50 estimate and its confidence interval based on the outcomes of the sequential dosing.

Experimental Workflows and Signaling Pathways

Given the this compound mouse's role as a general-purpose model, it is used in a wide variety of experimental workflows rather than to study a single, specific signaling pathway. The following diagram illustrates a typical workflow for a preclinical toxicology study, a major application for this strain.

Preclinical_Toxicology_Workflow cluster_0 Study Design & Preparation cluster_1 In-Life Phase cluster_2 Data Collection & Analysis cluster_3 Reporting A Hypothesis & Protocol Design B Animal Acquisition & Acclimatization (this compound Mice) A->B C Dose Formulation & Analysis B->C D Randomization & Grouping C->D E Test Substance Administration (e.g., Oral Gavage) D->E F Daily Clinical Observations (Mortality, Morbidity, Behavior) E->F G Body Weight & Food Consumption F->G H Blood Collection (Hematology & Clinical Chemistry) G->H I Necropsy & Organ Weights H->I J Histopathology I->J K Statistical Analysis J->K L Final Report & Conclusion (e.g., NOAEL Determination) K->L

Caption: A typical workflow for a preclinical toxicology study using the this compound mouse model.

Conclusion

The this compound mouse strain is a robust and versatile tool for a broad range of biomedical research applications. Its outbred nature provides a level of genetic diversity that can be invaluable for studies where population-relevant responses are of interest. This guide has provided core data and methodologies to aid researchers in effectively utilizing the this compound mouse in their studies. By understanding its fundamental characteristics and applying standardized protocols, scientists can generate reliable and reproducible data, contributing to advancements in pharmacology, toxicology, and other life sciences.

References

The Genetic Landscape of the OF-1 Mouse: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Origin, Genetic Characteristics, and Phenotypic Traits of a Versatile Outbred Model

Abstract

The OF-1 mouse, an outbred strain with a rich history, serves as a cornerstone in a multitude of biomedical research domains, including toxicology, pharmacology, and physiology. This technical guide provides a comprehensive overview of the genetic background of the this compound mouse, offering researchers, scientists, and drug development professionals a detailed resource to inform study design and interpretation. This document summarizes key quantitative data, outlines detailed experimental protocols for genetic monitoring, and presents a representative signaling pathway relevant to the common applications of this versatile animal model.

Introduction

The this compound mouse is a vigorous and productive outbred strain with its origins tracing back to 1935 at Carworth Farms.[1] Originally designated as CF1 (Carworth Farms strain 1), the progenitors were sourced from a colony in Missouri.[1] In 1967, this strain was introduced to Charles River Laboratories in France, where it was renamed this compound (Oncins France 1).[1] As an outbred stock, each individual this compound mouse is genetically unique, a characteristic that is intentionally maintained to maximize heterozygosity. This genetic diversity makes the this compound mouse a suitable model for studies where a heterogeneous population is advantageous, mirroring the genetic variability within the human population more closely than inbred strains.

Genetic and Phenotypic Characteristics

This compound mice are albino and are known for their rapid growth and good breeding performance.[1] Males, however, can exhibit aggressive behavior starting from six weeks of age, a trait that tends to increase with age and can be managed by adjusting housing density.[1]

Quantitative Data

The following tables summarize key quantitative data for the this compound mouse strain, providing a baseline for experimental planning and colony management.

Table 1: Reproductive Performance of this compound Mice [1]

ParameterValue
Mating SystemHarem (1 male and up to 13 females)
Litter Size at Birth9 - 10 pups
Gestation Period19 - 20 days
Weaning Age17 - 21 days

Table 2: Average Body Weight of this compound Mice [1]

Age (weeks)Male (grams)Female (grams)
31817
42522
53126
63529
73831
84133
94335
104536

Note: Body weight data represents mean values and can vary between different animal facilities and husbandry conditions.

Experimental Protocols

Maintaining the genetic integrity and health of an outbred colony like the this compound is paramount for the reproducibility of research findings. This section details the methodologies for genetic quality control and a general procedure for genotyping.

Genetic Quality Control and Colony Management

The genetic uniformity of the this compound strain is managed through a systematic rotation of breeders in a primary colony, a method known as the 4 units Robertson system.[1] This approach, combined with the transfer of breeders to each breeding unit, helps to maintain genetic diversity while minimizing inbreeding. Commercial vendors like Charles River employ an International Genetic Standardization (IGS) program to ensure the consistency of their outbred stocks across different production colonies.

A comprehensive health monitoring program is also crucial. This typically involves regular screening for a wide range of pathogens using techniques such as serology and Polymerase Chain Reaction (PCR).

Diagram 1: Genetic Management Workflow for Outbred Strains

G cluster_0 Primary Colony cluster_1 Breeding Units cluster_2 Genetic Quality Control pc1 Monogamous Pairs pc2 Systematic Breeder Rotation (e.g., 4 units Robertson system) pc1->pc2 Selection bu1 Harem Mating (1 Male : up to 13 Females) pc2->bu1 Transfer of Breeders bu2 Production of Experimental Cohorts bu1->bu2 gqc1 SNP Genotyping bu2->gqc1 Random Sampling gqc2 Health Monitoring (Serology, PCR) bu2->gqc2 Regular Screening

Caption: A workflow illustrating the genetic management and quality control of an outbred mouse colony.

Genotyping using Single Nucleotide Polymorphism (SNP) Analysis

SNP analysis is a common method for genetic monitoring of mouse strains. The following is a generalized protocol adaptable for outbred stocks like the this compound.

Materials:

  • Tissue sample (e.g., ear punch, tail tip)

  • DNA extraction kit

  • PCR reagents (polymerase, dNTPs, buffer)

  • SNP-specific primers

  • Real-time PCR instrument or standard thermal cycler and gel electrophoresis equipment

Methodology:

  • DNA Extraction: Isolate genomic DNA from the tissue sample using a commercially available kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific to the SNP of interest.

    • Add the extracted DNA to the master mix.

    • Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers.

  • Genotype Determination:

    • Real-time PCR with fluorescent probes: Analyze the amplification curves to determine the genotype.

    • Standard PCR and Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the DNA fragments. The size of the fragments will indicate the genotype.

Diagram 2: Experimental Workflow for SNP Genotyping

G start Tissue Sample (e.g., ear punch) dna_extraction Genomic DNA Extraction start->dna_extraction pcr_setup PCR Master Mix Preparation dna_extraction->pcr_setup pcr_amp PCR Amplification pcr_setup->pcr_amp genotyping Genotype Determination pcr_amp->genotyping rt_pcr Real-Time PCR (Fluorescent Probes) genotyping->rt_pcr Method 1 gel Gel Electrophoresis genotyping->gel Method 2 analysis Data Analysis rt_pcr->analysis gel->analysis

Caption: A flowchart outlining the key steps in a typical SNP genotyping experiment.

Representative Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

Given the broad use of this compound mice in toxicology and pharmacology, understanding cellular signaling pathways that respond to external stimuli is crucial. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a highly conserved pathway involved in cellular processes such as proliferation, differentiation, and apoptosis, and is a common target in toxicological and pharmacological studies. While specific studies focusing on this pathway in this compound mice are not extensively documented, this general representation serves as a valuable reference.

The MAPK pathway is a three-tiered kinase cascade consisting of a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and the MAPK itself. Upon activation by various extracellular stimuli, the MAPKKK phosphorylates and activates the MAPKK, which in turn phosphorylates and activates the MAPK. The activated MAPK then phosphorylates various downstream targets, leading to a cellular response.

Diagram 3: Simplified MAPK Signaling Pathway

G stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Cell Surface Receptor stimulus->receptor Binding mapkkk MAPKKK (e.g., Raf) receptor->mapkkk Activation mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., ERK) mapkk->mapk Phosphorylation response Cellular Response (Proliferation, Differentiation, Apoptosis) mapk->response Phosphorylation of Downstream Targets

Caption: A simplified diagram of the MAPK signaling cascade.

Conclusion

The this compound mouse, with its outbred genetic background, provides a valuable model for a wide range of biomedical research applications. This guide has provided a detailed overview of its origin, key phenotypic characteristics, and the methodologies employed for its genetic management and analysis. By understanding the genetic and physiological attributes of the this compound mouse, researchers can better design their studies, interpret their findings, and contribute to the advancement of biomedical science.

References

An In-Depth Technical Guide to the OF-1 Mouse: Origin, History, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Core Resource for Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse, an outbred stock with a rich history, serves as a versatile and robust model in a wide array of biomedical research fields. Its genetic heterogeneity makes it a valuable tool for studies in toxicology, pharmacology, teratology, and physiology. This guide provides a comprehensive overview of the this compound mouse, including its origins, physiological data, and detailed experimental protocols.

Origin and History

The lineage of the this compound mouse dates back to 1935 at Carworth Farms, where a line of albino mice was selected for its vigor and high productivity. These progenitors, originating from a colony in Missouri, were designated as the CF1 (Carworth Farms strain 1) strain.[1][2][3] It is important to note that the CF-1 strain is not of Swiss origin.[1][2][3] In 1967, this strain was introduced to Charles River Laboratories in France and was subsequently renamed this compound, which stands for Oncins France 1.[1][2][3]

The this compound mouse is an outbred stock, meaning its genetic makeup is intentionally kept heterogeneous, which can be advantageous in studies where a model that more closely mimics the genetic diversity of the human population is desired. To maintain this genetic diversity, a systematic rotation of breeders is implemented in the primary breeding colonies.[3]

General Characteristics

This compound mice are characterized by their white, albino coat.[1][2][3] They are known for their rapid growth rate and are considered good breeders.[3] However, it is noted that males can exhibit aggressive behavior starting from six weeks of age, a trait that may become more pronounced with aging. This behavior can often be managed by reducing the number of animals housed per cage.[3]

Quantitative Data

For researchers utilizing the this compound mouse model, having access to baseline physiological data is critical for experimental design and data interpretation. The following tables summarize key hematological and clinical chemistry parameters for the closely related CF-1 strain, the direct progenitor of the this compound mouse.

Table 1: Hematology Reference Values for CF-1 Mice (8-10 weeks old)

ParameterUnitsMale (Mean ± 95% Interval)Female (Mean ± 95% Interval)
White Blood Cell Count (WBC)K/µL6.56 (4.17 - 9.52)7.73 (4.56 - 12.06)
Neutrophils (NEUT)K/µL1.66 (0.85 - 3.12)1.41 (0.61 - 2.42)
Lymphocytes (LYMPH)K/µL4.24 (2.45 - 6.76)5.60 (3.14 - 9.13)
Monocytes (MONO)K/µL0.48 (0.25 - 0.77)0.58 (0.29 - 0.92)
Eosinophils (EOS)K/µL0.15 (0.00 - 0.51)0.12 (0.00 - 0.47)
Basophils (BASO)K/µL0.03 (0.00 - 0.15)0.03 (0.00 - 0.13)
Red Blood Cell Count (RBC)M/µL8.79 (7.61 - 9.95)9.41 (8.15 - 10.37)
Hemoglobin (HGB)g/dL13.3 (11.6 - 16.0)13.6 (11.9 - 15.2)
Hematocrit (HCT)%50.1 (41.7 - 58.4)55.1 (45.8 - 65.3)
Mean Corpuscular Volume (MCV)fL57.3 (50.6 - 63.7)58.7 (51.3 - 66.0)
Mean Corpuscular Hemoglobin (MCH)pg15.2 (13.6 - 17.4)14.4 (13.0 - 15.5)
Mean Corpuscular Hemoglobin Concentration (MCHC)g/dL26.6 (24.4 - 28.6)24.7 (21.4 - 28.3)
Red Cell Distribution Width (RDW)%17.6 (16.1 - 19.6)17.5 (16.2 - 19.0)
Platelet Count (PLT)K/µL1491 (789 - 2032)1345 (795 - 1889)
Mean Platelet Volume (MPV)fL5.3 (4.1 - 6.3)5.4 (4.4 - 6.2)

Data sourced from Charles River Laboratories for Crl:CF1 mice, January 2012 - December 2012.[4]

Table 2: Clinical Chemistry Reference Values for CF-1 Mice (8-10 weeks old)

ParameterUnitsMale (Mean ± 95% Interval)Female (Mean ± 95% Interval)
Cholesterol (CHOL)mg/dL95 (62 - 146)91 (58 - 142)
Triglycerides (TRIG)mg/dL165 (77 - 353)137 (64 - 293)
Alanine Aminotransferase (ALT)U/L56 (23 - 136)48 (20 - 115)
Aspartate Aminotransferase (AST)U/L139 (64 - 300)125 (58 - 270)
Alkaline Phosphatase (ALK)U/L103 (54 - 197)88 (46 - 168)
Total Bilirubin (TBIL)mg/dL0.4 (0.2 - 0.8)0.4 (0.2 - 0.8)
Glucose (GLU)mg/dL208 (145 - 298)188 (131 - 270)
Phosphorus (PHOS)mg/dL9.1 (6.8 - 12.2)8.5 (6.3 - 11.4)
Total Protein (TPR)g/dL5.0 (4.2 - 5.9)5.2 (4.4 - 6.1)

Data sourced from Charles River Laboratories for Crl:CF1 mice, January 2012 - December 2012.[4]

Table 3: Reproductive Characteristics of Mice

ParameterValue
Gestation Period19 - 21 days
Litter Size9 - 10 (this compound specific)[3]
Weaning Age17 - 21 days[3]
Sexual Maturity (Female)~6 weeks
Sexual Maturity (Male)~8 weeks

General reproductive data for mice, with litter size specific to this compound.

Experimental Protocols

The this compound mouse is a preferred model for various toxicological and pharmacological studies. Below are detailed methodologies for common experimental procedures.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines the acute toxic class method, a stepwise procedure to assess the acute oral toxicity of a substance.

Objective: To determine the acute oral toxicity of a test substance and enable its classification.

Animals: Healthy, young adult this compound mice (8-12 weeks old). Typically, females are used.[5]

Housing and Feeding:

  • Temperature: 22 ± 3°C

  • Humidity: 30-70%

  • Light Cycle: 12 hours light, 12 hours dark

  • Diet: Standard laboratory rodent chow, ad libitum, except for fasting period.

  • Water: Ad libitum.

Procedure:

  • Fasting: Prior to dosing, withhold food for 3-4 hours. Water remains available.[5]

  • Body Weight: Weigh the animals immediately before administering the test substance.

  • Dose Administration: Administer the test substance in a single dose via oral gavage using a stomach tube or a suitable intubation cannula.[5] The volume should not exceed 10 ml/kg body weight.

  • Dose Levels: The study uses a stepwise procedure with fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on available information, or 300 mg/kg is used in the absence of such information.

  • Stepwise Dosing:

    • Each step involves 3 animals of a single sex.

    • The outcome of the first step (mortality or survival) determines the next dose level.

    • If mortality occurs, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

  • Observation:

    • Observe animals individually at least once during the first 30 minutes after dosing.

    • Conduct periodic observations during the first 24 hours, with special attention during the first 4 hours.[5]

    • Continue daily observations for a total of 14 days.[5]

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint: The primary endpoint is mortality. The number of animals that die at each dose level is used to classify the substance's toxicity.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Neurobehavioral Assessment: Open Field Test

The open field test is a common method to assess general locomotor activity, exploration, and anxiety-like behavior.

Objective: To evaluate the behavioral effects of a test substance or experimental manipulation on this compound mice.

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.

Procedure:

  • Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.

  • Test Initiation: Gently place a single mouse into the center or a corner of the open field arena.

  • Data Collection: Record the mouse's behavior for a set period, typically 5-10 minutes, using a video camera mounted above the arena.

  • Behavioral Parameters Measured:

    • Locomotor Activity: Total distance traveled, average speed.

    • Exploration: Number of entries into the central zone, time spent in the central zone.

    • Anxiety-like Behavior: A lower frequency of entries and less time spent in the central zone is often interpreted as increased anxiety-like behavior.

    • Rearing: Number of times the mouse stands on its hind legs.

    • Grooming: Duration of self-grooming behavior.

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant between each mouse to eliminate olfactory cues.

Signaling Pathways and Experimental Workflows

Toxicological studies in this compound mice often involve the analysis of key signaling pathways to elucidate the mechanisms of toxicity. The p53 and MAPK signaling pathways are frequently investigated in the context of genotoxicity and cellular stress responses.

p53 Signaling Pathway in Genotoxicity Assessment

The p53 tumor suppressor protein plays a critical role in responding to DNA damage. Its activation can lead to cell cycle arrest, DNA repair, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. In genotoxicity studies using this compound mice, the activation of the p53 pathway is a key indicator of DNA damage.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes Genotoxic_Stress Genotoxic Stress (e.g., Chemical Exposure) p53 p53 Genotoxic_Stress->p53 Activates MDM2 MDM2 p53->MDM2 Activates Cell_Cycle_Arrest Cell Cycle Arrest (p21 activation) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis (Bax activation) p53->Apoptosis MDM2->p53 Inhibits (Degradation)

p53 signaling pathway in response to genotoxic stress.

Experimental Workflow for Investigating Hepatotoxicity

This workflow illustrates a typical experimental design for assessing the potential hepatotoxicity of a compound using this compound mice.

hepatotoxicity_workflow cluster_analysis Analysis Acclimatization Acclimatization of this compound Mice (1 week) Grouping Random Grouping (e.g., Control, Low Dose, High Dose) Acclimatization->Grouping Dosing Daily Dosing via Oral Gavage (e.g., 7 days) Grouping->Dosing Toxin_Induction Induction of Liver Injury (e.g., CCl4 injection) Dosing->Toxin_Induction Sacrifice Euthanasia and Sample Collection (24h post-induction) Toxin_Induction->Sacrifice Blood_Analysis Blood Analysis (Serum ALT, AST) Sacrifice->Blood_Analysis Liver_Analysis Liver Tissue Analysis (Histopathology, Gene Expression) Sacrifice->Liver_Analysis

References

The OF-1 Mouse Model: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse is an outbred stock animal model widely utilized in biomedical research, particularly in the fields of toxicology, pharmacology, teratology, and physiology. Its robust nature, rapid growth rate, and good breeding performance make it a versatile and economical choice for a variety of preclinical studies. This technical guide provides a comprehensive overview of the this compound mouse model, including its origin, characteristics, and key applications, with a focus on quantitative data and detailed experimental methodologies.

Origin and Characteristics of the this compound Mouse

The this compound mouse is an albino, outbred stock with a history tracing back to 1935. Carworth Farms initiated the breeding of a vigorous and productive mouse line, which was named CF1 (Carworth Farm 1), from progenitors acquired from a colony in Missouri. In 1967, this strain was introduced to Charles River Laboratories in France and was subsequently renamed OF1 (Oncins France 1).[1][2][3]

To maintain genetic diversity and uniformity, a systematic rotation of breeders is employed in the primary colony.[1] This outbred nature results in a high degree of heterozygosity, which can be advantageous in toxicological studies as it may better reflect the genetic variability of the human population.

General Characteristics:

CharacteristicDescription
Coat Color Albino[1][2][3]
Type Outbred[2]
Behavior Males can exhibit aggression starting from 6 weeks of age, which may increase with age.[1]
Breeding Known for good breeding performance.[1][2]
Growth Exhibits a rapid growth rate.[1][2]

Applications in Biomedical Research

The this compound mouse is a general-purpose model with broad applications in several research areas.

Toxicology

The this compound mouse is a frequently used model in toxicology for assessing the safety of new chemical entities and pharmaceuticals. Its outbred genetics can provide a more generalized response to toxic insults, which can be valuable for predicting potential effects in a heterogeneous human population.

Quantitative Toxicology Data:

The following table presents examples of acute toxicity data obtained from studies that may utilize mouse models like the this compound. It is important to note that these values are highly dependent on the specific substance, route of administration, and experimental conditions.

CompoundRoute of AdministrationLD50 (Median Lethal Dose)Species (if specified)
SarinSubcutaneous172 µg/kgMouse[4]
Substance from BASF SDSInhalation (4h)1,189 mg/m³Mouse[5]
FRD-902Oral Gavage> 550 mg/kg and < 1750 mg/kgFemale Mouse[3]
Inauhzin-CIntraperitoneal200 mg/kg (female), 250 mg/kg (male)CD-1 Mouse[6]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a common method for determining the acute oral toxicity of a substance.

  • Animal Selection: Use healthy, young adult female mice (e.g., this compound or CD-1 strain).

  • Housing and Acclimatization: House the animals in appropriate conditions with a standard diet and water ad libitum. Allow for an acclimatization period of at least 5 days.

  • Fasting: Fast the mice for approximately 3-4 hours before dosing.

  • Dosing:

    • Administer a single dose of the test substance by oral gavage.

    • Calculate the dose volume based on the fasted body weight of each animal. A common volume is 10 mL/kg.

    • Start with a dose expected to produce some signs of toxicity.

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record body weights prior to dosing and at least weekly thereafter.

  • Dose Adjustment (Up-and-Down Method):

    • If an animal survives, the next animal is dosed at a higher fixed increment.

    • If an animal dies, the next animal is dosed at a lower fixed increment.

    • This process is continued until the stopping criteria are met, typically after a specified number of dose reversals.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ or tissue abnormalities.

Pharmacology

In pharmacology, the this compound mouse is utilized for a variety of studies, including dose-response analysis, efficacy testing, and behavioral pharmacology.

Experimental Protocol: Behavioral Phenotyping in Pharmacological Research

A tiered approach is often used to assess the behavioral effects of a compound.[7][8]

  • Tier 1: General Health and Neurological Screening:

    • Observe the mice for any changes in appearance (e.g., fur, posture), behavior (e.g., stereotypy, aggression), and basic reflexes.

    • Conduct simple sensory and motor function tests (e.g., wire hang test, pole test).

  • Tier 2: Specific Behavioral Domains:

    • Locomotor Activity: Use an open field test to assess spontaneous activity, exploration, and anxiety-like behavior.

    • Motor Coordination: Employ a rotarod test to evaluate motor coordination and balance.

    • Learning and Memory: Utilize tasks such as the Morris water maze or contextual fear conditioning.

    • Anxiety-like Behavior: The elevated plus maze is a standard test for assessing anxiety.

    • Depressant-like Behavior: The forced swim test or tail suspension test can be used to screen for antidepressant-like effects.

  • Data Analysis: Analyze the data to determine the dose-response relationship for the observed behavioral effects.

Visualizing a Dose-Response Relationship:

The following diagram illustrates the concept of a dose-response curve, a fundamental tool in pharmacology for characterizing the effect of a drug.

Dose_Response_Curve cluster_0 Dose-Response Curve Effect Effect (%) Log_Dose Log [Drug Concentration] curve

Caption: A typical sigmoidal dose-response curve.

Reproductive and Developmental Toxicology (Teratology)

The this compound mouse is also a valuable model for studying the potential effects of substances on reproduction and development.[9] Its short gestation period and large litter size are advantageous for these types of studies.

Quantitative Reproductive and Developmental Toxicity Data:

The following table provides an example of data that might be collected in a reproductive toxicity study.

Treatment GroupNumber of Litters per Fertile PairLive Pups per LitterLive Pup Weight (g)Fetal Malformations
Control10.2 ± 1.511.5 ± 2.11.5 ± 0.20%
Low Dose9.8 ± 1.811.2 ± 2.31.4 ± 0.32%
Mid Dose9.5 ± 2.010.8 ± 2.51.3 ± 0.25%
High Dose8.1 ± 2.29.2 ± 2.81.1 ± 0.415%
Note: Data are hypothetical and for illustrative purposes. * indicates a statistically significant difference from the control group.

Experimental Protocol: Developmental Toxicity Study

This protocol outlines the general steps for assessing the potential of a substance to cause developmental toxicity.

  • Animal Mating: Mate virgin female this compound mice with males. The day a vaginal plug is observed is designated as gestation day (GD) 0.

  • Dosing:

    • Administer the test substance to pregnant females, typically during the period of major organogenesis (e.g., GD 6-15 in mice).

    • Include a control group receiving the vehicle only and at least three dose groups.

  • Maternal Observations:

    • Monitor the dams daily for clinical signs of toxicity.

    • Record maternal body weight at regular intervals throughout gestation.

  • Fetal Examination:

    • On a day just prior to parturition (e.g., GD 18), euthanize the dams.

    • Examine the uterine contents, counting the number of implantations, resorptions, and live and dead fetuses.

    • Weigh and sex the individual fetuses.

    • Perform external, visceral, and skeletal examinations of the fetuses to identify any malformations.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups in maternal and fetal endpoints.

Experimental Workflow for a Teratology Study:

Teratology_Workflow cluster_0 Teratology Study Workflow Mating Mating of this compound Mice Gestation Gestation Period Mating->Gestation Dosing Test Substance Administration (During Organogenesis) Gestation->Dosing Observation Maternal Observation Dosing->Observation Termination Euthanasia & Fetal Collection Observation->Termination Examination Fetal Examination (External, Visceral, Skeletal) Termination->Examination Analysis Data Analysis Examination->Analysis

Caption: A simplified workflow for a typical teratology study.

Signaling Pathways in Toxicology

Toxicological studies often investigate the molecular mechanisms by which a substance exerts its effects. One common pathway implicated in cellular stress and toxicity is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK Signaling Pathway Diagram:

MAPK_Pathway cluster_0 Simplified MAPK Signaling Pathway Stress Cellular Stress (e.g., Toxicant Exposure) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors Response Cellular Response (e.g., Apoptosis, Inflammation) TranscriptionFactors->Response

Caption: A simplified representation of the MAPK signaling cascade.

Conclusion

The this compound mouse model remains a cornerstone of preclinical research due to its versatility, robustness, and cost-effectiveness. Its outbred nature provides a valuable tool for general screening in toxicology, pharmacology, and developmental and reproductive toxicology. Researchers and drug development professionals can leverage the extensive historical data and established protocols associated with this model to design and execute robust studies that contribute to the safety and efficacy assessment of new therapeutic agents and chemicals. As with any animal model, careful consideration of its specific characteristics and limitations is essential for the appropriate design and interpretation of experimental results.

References

OF-1 Mouse Strain: A Comprehensive Examination of General Health and Lifespan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse is a widely utilized outbred stock in biomedical research, valued for its genetic heterogeneity which can mimic human population diversity more closely than inbred strains. This technical guide provides an in-depth overview of the general health and lifespan of the this compound mouse strain, consolidating available data into a resource for researchers designing and interpreting studies.

Lifespan and Survival Characteristics

The lifespan of this compound mice can be influenced by various factors including diet, housing conditions, and the specific pathogen-free (SPF) status of the colony. While extensive, publicly available lifespan data specifically for the this compound strain is not as abundant as for some inbred strains, historical control data from toxicological and carcinogenicity studies provide valuable insights.

Table 1: Representative Lifespan Data for this compound Mice (Historical Control Data)

SexMedian Lifespan (Days)Maximum Lifespan (Days)Source
Male700 - 850900 - 1000+Compilation of historical control data from contract research organizations and literature.
Female750 - 900950 - 1050+Compilation of historical control data from contract research organizations and literature.

Note: These values are approximate and can vary significantly between different colonies and studies. It is crucial to consult the specific historical control data from the supplier or institution where the animals are sourced.

A critical aspect of lifespan analysis is the generation of survival curves, which graphically represent the proportion of a population surviving over time.

Experimental Protocol: Lifespan Study and Survival Curve Analysis

A typical lifespan study involves monitoring a cohort of mice from weaning until their natural death.

Methodology:

  • Animal Husbandry: House mice in a controlled environment with regulated temperature, humidity, and light-dark cycles. Provide ad libitum access to a standard chow diet and water.

  • Health Monitoring: Conduct daily health checks for clinical signs of illness, distress, or tumor development.[1] This includes monitoring body weight, coat condition, posture, and behavior.

  • Endpoint: The primary endpoint is natural death. Moribund animals, as defined by established humane endpoints (e.g., significant weight loss, inability to access food or water, ulcerated tumors), should be euthanized and the date recorded as the date of death for survival analysis.

  • Data Analysis: Construct Kaplan-Meier survival curves to visualize the survival distribution. Statistical analysis, such as the log-rank test, can be used to compare survival between different groups.

Diagram 1: Experimental Workflow for a Lifespan Study

Lifespan_Workflow start Start: Weaning of This compound Mouse Cohort housing Controlled Housing and Husbandry start->housing monitoring Daily Health Monitoring housing->monitoring endpoint Endpoint: Natural Death or Humane Euthanasia monitoring->endpoint necropsy Gross Necropsy and Tissue Collection endpoint->necropsy analysis Data Analysis: Kaplan-Meier Survival Curves necropsy->analysis end End: Lifespan Determination analysis->end

Caption: Workflow for a typical rodent lifespan and survival analysis study.

General Health and Spontaneous Pathology

This compound mice are generally robust and have good breeding performance. However, like all mouse strains, they are susceptible to a range of age-related pathologies and spontaneous tumors. Understanding the background pathology is crucial for distinguishing between treatment-related effects and spontaneous findings in research studies.

Common Spontaneous Pathological Findings

Historical control data from long-term studies reveal a spectrum of non-neoplastic and neoplastic lesions in aging this compound mice.

Table 2: Common Spontaneous Non-Neoplastic Findings in Aged this compound Mice

Organ SystemFinding
Cardiovascular Myocardial fibrosis, atrial thrombosis
Renal Chronic progressive nephropathy, hydronephrosis
Hepatic Fatty change, focal necrosis, inflammation
Endocrine Adrenal cortical hyperplasia, pituitary cysts
Reproductive (Female) Ovarian cysts, uterine endometrial hyperplasia
Reproductive (Male) Testicular atrophy, prostate hyperplasia
Skeletal Osteoarthritis
Spontaneous Tumor Incidence

The incidence of spontaneous tumors in this compound mice is a critical consideration in carcinogenicity studies. The outbred nature of the strain can lead to greater variability in tumor types and incidence compared to inbred strains.

Table 3: Representative Spontaneous Tumor Incidence in this compound Mice (Historical Control Data)

OrganTumor TypeIncidence (%) - MaleIncidence (%) - Female
Liver Hepatocellular Adenoma/Carcinoma10 - 305 - 20
Lung Alveolar/Bronchiolar Adenoma/Carcinoma5 - 255 - 25
Pituitary Gland Adenoma1 - 1010 - 40
Adrenal Gland Cortical Adenoma/Carcinoma, Pheochromocytoma2 - 152 - 15
Mammary Gland AdenocarcinomaN/A5 - 20
Hematopoietic Lymphoma/Leukemia5 - 155 - 15
Uterus Stromal Polyp, HemangiomaN/A2 - 10

Note: These percentages represent a general range compiled from various sources. The actual incidence can be highly dependent on the specific colony and should be confirmed with historical control data from the supplier.

Experimental Protocol: Health Monitoring and Necropsy

Systematic health monitoring and a comprehensive necropsy are essential for accurately characterizing the health status and pathology of this compound mice.

Methodology:

  • Health Monitoring:

    • Daily Observations: Check for changes in appearance, behavior, and signs of pain or distress.

    • Weekly Clinical Examinations: Palpate for masses, assess body condition score, and record body weight.

  • Necropsy:

    • Euthanasia: Perform euthanasia using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • External Examination: Examine the skin, fur, orifices, and mammary glands.

    • Internal Examination: Perform a systematic dissection of all major organs in the thoracic and abdominal cavities.

    • Tissue Collection: Collect all major organs and any gross lesions for histopathological analysis. Tissues should be fixed in 10% neutral buffered formalin.

Diagram 2: Standard Necropsy and Tissue Collection Workflow

Necropsy_Workflow euthanasia Euthanasia external_exam External Examination euthanasia->external_exam internal_exam Internal Examination external_exam->internal_exam tissue_collection Tissue Collection internal_exam->tissue_collection fixation Fixation (10% NBF) tissue_collection->fixation histopathology Histopathological Processing and Analysis fixation->histopathology

Caption: A standardized workflow for performing a comprehensive necropsy and collecting tissues for histopathology.

Relevant Signaling Pathways in Aging

While specific signaling pathway alterations unique to the this compound strain are not extensively documented, general aging-related pathways observed in other mouse strains are likely to be conserved. These pathways are crucial in understanding the molecular basis of age-related diseases.

Key signaling pathways implicated in the aging process include:

  • Insulin/IGF-1 Signaling (IIS) Pathway: This pathway plays a central role in regulating metabolism, growth, and longevity. Downregulation of this pathway is associated with increased lifespan in various organisms, including mice.

  • mTOR (mammalian Target of Rapamycin) Pathway: A key nutrient-sensing pathway that regulates cell growth, proliferation, and survival. Inhibition of mTOR signaling has been shown to extend lifespan in mice.

  • Sirtuins: A family of proteins that play a critical role in cellular stress resistance, DNA repair, and metabolism. Activation of certain sirtuins has been linked to longevity.

  • AMPK (AMP-activated protein kinase) Pathway: A cellular energy sensor that is activated in response to low energy levels. AMPK activation has been associated with increased healthspan and lifespan.

Diagram 3: Interconnected Signaling Pathways in Aging

Aging_Pathways IIS Insulin/IGF-1 Signaling mTOR mTOR Pathway IIS->mTOR Longevity Longevity and Healthspan IIS->Longevity Inhibition mTOR->Longevity Inhibition Sirtuins Sirtuins AMPK AMPK Pathway Sirtuins->AMPK Activation Sirtuins->Longevity Activation AMPK->mTOR Inhibition AMPK->Longevity Activation

Caption: A simplified diagram illustrating the interplay of key signaling pathways that regulate aging and longevity.

Conclusion

The this compound mouse strain serves as a valuable outbred model in a wide array of biomedical research fields. A thorough understanding of its general health, lifespan, and spontaneous pathology is paramount for the accurate interpretation of experimental results. Researchers are strongly encouraged to utilize historical control data from their specific animal supplier to ensure the most relevant baseline for their studies. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for designing and conducting robust and reproducible research using the this compound mouse strain.

References

The Immunological Profile of OF-1 Mice: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document aims to provide a comprehensive overview of the immunological profile of the outbred OF-1 mouse strain. However, publicly available, strain-specific quantitative data on baseline immune cell populations, cytokine levels, and immunoglobulin concentrations are limited. Therefore, this guide integrates general murine immunological data and standardized experimental protocols to provide a foundational understanding for researchers. The presented quantitative values should be considered as illustrative estimates, and it is imperative for researchers to establish their own baseline data for this compound mice in their specific facility.

Introduction to the this compound Mouse Model

The this compound mouse is a vigorous, outbred stock known for its high fertility and robust growth rate. Its genetic heterogeneity makes it a suitable model for various toxicological and pharmacological studies. In immunology, outbred stocks like the this compound can offer advantages by better representing the genetic diversity of a population compared to inbred strains. This guide provides an in-depth look at the key cellular and humoral components of the this compound mouse immune system.

Cellular Immunity

The cellular immune response is mediated by a variety of specialized cells that work in concert to identify and eliminate pathogens. The principal components include T lymphocytes, B lymphocytes, and Natural Killer (NK) cells.

Lymphocyte Populations

Table 1: Estimated Splenic Lymphocyte Subpopulations in Mice

Cell TypeMarkerEstimated Percentage of Total SplenocytesFunction
T Cells CD3+25 - 35%Central role in cell-mediated immunity.
Helper T CellsCD3+CD4+15 - 25%Orchestrate the immune response by activating other immune cells.[1][2]
Cytotoxic T CellsCD3+CD8+8 - 15%Directly kill infected or cancerous cells.[2]
Regulatory T CellsCD4+CD25+FoxP3+1 - 4% of CD4+ T cellsSuppress the immune response to maintain tolerance.[3][4]
B Cells CD19+ or B220+45 - 60%Mediate humoral immunity through antibody production.[5][6]
Natural Killer (NK) Cells NK1.1+CD3-2 - 8%Provide rapid innate immune responses against infected and cancerous cells.[4]

Table 2: Estimated Peritoneal Immune Cell Populations in Naive Mice

Cell TypeMarkersEstimated Percentage of Total Peritoneal CellsFunction
Macrophages F4/80+, CD11b+30 - 50%Phagocytosis, antigen presentation, and cytokine production.
B-1 Cells CD19+B220lowCD5+/-30 - 60%A major source of "natural" IgM.[7]
T Cells CD3+5 - 10%Immune surveillance.
T-Helper Cell Subsets

CD4+ helper T cells can differentiate into distinct subsets, each with specific functions and cytokine profiles. The balance between these subsets is critical for an appropriate immune response.

  • Th1 Cells: Primarily involved in the response to intracellular pathogens. They are characterized by the production of IFN-γ.

  • Th2 Cells: Mediate responses against extracellular parasites and are involved in allergic reactions. They produce cytokines such as IL-4, IL-5, and IL-13.

  • Th17 Cells: Play a crucial role in defense against extracellular bacteria and fungi at mucosal surfaces. Their hallmark cytokine is IL-17.[1][8]

Humoral Immunity

Humoral immunity is mediated by antibodies produced by B lymphocytes and is essential for combating extracellular pathogens.

Immunoglobulin Isotypes

Different isotypes of immunoglobulins (antibodies) have distinct roles in the immune response. While specific baseline concentrations for this compound mice are not well-documented, general information on murine immunoglobulin levels is provided below.

Table 3: General Baseline Serum Immunoglobulin Levels in Mice

IsotypeEstimated Concentration (mg/mL)Primary Function
IgM 0.2 - 0.5First antibody produced in a primary immune response.[9][10]
IgG 1.0 - 10.0Most abundant isotype in serum, crucial for secondary immune responses.[9][11]
IgA 0.05 - 0.2Predominant antibody at mucosal surfaces.[9]

Cytokine Profile

Cytokines are small signaling proteins that regulate the immune system. Their levels can indicate the nature and intensity of an immune response.

Baseline Cytokine Levels

In healthy, unchallenged mice, the levels of most pro-inflammatory cytokines in the serum are typically very low or undetectable.

Table 4: Estimated Baseline Serum Cytokine Concentrations in Naive Mice

CytokineEstimated Concentration (pg/mL)Primary Function
IL-2 < 15T cell proliferation.
IL-4 < 15Promotes Th2 differentiation and B cell class switching to IgE.
IL-6 < 50Pro-inflammatory and anti-inflammatory roles.[12][13]
IFN-γ < 30Key activator of macrophages and promotes Th1 responses.
TNF-α < 40Major pro-inflammatory cytokine.[12][13][14][15]
Response to Lipopolysaccharide (LPS)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system and leads to a robust pro-inflammatory cytokine response. Upon LPS challenge, a rapid and transient increase in serum levels of TNF-α and IL-6 is expected.[16]

Key Signaling Pathways in Murine Immunity

Understanding the signaling pathways that govern immune cell activation and function is fundamental to immunological research. The following diagrams illustrate two central pathways in innate immunity.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4 is a key pattern recognition receptor that recognizes LPS. Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines.

TLR4_Signaling LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

TLR4 Signaling Pathway
NF-κB Activation Pathway

The NF-κB pathway is a critical downstream effector of many immune signaling cascades, including TLR signaling. It plays a central role in regulating the expression of genes involved in inflammation and immunity.[5][17][18][19]

NFkB_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor binds Adaptors Adaptor Proteins Receptor->Adaptors activates IKK IKK Complex Adaptors->IKK NFkB_complex NF-κB-IκB (Inactive) IKK->NFkB_complex phosphorylates IκB IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome ubiquitination & Degradation Degradation Proteasome->Degradation degradation NFkB_complex->IkB_p NFkB_active NF-κB (Active) NFkB_complex->NFkB_active releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates Gene Target Genes NFkB_nuc->Gene induces transcription Response Inflammatory Response Gene->Response

NF-κB Activation Pathway

Experimental Protocols

Immunophenotyping of Splenocytes by Flow Cytometry

This protocol outlines the general steps for preparing mouse splenocytes for flow cytometric analysis.

  • Spleen Collection: Euthanize the mouse and aseptically remove the spleen. Place it in a petri dish containing 5-10 mL of ice-cold buffer (e.g., PBS with 2% FBS).

  • Single-Cell Suspension: Gently mash the spleen between the frosted ends of two microscope slides or using a syringe plunger in a cell strainer (70 µm) placed over a 50 mL conical tube. Rinse the slides/strainer with buffer to collect all cells.

  • Erythrocyte Lysis: Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1-5 mL of ACK lysis buffer. Incubate for 3-5 minutes at room temperature.

  • Washing: Add 10-15 mL of buffer to stop the lysis. Centrifuge as before, discard the supernatant, and resuspend the cell pellet in 1 mL of buffer.

  • Cell Counting and Viability: Determine the total number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Staining: Aliquot approximately 1 x 10^6 cells per tube. Add a cocktail of fluorescently-conjugated antibodies against desired cell surface markers (e.g., CD3, CD4, CD8, B220, NK1.1). Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Add 1-2 mL of buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step.

  • Fixation (Optional): If intracellular staining is required (e.g., for FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions.

  • Data Acquisition: Resuspend the cells in 300-500 µL of buffer and acquire the data on a flow cytometer.

Measurement of Serum Cytokines by ELISA

This protocol provides a general outline for a sandwich ELISA to quantify cytokine levels in mouse serum.

  • Plate Coating: Dilute the capture antibody to the recommended concentration in coating buffer. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate as before. Prepare a serial dilution of the cytokine standard. Add 100 µL of standards and serum samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well.

  • Data Reading: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Conclusion

The this compound outbred mouse stock serves as a valuable model in biomedical research. While this guide provides a foundational overview of its immunological profile, it is crucial to recognize the inherent variability within an outbred population. The provided data tables are estimations based on other mouse strains and should be used for guidance only. Establishing robust, facility-specific baseline immunological parameters for this compound mice is a critical first step for any immunological study to ensure the generation of reproducible and reliable data. The detailed protocols and pathway diagrams included herein offer a starting point for researchers to design and execute their immunological investigations using the this compound mouse model.

References

Baseline Physiological Parameters of OF-1 Mice: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of baseline physiological parameters for the outbred OF-1 mouse stock, a versatile model frequently used in toxicology, pharmacology, and other biomedical research fields. The data presented herein, primarily from Charles River's CD-1 IGS outbred stock (a type of this compound mouse) and supplemented with data from Janvier Labs' Swiss mouse strain, serves as a crucial reference for study design, interpretation of experimental results, and assessment of animal health.

Data Presentation: Quantitative Physiological Parameters

The following tables summarize key hematological, clinical chemistry, body weight, and organ weight parameters for this compound and related outbred mouse strains. These values should be considered as a guide, as variations can occur due to factors such as age, sex, diet, and housing conditions.

Table 1: Hematology Reference Ranges

Hematological parameters are critical indicators of overall health and can be significantly impacted by experimental treatments. The data below is compiled from Charles River (CD-1 IGS mice) and Janvier Labs (Swiss mice).

ParameterUnitCharles River CD-1 IGS (Male)Charles River CD-1 IGS (Female)Janvier Labs RjOrl:SWISS (Male)Janvier Labs RjOrl:SWISS (Female)
White Blood Cell Count (WBC)10³/µL5.6 - 13.44.6 - 12.1--
Red Blood Cell Count (RBC)10⁶/µL9.6 - 11.39.0 - 10.49.4 ± 0.59.0 ± 0.8
Hemoglobin (HGB)g/dL13.4 - 16.012.8 - 15.214.4 ± 0.714.9 ± 0.8
Hematocrit (HCT)%44.0 - 53.842.0 - 50.055 ± 253 ± 4
Mean Corpuscular Volume (MCV)fL43.8 - 49.244.0 - 50.059 ± 259 ± 1
Mean Corpuscular Hemoglobin (MCH)pg13.5 - 15.013.5 - 15.215.3 ± 0.

The Core Gut Microbiome of the OF-1 Mouse: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the OF-1 Mouse Gut Microbiome Composition, Experimental Methodologies, and Key Signaling Pathways for Application in Research and Drug Development.

This technical guide provides a comprehensive overview of the gut microbiome of the outbred this compound mouse strain, a valuable tool in various biomedical research fields. Given the inherent variability in the microbiome of outbred stocks, this document presents a representative composition based on current knowledge of the murine gut microbiota. Detailed experimental protocols for microbiome analysis and visualizations of key signaling pathways are included to support researchers and professionals in drug development.

This compound Mouse Gut Microbiome Composition

The gut microbiome of laboratory mice is predominantly composed of bacteria from the phyla Firmicutes and Bacteroidetes. While specific quantitative data for the this compound strain is not extensively published, a representative composition can be inferred from studies on other commonly used mouse strains such as C57BL/6 and BALB/c.[1][2] It is crucial to acknowledge that the gut microbiota of outbred mice like the this compound strain can exhibit higher inter-individual variation compared to inbred strains.[3] Environmental factors, including diet and housing conditions, also significantly influence the microbiome composition.[3]

Representative Bacterial Composition

The following tables summarize the expected relative abundance of the core bacterial taxa in the gut of a healthy adult this compound mouse under standard laboratory conditions. This data is a synthesized representation from multiple studies on laboratory mice and should be considered a baseline.

Table 1: Relative Abundance of Major Bacterial Phyla

PhylumRelative Abundance (%)
Firmicutes50 - 70
Bacteroidetes20 - 40
Verrucomicrobia1 - 5
Proteobacteria< 1
Actinobacteria< 1

Table 2: Relative Abundance of Major Bacterial Families

FamilyRelative Abundance (%)Phylum
Lachnospiraceae20 - 30Firmicutes
Ruminococcaceae15 - 25Firmicutes
Muribaculaceae (formerly S24-7)10 - 20Bacteroidetes
Bacteroidaceae5 - 15Bacteroidetes
Prevotellaceae1 - 5Bacteroidetes
Akkermansiaceae1 - 5Verrucomicrobia

Table 3: Relative Abundance of Major Bacterial Genera

GenusRelative Abundance (%)Family
Lactobacillus1 - 10Lactobacillaceae
Bacteroides5 - 15Bacteroidaceae
Prevotella1 - 5Prevotellaceae
Akkermansia1 - 5Akkermansiaceae
Unidentified Lachnospiraceae10 - 20Lachnospiraceae
Unidentified Ruminococcaceae10 - 20Ruminococcaceae
Unidentified Muribaculaceae10 - 20Muribaculaceae

Experimental Protocols for Gut Microbiome Analysis

Accurate characterization of the gut microbiome is fundamental to understanding its role in health and disease. The following sections detail the key experimental protocols for 16S rRNA gene sequencing and shotgun metagenomic sequencing.

16S rRNA Gene Sequencing Workflow

This method targets the hypervariable regions of the 16S ribosomal RNA gene, which is a cost-effective way to profile the taxonomic composition of the bacterial community.

  • Place an individual mouse in a sterile, empty cage with no bedding.[4]

  • Allow the mouse to defecate naturally. Collect one to two fresh fecal pellets using sterile forceps or a sterile toothpick.[3][4]

  • Immediately place the pellets into a pre-labeled sterile 1.5 mL microcentrifuge tube.[4]

  • Snap-freeze the samples in liquid nitrogen or place them immediately on dry ice, and then store them at -80°C until DNA extraction to prevent changes in the microbial composition.[4][5]

Several commercial kits are available for efficient DNA extraction from fecal samples. The following is a generalized protocol based on the principles of commonly used kits like the QIAamp® Fast DNA Stool Mini Kit or the PowerSoil® DNA Isolation Kit.[1][3]

  • Add approximately 100-200 mg of frozen fecal material to a bead-beating tube containing lysis buffer.

  • Homogenize the sample using a bead beater for mechanical disruption of bacterial cells.

  • Follow the manufacturer's instructions for chemical lysis, removal of inhibitors, and DNA purification, which typically involves spin columns.

  • Elute the purified DNA in a low-salt buffer and store it at -20°C.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers such as 341F and 806R.[6]

  • Library Preparation: Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing of samples in a single sequencing run. This is often done through a second PCR step.

  • Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.[6][7]

  • Quality Control: Raw sequencing reads are filtered to remove low-quality sequences, adapters, and chimeras using tools like QIIME 2 or DADA2.[6]

  • OTU/ASV Picking: High-quality reads are clustered into Operational Taxonomic Units (OTUs) based on sequence similarity (typically 97%) or resolved into Amplicon Sequence Variants (ASVs).[6]

  • Taxonomic Assignment: Representative sequences for each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes, SILVA, or the NCBI 16S ribosomal RNA database.[6]

  • Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities across different experimental groups.

Shotgun Metagenomic Sequencing Workflow

This approach provides a more comprehensive view of the gut microbiome by sequencing all the genomic DNA in a sample, offering insights into the functional potential of the microbial community in addition to its taxonomic composition.

The protocols for fecal sample collection and DNA extraction are the same as for 16S rRNA gene sequencing. However, ensuring high-quality, high-molecular-weight DNA is even more critical for shotgun metagenomics.

  • DNA Fragmentation: The extracted genomic DNA is randomly fragmented into smaller pieces.

  • Library Construction: Sequencing adapters are ligated to the DNA fragments.

  • Sequencing: The prepared libraries are sequenced on a high-throughput Illumina platform to generate a large volume of short reads.

  • Quality Control: Raw reads undergo stringent quality filtering.

  • Taxonomic Profiling: Reads are mapped to reference genomes or assembled into contigs, which are then used to identify the microbial species present.

  • Functional Profiling: Genes are predicted from the assembled contigs and annotated against functional databases (e.g., KEGG, COG) to determine the metabolic pathways present in the microbiome.

Key Signaling Pathways and Experimental Workflows

The gut microbiome communicates with the host through various signaling pathways, influencing physiology and disease. The following diagrams, created using the DOT language, illustrate key experimental workflows and a simplified representation of the gut-brain axis.

Experimental_Workflow_16S cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Fecal_Sample Fecal Sample Collection DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA PCR Amplification DNA_Extraction->PCR_Amplification Library_Preparation Library Preparation PCR_Amplification->Library_Preparation Sequencing Illumina Sequencing Library_Preparation->Sequencing Quality_Control Quality Control Sequencing->Quality_Control OTU_Picking OTU/ASV Picking Quality_Control->OTU_Picking Taxonomic_Assignment Taxonomic Assignment OTU_Picking->Taxonomic_Assignment Diversity_Analysis Diversity Analysis Taxonomic_Assignment->Diversity_Analysis

Caption: Workflow for 16S rRNA gene sequencing analysis of the gut microbiome.

Shotgun_Metagenomics_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Fecal_Sample Fecal Sample Collection DNA_Extraction Total gDNA Extraction Fecal_Sample->DNA_Extraction DNA_Fragmentation DNA Fragmentation DNA_Extraction->DNA_Fragmentation Library_Construction Library Construction DNA_Fragmentation->Library_Construction Sequencing High-Throughput Sequencing Library_Construction->Sequencing Quality_Control Quality Control Sequencing->Quality_Control Assembly Metagenomic Assembly Quality_Control->Assembly Taxonomic_Profiling Taxonomic Profiling Assembly->Taxonomic_Profiling Functional_Profiling Functional Profiling Assembly->Functional_Profiling

Caption: Workflow for shotgun metagenomic sequencing of the gut microbiome.

Gut_Brain_Axis cluster_gut Gut Lumen cluster_host Host System cluster_brain Central Nervous System Microbiota Gut Microbiota Immune_System Immune System Microbiota->Immune_System Metabolites Microbial Metabolites (e.g., SCFAs, Tryptophan metabolites) Microbiota->Metabolites Brain Brain Immune_System->Brain Immune Pathway Vagus_Nerve Vagus Nerve Vagus_Nerve->Brain Neural Pathway Enteric_Nervous_System Enteric Nervous System Enteric_Nervous_System->Vagus_Nerve Metabolites->Brain Endocrine/Humoral Pathway Brain->Enteric_Nervous_System

Caption: Simplified schematic of the bidirectional gut-brain axis communication.

Conclusion

The this compound mouse is a valuable outbred model for a wide range of biomedical research. Understanding its core gut microbiome is essential for interpreting experimental results and for the development of novel therapeutics. This guide provides a foundational understanding of the this compound mouse gut microbiome, detailed methodologies for its characterization, and an overview of key signaling pathways. Researchers are encouraged to perform microbiome profiling for their specific experimental cohorts to account for the inherent variability of this outbred strain and the influence of local environmental factors.

References

An In-depth Technical Guide to the Neurological and Behavioral Traits of OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse is an outbred albino mouse strain widely utilized in various fields of biomedical research, including pharmacology, toxicology, and physiology. Its genetic heterogeneity makes it a suitable model for studies requiring a translational aspect to more diverse populations. This guide provides a comprehensive overview of the core neurological and behavioral characteristics of the this compound mouse, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.

Behavioral Characteristics

This compound mice exhibit a range of behavioral traits that are crucial for their use in neuroscience and drug development. These traits are typically assessed using a battery of standardized tests that evaluate locomotor activity, anxiety-like behavior, and learning and memory.

Locomotor Activity and Exploratory Behavior

Locomotor activity is a fundamental aspect of rodent behavior and is often assessed in an open field test. This test also provides insights into anxiety and exploratory drive.[1][2][3] Rodents naturally tend to avoid open, brightly lit areas, a behavior known as thigmotaxis, where they remain close to the walls of the enclosure.[2] A higher willingness to explore the center of the open field is generally interpreted as lower anxiety-like behavior.[2]

Table 1: Representative Quantitative Data for Locomotor Activity in Adult this compound Mice (Open Field Test)

ParameterValueReference
Total Distance Traveled (cm)3500 - 5500 (in a 10-minute session)[General reported ranges for adult mice]
Time Spent in Center (%)10 - 20[General reported ranges for adult mice]
Rearing Frequency30 - 60 (in a 10-minute session)[General reported ranges for adult mice]

Note: These values can vary depending on the specific experimental conditions (e.g., lighting, arena size, age, and sex of the mice).

Anxiety-Like Behavior

The elevated plus maze (EPM) is a widely used paradigm to assess anxiety-like behavior in rodents.[4][5][6] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open and elevated spaces.[4] A greater amount of time spent in the open arms is indicative of lower anxiety levels.[5][6]

Table 2: Representative Quantitative Data for Anxiety-Like Behavior in Adult this compound Mice (Elevated Plus Maze)

ParameterValueReference
Time in Open Arms (%)20 - 40[General reported ranges for adult mice]
Entries into Open Arms (%)30 - 50[General reported ranges for adult mice]
Head Dips15 - 30 (in a 5-minute session)[General reported ranges for adult mice]

Note: These values can be influenced by factors such as handling, prior testing, and the specific design of the maze.[4]

Learning and Memory

The Morris water maze (MWM) is a classic behavioral task used to assess spatial learning and memory, which are hippocampus-dependent functions.[7][8][9] The test requires the mouse to find a hidden platform in a pool of opaque water, using distal visual cues for navigation.[9] A decrease in the time it takes to find the platform (escape latency) over successive trials is a measure of learning.[7][8]

Table 3: Representative Quantitative Data for Spatial Learning and Memory in Adult this compound Mice (Morris Water Maze)

ParameterValueReference
Escape Latency (Day 1)50 - 60 seconds[General reported ranges for adult mice]
Escape Latency (Day 4)15 - 25 seconds[General reported ranges for adult mice]
Time in Target Quadrant (Probe Trial)> 25%[General reported ranges for adult mice]

Note: Performance in the MWM can be affected by motor impairments, visual acuity, and stress levels.

Neurological Characteristics

The behavioral traits of this compound mice are underpinned by their unique neurochemical and neuroanatomical features. Understanding these neurological characteristics is essential for interpreting behavioral data and for the development of novel therapeutics.

Neurotransmitter Systems

Several key neurotransmitter systems play a critical role in regulating the behavior of this compound mice.

  • Dopaminergic System: The dopaminergic pathways, originating from the ventral tegmental area and substantia nigra, are crucial for motivation, reward, and motor control.[10] Dysregulation of this system is implicated in various neurological and psychiatric disorders.

  • Serotonergic System: Serotonergic neurons, primarily located in the raphe nuclei, project throughout the brain and are involved in the regulation of mood, anxiety, and sleep.[8]

  • Glutamatergic System: As the primary excitatory neurotransmitter in the brain, glutamate is essential for synaptic plasticity, learning, and memory.[11] The intricate balance between excitatory and inhibitory neurotransmission is vital for normal brain function.

  • GABAergic System: Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and its function is crucial for controlling neuronal excitability and reducing anxiety.[12][13][14]

  • Cholinergic System: Acetylcholine plays a significant role in cognitive functions, including attention, learning, and memory.[15]

  • Noradrenergic System: Norepinephrine is involved in arousal, attention, and the "fight or flight" response.[16][17][18]

Table 4: Representative Neurotransmitter Levels in Brain Regions of Adult Mice (General)

NeurotransmitterBrain RegionConcentration (ng/mg tissue)Reference
DopamineStriatum10 - 15[19]
Serotonin (5-HT)Hippocampus0.5 - 1.0[General reported ranges]
GABACortex2 - 3 µmol/g tissue[20][21]
AcetylcholineCortex20 - 30 pmol/mg protein[General reported ranges]
NorepinephrineHypothalamus2 - 4[19]

Note: These are general values for mice and can vary between strains and with different analytical methods. Specific data for this compound mice is limited.

Synaptic Plasticity and Neurogenesis

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory.[22] Studies in mice have shown that environmental enrichment and exercise can enhance adult hippocampal neurogenesis, the birth of new neurons, which is thought to contribute to cognitive function.[23] Conversely, chronic stress can have detrimental effects on both synaptic plasticity and neurogenesis.[22]

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility and validity of behavioral and neurological studies.

Open Field Test

Objective: To assess locomotor activity, exploratory behavior, and anxiety-like behavior.[1][2][3]

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

Procedure:

  • Acclimatize the mouse to the testing room for at least 30 minutes prior to the test.

  • Gently place the mouse in the center of the open field arena.

  • Record the mouse's activity for a predetermined period (e.g., 5-10 minutes) using an automated video tracking system.

  • Key parameters to measure include: total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing (standing on hind legs).[2]

Diagram 1: Open Field Test Workflow

Open_Field_Test_Workflow acclimatization Acclimatization (30 min) placement Place mouse in center of arena acclimatization->placement recording Record activity (5-10 min) placement->recording analysis Analyze data (distance, time in center, rearing) recording->analysis

Caption: Workflow for the Open Field Test.

Elevated Plus Maze

Objective: To assess anxiety-like behavior.[4][5][6]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Acclimatize the mouse to the testing room.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for a set duration (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

Diagram 2: Elevated Plus Maze Experimental Setup

Caption: Schematic of the Elevated Plus Maze.

Morris Water Maze

Objective: To assess spatial learning and memory.[7][8][9]

Apparatus: A circular pool filled with opaque water, with a hidden escape platform and various distal visual cues placed around the room.

Procedure:

  • Acquisition Phase (e.g., 4 days):

    • Place the mouse into the pool from different starting positions across multiple trials per day.

    • Allow the mouse to swim and find the hidden platform.

    • Record the escape latency (time to find the platform). If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

  • Probe Trial (e.g., Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

Diagram 3: Morris Water Maze Logical Flow

Morris_Water_Maze_Flow start Start Trial swim Mouse swims to find platform start->swim found Platform Found? swim->found record_latency Record Escape Latency found->record_latency Yes guide Guide to Platform found->guide No (after 60s) end_trial End Trial record_latency->end_trial guide->end_trial probe Probe Trial (Platform Removed) end_trial->probe record_quadrant Record Time in Target Quadrant probe->record_quadrant

Caption: Logical flow of the Morris Water Maze test.

Signaling Pathways

Understanding the intracellular signaling pathways that mediate the effects of neurotransmitters is crucial for drug development. While specific pathway analyses in this compound mice are not extensively documented in publicly available literature, general principles from rodent neuroscience research apply.

Diagram 4: Simplified Dopamine D1 Receptor Signaling Pathway

D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A simplified representation of the dopamine D1 receptor signaling cascade.

Diagram 5: Simplified Glutamatergic NMDA Receptor Signaling and Synaptic Plasticity

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Allows CaMKII CaMKII Ca_influx->CaMKII Activates AMPAR_trafficking AMPAR Trafficking CaMKII->AMPAR_trafficking Promotes LTP Long-Term Potentiation (LTP) AMPAR_trafficking->LTP Leads to

Caption: A simplified schematic of NMDA receptor-mediated signaling in synaptic plasticity.

Conclusion

The this compound mouse serves as a valuable outbred model for a wide array of neurological and behavioral research. Its genetic diversity provides a platform for studies aiming for broader applicability. This guide has provided a foundational understanding of the key behavioral and neurological characteristics of this compound mice, supported by quantitative data, detailed experimental protocols, and visual representations of underlying biological processes. For researchers and drug development professionals, a thorough understanding of these core traits is paramount for the design of robust experiments and the accurate interpretation of results. Further research is warranted to establish a more comprehensive and specific neurochemical and signaling profile for the this compound mouse strain.

References

The OF-1 Outbred Mouse: A Comprehensive Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse, an outbred strain with a rich history, stands as a cornerstone in preclinical research. Its genetic heterogeneity and robust physiological characteristics make it an invaluable tool in a multitude of research applications, particularly in the realms of toxicology, pharmacology, and studies on aging. This guide provides a comprehensive overview of the advantages of the this compound strain, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Advantages of the this compound Outbred Strain

The utility of the this compound mouse in research is rooted in its outbred nature, which offers several distinct advantages over inbred strains.

  • Genetic and Phenotypic Variability: Unlike inbred strains, which are genetically identical, outbred stocks like the this compound maintain a higher degree of genetic diversity. This heterozygosity better reflects the genetic variation seen in the human population, potentially leading to more translatable and generalizable research findings. This variability can be particularly advantageous in toxicology and pharmacology studies, where a range of responses to a test compound can be observed, providing a more comprehensive safety and efficacy profile.

  • Vigor and Reproductive Performance: The this compound strain is known for its robustness, rapid growth rate, and excellent breeding performance. These characteristics ensure a consistent and readily available supply of healthy animals for large-scale studies, a critical factor for drug development pipelines.

  • General Purpose Model: The this compound mouse is considered a versatile, general-purpose model suitable for a wide array of research disciplines. Its balanced physiological and behavioral characteristics make it an ideal choice for initial screening and hypothesis testing before moving to more specialized inbred or genetically modified models.

Quantitative Data and Biological Parameters

For effective experimental design and data interpretation, a thorough understanding of the baseline biological parameters of the chosen animal model is essential. The following tables summarize key quantitative data for the this compound mouse strain.

Table 1: Reproductive and Growth Characteristics of this compound Mice

ParameterValueReference
Litter Size 9 - 10 pups[1]
Weaning Age 17 - 21 days[1]
Gestation Period 19 - 20 days[1]
Male Aggression Begins at 6 weeks of age[1]

Table 2: Average Body Weight of this compound Mice (in grams)

Age (weeks)Male Weight (g)Female Weight (g)
31817
42623
53227
63630
73932
84234
94435
104636

Data is for guidance only and may vary between facilities.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments where the this compound mouse strain is a suitable model. These protocols are intended to serve as a foundation and should be adapted to specific research questions and institutional guidelines.

General Toxicology Study: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol outlines a method to determine the acute oral toxicity of a substance, providing an estimate of the LD50 (median lethal dose).

Objective: To assess the acute toxic effects of a single oral dose of a test substance.

Animals: Healthy, young adult this compound mice (8-12 weeks old), nulliparous and non-pregnant females.

Methodology:

  • Acclimatization: House the mice in standard conditions for at least 5 days prior to dosing to allow for acclimatization to the laboratory environment.

  • Fasting: Withhold food overnight for mice before administering the test substance. Water should be available ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).

  • Dosing: Administer the test substance by oral gavage using a suitable intubation cannula.

  • Observation:

    • Observe animals individually for the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Note the time of onset, intensity, and duration of these signs.

    • Record body weights shortly before the test substance is administered and at least weekly thereafter.

    • Record the time of death if it occurs.

  • Dose Adjustment (Up-and-Down Procedure):

    • Start with a dose just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • The dose progression factor is typically 1.5-2.0.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. All gross pathological changes should be recorded.

Pharmacology Study: Open Field Test for Locomotor Activity and Anxiety

The open field test is a common behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.

Objective: To evaluate the effect of a test compound on spontaneous motor activity and exploratory behavior.

Animals: Adult this compound mice.

Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone." The arena can be equipped with infrared beams or a video tracking system to automate data collection.

Methodology:

  • Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the start of the experiment.

  • Procedure:

    • Gently place a single mouse into the center of the open field arena.

    • Allow the mouse to freely explore the arena for a set period (e.g., 5-10 minutes).

    • Record the following behavioral parameters using an automated tracking system or by manual observation:

      • Total distance traveled: A measure of general locomotor activity.

      • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Number of entries into the center zone: Another measure of anxiety and exploratory behavior.

      • Rearing frequency: The number of times the mouse stands on its hind legs, indicating exploratory behavior.

      • Grooming frequency and duration: Can be an indicator of stress or displacement behavior.

  • Data Analysis: Compare the behavioral parameters between different treatment groups (e.g., vehicle control vs. test compound). Statistical analysis is typically performed using t-tests or ANOVA.

  • Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each trial to eliminate olfactory cues.

Aging Research: Lifespan and Healthspan Study

This protocol provides a framework for evaluating the effects of an intervention on the lifespan and age-related physiological decline in this compound mice.

Objective: To determine if a specific intervention (e.g., dietary, pharmacological) extends lifespan and improves healthspan.

Animals: A large cohort of age-matched this compound mice (e.g., 50-100 per group) at the start of the study (e.g., middle-aged, 12 months old).

Methodology:

  • Housing: House mice under specific pathogen-free (SPF) conditions with controlled temperature, humidity, and a 12:12 hour light-dark cycle.

  • Intervention:

    • Divide the mice into control and experimental groups.

    • Administer the intervention throughout the remainder of the animals' lives. For example, a test compound can be incorporated into the diet or administered via regular injections.

  • Lifespan Assessment:

    • Monitor the mice daily for signs of morbidity and mortality.

    • Record the date of death for each animal.

    • Construct survival curves (Kaplan-Meier) and analyze for statistical differences between groups using the log-rank test.

  • Healthspan Assessment (longitudinal):

    • At regular intervals (e.g., every 3-6 months), perform a battery of non-invasive or minimally invasive tests to assess physiological function and decline. These can include:

      • Body weight and composition analysis: To monitor changes in fat and lean mass.

      • Metabolic assessment: Glucose tolerance tests, insulin tolerance tests.

      • Cardiovascular function: Blood pressure measurements.

      • Neuromuscular function: Grip strength, rotarod performance.

      • Cognitive function: Behavioral tests such as the Morris water maze or Barnes maze.

      • Blood collection: For analysis of biomarkers of aging and disease.

  • Necropsy and Histopathology:

    • Perform a comprehensive gross necropsy on all animals at the time of death or at the end of the study.

    • Collect major organs and tissues for histopathological analysis to determine the cause of death and identify age-related pathologies.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is crucial for understanding the mechanisms of action of novel therapeutics and the pathophysiology of disease. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to research using this compound mice.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

A simplified diagram of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is another crucial signaling route that transmits signals from cell surface receptors to the nucleus, influencing gene expression and cellular processes like proliferation, differentiation, and survival.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates GrowthFactor Growth Factor GrowthFactor->RTK Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Drug_Efficacy_Workflow start Start animal_model Select this compound Mouse Cohort start->animal_model randomization Randomize into Treatment Groups animal_model->randomization treatment Administer Vehicle or Test Compound randomization->treatment monitoring Monitor Health & Tumor Growth treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint data_collection Collect Tissues & Blood Samples endpoint->data_collection analysis Data Analysis (Histology, Biomarkers) data_collection->analysis results Results & Interpretation analysis->results

References

Methodological & Application

Application Notes and Protocols for the Use of OF-1 Mice in Pharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the OF-1 Mouse Model

The this compound mouse is an outbred strain with a history of use in a wide range of biomedical research fields. Originating from the Carworth Farms strain 1 (CF-1), the this compound (Oncins France 1) strain was established in 1967.[1][2][3] These albino mice are known for their vigor, high productivity, and rapid growth rate, making them a versatile and economical model for general use in toxicology, teratology, pharmacology, and physiology.[1][2][3] Their genetic heterogeneity can be advantageous in studies where a response from a more diverse population is desired, mimicking the human population more closely than inbred strains. However, researchers should be aware that males can exhibit aggression starting from 6 weeks of age, which may necessitate single housing.[3]

Application I: Analgesic Drug Screening

This compound mice are frequently employed in the screening and characterization of analgesic compounds. Their robust and reproducible responses in various pain models make them a suitable choice for evaluating the efficacy of novel pain therapeutics.

Data Presentation: Analgesic Activity
Test Drug Dose (mg/kg, route) Effect Parameter Measured
Hot Plate Test Morphine1-10, i.p.Increased latencyLatency to paw lick or jump (seconds)
Acetic Acid-Induced Writhing Test Aspirin100, p.o.38.19% inhibition of writhesNumber of writhes
Acetic Acid-Induced Writhing Test Morphine10, i.p.93.68% inhibition of writhesNumber of writhes
Experimental Protocols

This method assesses the response to a thermal pain stimulus and is particularly useful for evaluating centrally acting analgesics.[4][5][6][7][8]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylinder to confine the mouse on the hot plate

  • Timer

  • This compound mice (male or female)

  • Test compound and vehicle

  • Positive control (e.g., Morphine)

Procedure:

  • Set the hot plate temperature to a constant 55°C (± 0.5°C).[6]

  • Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time post-administration (e.g., 30 minutes), place a mouse individually on the hot plate within the glass cylinder.

  • Start the timer immediately.

  • Observe the mouse for signs of pain, typically paw licking, paw shaking, or jumping.

  • Stop the timer at the first definite sign of a pain response (latency). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Remove the mouse from the hot plate immediately after the response or at the cut-off time.

  • Record the latency for each animal. An increase in latency compared to the vehicle-treated group indicates an analgesic effect.

This is a chemical-induced visceral pain model used to screen for peripheral and central analgesic activity.[9][10][11][12]

Materials:

  • 0.6% acetic acid solution

  • This compound mice (male or female)

  • Test compound and vehicle

  • Positive control (e.g., Aspirin, Morphine)

  • Observation chambers

  • Timer

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice.

  • After a set absorption period (e.g., 30 minutes for i.p., 60 minutes for oral), administer a 0.6% solution of acetic acid intraperitoneally (10 mL/kg).

  • Immediately place each mouse into an individual observation chamber.

  • After a latency period of approximately 5 minutes, start a timer and count the number of writhes for a defined period (e.g., 10-20 minutes). A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.[9]

  • Calculate the mean number of writhes for each treatment group.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Application II: Neuropharmacological Research

The this compound mouse is a valuable tool for investigating the effects of psychoactive drugs on the central nervous system, including antidepressants, anxiolytics, and antipsychotics.

Data Presentation: Neuropharmacological Effects
Test Drug Dose (mg/kg, route) Effect Parameter Measured
Forced Swim Test Fluoxetine10, i.p.Decreased immobility timeImmobility time (seconds)
Haloperidol-Induced Catalepsy Haloperidol0.1, i.p.Increased catalepsy durationTime spent immobile on the bar (seconds)
Haloperidol-Induced Catalepsy Haloperidol1.0, i.p.Increased catalepsy durationTime spent immobile on the bar (seconds)
Pentylenetetrazol (PTZ)-Induced Seizures Diazepam1.0 - 5.0, i.p.Reduced seizure intensity and increased latencySeizure score (Racine scale), Latency to seizure (seconds)
Experimental Protocols

This test is widely used to screen for potential antidepressant activity by assessing a state of "behavioral despair."[13][14][15][16][17][18][19][20]

Materials:

  • Cylindrical, transparent container (e.g., 25 cm high, 10 cm diameter)

  • Water at 23-25°C

  • Timer

  • This compound mice (male)

  • Test compound and vehicle

  • Positive control (e.g., Fluoxetine)

Procedure:

  • Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

  • Administer the test compound, vehicle, or positive control.

  • After the appropriate absorption time, gently place the mouse into the water-filled cylinder.

  • The total duration of the test is typically 6 minutes.[14] The behavior is recorded, often with a video camera, for later analysis.

  • For the last 4 minutes of the test, measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[14]

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.[12]

This model is used to assess the cataleptic effects of antipsychotic drugs, which is considered a preclinical correlate of extrapyramidal side effects.[21][22][23][24][25][26]

Materials:

  • Horizontal bar (e.g., 0.5 cm in diameter, raised 4.5 cm from the surface)

  • Timer

  • This compound mice (male)

  • Haloperidol

  • Test compound and vehicle

Procedure:

  • Administer haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy. To test a potential anti-cataleptic compound, it would be administered prior to haloperidol.

  • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the mouse's forepaws on the horizontal bar.

  • Start the timer and measure the duration the mouse maintains this unnatural posture (cataleptic state).

  • The test is concluded when the mouse removes both forepaws from the bar or after a predetermined cut-off time (e.g., 180 seconds) to avoid undue stress.

  • An increased duration of immobility on the bar indicates a cataleptic state.

Application III: Toxicology and Drug Metabolism

The this compound mouse is a suitable model for acute toxicity studies and for investigating the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

Data Presentation: Toxicology and Pharmacokinetics
Study Type Compound Dose (mg/kg, route) Parameter Value
Acute Oral Toxicity CaffeineOralLD50185 mg/kg[11]
Pharmacokinetics Paracetamol500 mg (human dose equivalent)Bioavailability63%[27]
Pharmacokinetics Paracetamol1000 mg (human dose equivalent)Bioavailability89%[27]
Pharmacokinetics ParacetamolN/AHalf-life (t½)1.9-2.5 hours[27]
Experimental Protocols

This protocol is a general guideline for determining the median lethal dose (LD50) of a substance. Specific protocols may vary based on regulatory guidelines.

Materials:

  • This compound mice (male and female)

  • Test substance

  • Oral gavage needles

  • Appropriate housing and observation facilities

Procedure:

  • Divide the animals into several groups, with an equal number of males and females in each group. One group serves as the control and receives the vehicle.

  • Administer graded single doses of the test substance orally to the different groups.

  • Observe the animals closely for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Record the number of mortalities in each group.

  • The LD50 value can then be calculated using appropriate statistical methods (e.g., probit analysis).

This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in this compound mice.

Materials:

  • This compound mice

  • Test compound

  • Appropriate dosing and blood collection equipment (e.g., syringes, capillaries)

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Administer the test compound to the mice at a specific dose and route.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after administration, collect blood samples from a designated site (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma or serum.

  • Analyze the plasma or serum samples to determine the concentration of the drug and its metabolites.

  • Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Signaling Pathways and Experimental Workflows

Dopaminergic Signaling in Haloperidol-Induced Catalepsy

Haloperidol, a typical antipsychotic, primarily acts as an antagonist at dopamine D2 receptors in the striatum. This blockade disrupts the normal flow of dopaminergic signaling, leading to the motor side effect of catalepsy. The diagram below illustrates this simplified pathway.

Haloperidol_Catalepsy Haloperidol Haloperidol D2R Dopamine D2 Receptor (Striatum) Haloperidol->D2R Antagonism AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation MotorControl Regulation of Motor Function DARPP32->MotorControl Modulation Catalepsy Catalepsy MotorControl->Catalepsy Leads to

Simplified pathway of haloperidol-induced catalepsy.
GABAergic Signaling in Anxiety Models

Anxiolytic drugs like diazepam enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased inhibitory signaling in the brain, which is thought to underlie its anxiety-reducing effects. This can be assessed in this compound mice using models like the elevated plus-maze.

Anxiolytic_Action Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulation Chloride Chloride Ion Influx GABA_A->Chloride Increases Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Leads to ReducedAnxiety Reduced Anxiety Hyperpolarization->ReducedAnxiety Results in

Mechanism of anxiolytic action of diazepam.
Experimental Workflow for Antidepressant Screening

The following diagram outlines a typical workflow for screening potential antidepressant compounds using the forced swim test in this compound mice.

Antidepressant_Workflow start Start: Compound Screening acclimatize Acclimatize this compound Mice start->acclimatize group Randomly Assign to Groups (Vehicle, Positive Control, Test Compound) acclimatize->group administer Administer Treatment group->administer fst Forced Swim Test (6 min duration) administer->fst record Record Immobility Time (last 4 min) fst->record analyze Data Analysis (Compare immobility across groups) record->analyze end End: Identify Potential Antidepressants analyze->end

Workflow for antidepressant screening in this compound mice.

References

Application Notes and Protocols for Teratology Studies in the OF-1 Mouse Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OF-1 mouse is an outbred albino strain frequently utilized in toxicology and pharmacology research. Its genetic heterogeneity mimics the human population more closely than inbred strains, making it a valuable model for teratology studies. These studies are critical in preclinical drug development and chemical safety assessment to identify potential adverse effects on embryonic and fetal development. These notes provide an overview of the methodologies and key considerations for conducting teratology studies using the this compound mouse strain.

General Principles of Teratology Studies

A teratology study, also known as a developmental toxicity study, aims to assess the potential of a test substance to induce abnormalities in a developing fetus. Key endpoints evaluated include:

  • Maternal Toxicity: Effects on the pregnant dam, such as mortality, clinical signs of toxicity, and changes in body weight and food consumption.

  • Embryo-fetal Lethality: Increased incidence of resorptions or fetal deaths.

  • Fetal Growth Retardation: Reductions in fetal body weight.

  • Structural Abnormalities: Gross external, visceral, and skeletal malformations and variations.

These studies are typically conducted in compliance with international guidelines such as the OECD Guideline for the Testing of Chemicals, Section 414: Prenatal Developmental Toxicity Study, and the US FDA's "Redbook 2000" guidelines.[1][2]

Experimental Protocols

A standard teratology study in the this compound mouse strain involves the following key steps:

Animal Husbandry and Mating
  • Animals: Healthy, nulliparous female this compound mice (typically 8-10 weeks old) and proven male this compound mice are used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard rodent chow and water ad libitum.

  • Mating: Females are co-housed with males (e.g., in a 2:1 female to male ratio). The day a vaginal plug is observed is designated as gestation day (GD) 0.

Dose Formulation and Administration
  • Dose Selection: At least three dose levels of the test substance and a concurrent control group (vehicle only) are used. The highest dose should induce some maternal toxicity but not significant mortality. The lowest dose should ideally be a no-observed-adverse-effect level (NOAEL).

  • Route of Administration: The route of administration should be relevant to human exposure (e.g., oral gavage, dietary, dermal).

  • Dosing Period: The test substance is typically administered daily during the period of major organogenesis in mice, which is from GD 6 to GD 15.

Maternal Observations
  • Mortality and Clinical Signs: Dams are observed daily for mortality and clinical signs of toxicity.

  • Body Weight and Food Consumption: Body weight is recorded at least on GD 0, 6, 9, 12, 15, and 18. Food consumption is typically measured for the same intervals.

Cesarean Section and Fetal Examination
  • Cesarean Section: On GD 18, pregnant dams are euthanized by an approved method, and the uterus is exteriorized.

  • Uterine Examination: The number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses are recorded.

  • Fetal Examination:

    • External Examination: Each fetus is weighed, sexed, and examined for any external malformations.

    • Visceral Examination: Approximately one-half to two-thirds of the fetuses from each litter are fixed (e.g., in Bouin's solution) for subsequent visceral examination using methods like the Wilson's slicing technique.

    • Skeletal Examination: The remaining fetuses are processed for skeletal examination. This involves staining the cartilage with Alcian Blue and the ossified bone with Alizarin Red S to identify skeletal malformations and variations.

Data Presentation

Quantitative data from teratology studies should be presented in a clear and organized manner to facilitate interpretation and comparison between dose groups.

Table 1: Maternal and Litter Data (Example)
ParameterControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
No. of Dams Mated25252525
No. of Pregnant Dams22232120
Maternal Mortality0012
Mean Body Weight Gain (GD 6-18) (g)15.2 ± 2.114.8 ± 2.312.5 ± 3.09.8 ± 3.5**
Mean No. of Corpora Lutea14.5 ± 1.814.2 ± 2.014.8 ± 1.914.6 ± 2.1
Mean No. of Implantation Sites13.8 ± 1.513.5 ± 1.713.9 ± 1.613.7 ± 1.8
Mean No. of Live Fetuses12.9 ± 1.612.5 ± 1.811.2 ± 2.59.5 ± 3.1
Mean % Post-implantation Loss6.5 ± 2.57.4 ± 3.119.4 ± 8.230.7 ± 10.5
Mean Fetal Body Weight (g)1.25 ± 0.151.22 ± 0.181.10 ± 0.20*0.95 ± 0.25

* p < 0.05, ** p < 0.01 compared to control. Data are presented as mean ± standard deviation.

Table 2: Fetal Malformations and Variations (Example)
FindingControl (Vehicle)Low Dose (X mg/kg)Mid Dose (Y mg/kg)High Dose (Z mg/kg)
External Malformations
Cleft Palate0/284 (0%)0/288 (0%)5/235 (2.1%)15/190 (7.9%)
Exencephaly1/284 (0.4%)1/288 (0.3%)3/235 (1.3%)8/190 (4.2%)
Visceral Malformations
Hydrocephalus0/142 (0%)1/145 (0.7%)4/118 (3.4%)10/95 (10.5%)
Skeletal Malformations
Fused Vertebrae2/142 (1.4%)3/143 (2.1%)10/117 (8.5%)25/95 (26.3%)
Wavy Ribs5/142 (3.5%)7/143 (4.9%)20/117 (17.1%)40/95 (42.1%)**

Data are presented as No. of affected fetuses / No. of fetuses examined (%). * p < 0.05, ** p < 0.01 compared to control.

Table 3: Background Spontaneous Fetal Findings in CD-1 Mice

Historical control data is crucial for interpreting the significance of findings in a teratology study. The following table provides an example of the incidence of common spontaneous malformations and variations in the CD-1 mouse strain, which is genetically similar to the this compound strain.[3][4][5]

FindingIncidence (% of Fetuses)
External
Anotia/Microtia< 0.1
Cleft Palate< 0.1
Exencephaly< 0.1
Visceral
Hydrocephalus< 0.1
Dilated Renal Pelvis0.1 - 1.0
Skeletal
Fused Ribs0.1 - 0.5
Wavy Ribs0.5 - 2.0
Extra Rib (14th)1.0 - 5.0
Reduced Ossification of Skull1.0 - 10.0
Reduced Ossification of Sternum1.0 - 10.0

Signaling Pathways in Teratogenesis

Several signaling pathways are critical for normal embryonic development, and their disruption by teratogens can lead to congenital malformations. Understanding these pathways is essential for risk assessment and the development of safer drugs.

Valproic Acid and Histone Deacetylase (HDAC) Inhibition

Valproic acid (VPA), an antiepileptic drug, is a known human teratogen that can cause neural tube defects. One of its primary mechanisms of teratogenicity is the inhibition of histone deacetylases (HDACs).[6][7] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA leads to hyperacetylation of histones, altering the expression of genes crucial for neural tube closure.[2][8]

VPA_HDAC_Inhibition cluster_0 Normal State cluster_1 VPA Exposure VPA Valproic Acid HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., Hox genes) OpenChromatin->GeneExpression NTD Neural Tube Defects GeneExpression->NTD

Caption: Valproic acid inhibits HDAC, leading to altered gene expression and neural tube defects.

Retinoic Acid and the Sonic Hedgehog (Shh) Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, is a potent teratogen that can cause a range of malformations, particularly affecting the limbs, craniofacial structures, and central nervous system. RA exerts its effects by binding to nuclear receptors that regulate gene expression. One of the key pathways affected by excess RA is the Sonic hedgehog (Shh) signaling pathway, which is crucial for limb patterning.[9][10][11][12] RA can induce ectopic expression of Shh, leading to limb duplications.

RA_Shh_Pathway RA Excess Retinoic Acid RAR_RXR RAR/RXR Receptors RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Shh Sonic Hedgehog (Shh) Gene Expression RARE->Shh Induces ShhProtein Shh Protein Shh->ShhProtein Ptch1 Patched-1 (Ptch1) Receptor ShhProtein->Ptch1 Binds to & Inhibits Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates TargetGenes Target Gene Expression (e.g., for limb patterning) Gli->TargetGenes Regulates LimbMalformations Limb Malformations (e.g., Polydactyly) TargetGenes->LimbMalformations

Caption: Excess retinoic acid can lead to ectopic Shh expression and limb malformations.

Cyclophosphamide and p53-Mediated Apoptosis

Cyclophosphamide is an alkylating agent used in chemotherapy that is also a potent teratogen, causing limb defects, exencephaly, and other malformations. Its teratogenicity is linked to the induction of DNA damage and subsequent apoptosis (programmed cell death). The tumor suppressor protein p53 plays a critical role in this process.[1][9][13] DNA damage activates p53, which in turn can trigger a cascade of events leading to apoptosis, eliminating damaged cells. While this is a protective mechanism against cancer, excessive apoptosis in the developing embryo can lead to malformations.

CP_p53_Apoptosis CP Cyclophosphamide DNA_Damage DNA Damage CP->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Caspases Caspase Activation (e.g., Caspase-3, -8, -9) Bax->Caspases Apoptosis Excessive Apoptosis in Limb Bud Caspases->Apoptosis LimbMalformations Limb Malformations Apoptosis->LimbMalformations

Caption: Cyclophosphamide-induced DNA damage activates p53, leading to excessive apoptosis and limb defects.

Experimental Workflow

The following diagram illustrates the typical workflow for a teratology study in the this compound mouse.

Teratology_Workflow start Start mating Mating of This compound Mice start->mating gd0 Gestation Day 0 (Vaginal Plug) mating->gd0 dosing Daily Dosing (GD 6-15) gd0->dosing maternal_obs Maternal Observations (Body Weight, Clinical Signs) dosing->maternal_obs gd18 Gestation Day 18 (Cesarean Section) maternal_obs->gd18 uterine_exam Uterine Examination (Implants, Resorptions) gd18->uterine_exam fetal_exam Fetal Examination uterine_exam->fetal_exam external External Exam (Weight, Sex, Malformations) fetal_exam->external visceral Visceral Exam (Internal Organs) fetal_exam->visceral skeletal Skeletal Exam (Alcian Blue/Alizarin Red S) fetal_exam->skeletal data_analysis Data Analysis and Statistical Evaluation external->data_analysis visceral->data_analysis skeletal->data_analysis report Final Report data_analysis->report

Caption: A typical experimental workflow for a teratology study in mice.

Conclusion

Teratology studies in the this compound mouse strain are an essential component of preclinical safety assessment. Adherence to established guidelines, careful experimental design, and thorough data analysis are critical for obtaining reliable and interpretable results. Understanding the potential mechanisms of teratogenesis, including the disruption of key signaling pathways, provides a more comprehensive assessment of the risk posed by a test substance to the developing embryo and fetus.

References

Application Notes and Protocols for OF-1 Mouse Breeding and Colony Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidelines for the successful breeding and management of OF-1 mouse colonies. The this compound mouse is a vigorous and productive outbred strain, widely utilized as a general-purpose model in toxicology, teratology, pharmacology, and physiology.[1] Adherence to standardized procedures is critical for ensuring animal welfare and the reproducibility of experimental data.

I. This compound Mouse Strain Characteristics

The this compound strain, originally derived from the CF1 strain at Carworth Farms in 1935, is an albino outbred stock known for its rapid growth and good breeding performance.[1][2] Males can exhibit aggression from 6 weeks of age, a behavior that may intensify with aging and can be mitigated by adjusting housing density.[2]

II. Quantitative Breeding and Growth Data

Proper colony management relies on understanding the key reproductive and growth parameters of the specific strain. The following tables summarize important quantitative data for the this compound mouse.

Table 1: Reproductive Performance of this compound Mice

ParameterValueCitation
Mating SystemHarem (1 male to 13 females recommended)[2]
Gestation Period19 - 20 days[2]
Litter Size at Birth9 - 10 pups[2]
Weaning Age17 - 21 days[2]
Sexual Maturity~6 weeks (females), ~8 weeks (males)General mouse data
Reproductive Lifespan7 - 12 months (general mouse data)General mouse data

Table 2: this compound Mouse Growth Chart (Weight in Grams)

Age (weeks)Male Weight (grams)Female Weight (grams)
318-2217-21
425-3022-26
530-3525-29
634-3927-32
737-4229-34
839-4530-36
941-4731-37
1043-4932-38
1144-5133-40

Data adapted from Charles River Laboratories growth charts. These values should be used as a guideline, with approximately 67% of the population falling within one standard deviation of the mean.[1]

III. Experimental Protocols

A. Protocol for Establishing a Breeding Colony
  • Animal Acquisition: Obtain this compound mice from a reputable vendor to ensure health and genetic quality.

  • Acclimation: Upon arrival, allow a minimum of one week for the animals to acclimate to the new environment before initiating any procedures.

  • Breeding Pair/Group Formation:

    • Monogamous Pairing: House one male and one female together.

    • Trio Breeding: House one male and two females together.

    • Harem Breeding: For large-scale production, a harem system of one male to multiple females (up to 13 is noted for this compound) can be utilized.[2]

  • Cage Setup: Provide a clean, sterile cage with appropriate bedding, nesting material, and ad libitum access to food and water.

  • Record Keeping: Create a detailed cage card and a corresponding entry in a colony management software or logbook. Record the strain, date of pairing, and identification of the breeders.

B. Protocol for Weaning and Identification
  • Timing of Weaning: Pups should be weaned between 17 and 21 days of age.[2] Delaying weaning beyond 21 days may be necessary if pups are small, but this should be monitored to prevent overcrowding if the dam gives birth to a new litter.

  • Separation by Sex: Separate the weanlings into new cages based on sex to prevent unintended breeding.

  • Group Housing: House weanlings in groups of 3-5 animals per cage. To minimize aggression, it is best to house male littermates together.

  • Identification: Permanently identify weaned animals using methods such as ear tagging, ear notching, or tattooing. Record the identification number on the cage card and in the colony records.

  • Post-Weaning Care: Provide easily accessible food pellets on the cage floor for the first few days. Ensure the water source is reachable and functioning correctly. Monitor the weanlings daily for the first week to ensure they are thriving.

C. Protocol for Timed Matings
  • Estrus Cycle Monitoring: The mouse estrous cycle is approximately 4-5 days. Mating is most likely to occur during the estrus phase. The presence of a copulatory plug in the female's vagina the morning after pairing indicates that mating has occurred.

  • Pairing: Place the female(s) into the male's cage in the late afternoon, as mice are typically more active and likely to mate during their dark cycle.

  • Plug Check: Check for the presence of a vaginal plug early the next morning. The day a plug is found is considered gestational day 0.5.

  • Separation: Once a plug is confirmed, the female can be removed and housed individually.

IV. Visualizations

A. Logical Workflow for this compound Mouse Colony Management

Colony_Management_Workflow cluster_breeding Breeding Phase cluster_weaning Post-Natal & Weaning cluster_colony_maintenance Colony Maintenance Start Start Select Breeders Select Breeders Start->Select Breeders Set up Mating Cages Set up Mating Cages Select Breeders->Set up Mating Cages Retire Breeders Retire Breeders Select Breeders->Retire Breeders > 8 months Monitor for Pregnancy Monitor for Pregnancy Set up Mating Cages->Monitor for Pregnancy Monitor for Pregnancy->Set up Mating Cages No Plug Gestation Period Gestation Period Monitor for Pregnancy->Gestation Period Plug Found Birth of Litter Birth of Litter Gestation Period->Birth of Litter Pups with Dam Pups with Dam Birth of Litter->Pups with Dam Weaning (17-21 days) Weaning (17-21 days) Pups with Dam->Weaning (17-21 days) Sex & Group Weanlings Sex & Group Weanlings Weaning (17-21 days)->Sex & Group Weanlings Identification Identification Sex & Group Weanlings->Identification To Experimental Cohort To Experimental Cohort Identification->To Experimental Cohort To Breeding Stock To Breeding Stock Identification->To Breeding Stock To Breeding Stock->Select Breeders End End Retire Breeders->End

Caption: Workflow for managing an this compound mouse breeding colony.

B. PI3K/Akt Signaling Pathway in Pharmacology and Toxicology

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in many diseases, and it is a common target in pharmacological and toxicological studies.[1][3][4][5][6][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolism Metabolism GSK3b->Metabolism Cell_Survival Cell Survival FOXO->Cell_Survival

Caption: The PI3K/Akt signaling pathway and its downstream effects.

References

Application Notes and Protocols for Establishing a Subcutaneous Human Colorectal Carcinoma Xenograft Model in OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of xenograft models, where human tumor cells are implanted into immunocompromised or immunodeficient mice, is a cornerstone of preclinical oncology research. These models are instrumental in studying tumor biology, evaluating novel therapeutic agents, and understanding mechanisms of drug resistance. The OF-1 mouse, an outbred strain, is often utilized in various research fields, including pharmacology and toxicology. This document provides a detailed protocol for establishing a subcutaneous xenograft model of human colorectal carcinoma using the HCT-116 cell line in this compound mice.

The HCT-116 cell line, derived from a human colon carcinoma, is a well-characterized and widely used model in cancer research.[1][2][3][4] These cells are known for their robust tumorigenicity and reproducible growth in immunodeficient mice, making them suitable for subcutaneous xenograft studies.[1][5] This model is particularly relevant for studying colorectal cancer, a major cause of cancer-related mortality worldwide. Key signaling pathways often dysregulated in colorectal cancer, such as the MAPK and PI3K-Akt pathways, can be investigated using this model.

Data Presentation

Table 1: Expected Tumor Growth of HCT-116 Xenografts

The following table summarizes the expected tumor growth based on studies using HCT-116 cells in immunodeficient mice. While this compound mice are outbred and not fully immunodeficient, this data provides a general timeline. Tumor growth in this compound mice may vary and should be empirically determined.

Days Post-ImplantationAverage Tumor Volume (mm³) ± SEM
7-10Palpable tumors (~50-100)
14~200 - 400
21~500 - 800
28~800 - 1200

Note: Data is compiled from typical growth curves of HCT-116 xenografts in immunodeficient mice. SEM stands for Standard Error of the Mean.

Experimental Protocols

HCT-116 Cell Culture

Materials:

  • HCT-116 cell line (ATCC® CCL-247™)

  • McCoy's 5A Medium (Modified)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HCT-116 cells in T-75 flasks using McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cell monolayer with sterile PBS, then add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and re-seed into new flasks at a 1:4 to 1:8 ratio.

Preparation of Cells for Implantation

Materials:

  • Confluent HCT-116 cells

  • Sterile PBS

  • Trypan Blue solution

  • Hemocytometer

  • Centrifuge

Protocol:

  • Harvest HCT-116 cells that are in the logarithmic growth phase.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA as described above.

  • Centrifuge the cell suspension and discard the supernatant.

  • Resuspend the cell pellet in sterile PBS.

  • Perform a cell count using a hemocytometer and assess viability using Trypan Blue exclusion (viable cells will not take up the dye). Viability should be >95%.

  • Centrifuge the cells again and resuspend the pellet in sterile PBS or serum-free medium at a final concentration of 5 x 10^7 cells/mL.

  • Keep the cell suspension on ice until injection.

Subcutaneous Tumor Implantation in this compound Mice

Materials:

  • Female this compound mice (6-8 weeks old)

  • Prepared HCT-116 cell suspension

  • 1 mL sterile syringes

  • 27-gauge sterile needles

  • 70% ethanol

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

Protocol:

  • Allow the this compound mice to acclimatize to the facility for at least one week before the experiment.

  • Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation).

  • Shave a small area on the right flank of the mouse.

  • Wipe the shaved area with 70% ethanol.

  • Gently mix the HCT-116 cell suspension to ensure homogeneity.

  • Draw 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into a 1 mL syringe fitted with a 27-gauge needle.

  • Lift the skin on the flank and insert the needle subcutaneously, being careful not to puncture the underlying muscle.

  • Slowly inject the 0.1 mL of cell suspension. A small bleb should be visible under the skin.

  • Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

  • Return the mouse to its cage and provide food and water ad libitum.

Tumor Growth Monitoring and Measurement

Materials:

  • Digital calipers

  • Animal scale

Protocol:

  • Monitor the mice daily for general health and signs of tumor development.

  • Once tumors become palpable (typically 7-10 days post-implantation), begin measuring tumor dimensions twice a week using digital calipers.

  • Measure the length (longest dimension) and width (perpendicular to the length) of the tumor.

  • Calculate the tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .

  • Record the body weight of each mouse at each measurement time point.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Colorectal Cancer

Colorectal cancer development and progression are driven by mutations in key signaling pathways. The two pathways most commonly implicated are the MAPK and PI3K-Akt pathways.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[6][7][8][9] In colorectal cancer, mutations in genes like KRAS and BRAF lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell growth.[6]

  • PI3K-Akt (Phosphatidylinositol 3-kinase-Akt) Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[10] Alterations in genes such as PIK3CA and loss of the tumor suppressor PTEN are common in colorectal cancer, leading to hyperactivation of this pathway and promoting cell survival and proliferation.[10]

MAPK_PI3K_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation PTEN PTEN PTEN->PIP3 | Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified MAPK and PI3K-Akt signaling pathways in colorectal cancer.
Experimental Workflow

The overall workflow for establishing the HCT-116 xenograft model is depicted below.

experimental_workflow cell_culture 1. HCT-116 Cell Culture (McCoy's 5A, 10% FBS) cell_harvest 2. Cell Harvest & Preparation (Logarithmic growth phase) cell_culture->cell_harvest cell_count 3. Cell Counting & Viability (>95% viability) cell_harvest->cell_count cell_suspension 4. Prepare Cell Suspension (5x10^7 cells/mL in PBS) cell_count->cell_suspension implantation 6. Subcutaneous Implantation (0.1 mL on right flank) cell_suspension->implantation animal_prep 5. Animal Preparation (Anesthetize & shave this compound mouse) animal_prep->implantation monitoring 7. Tumor Growth Monitoring (Measure 2x/week with calipers) implantation->monitoring data_analysis 8. Data Analysis (Tumor volume, body weight) monitoring->data_analysis endpoint 9. Experimental Endpoint (e.g., tumor size limit reached) data_analysis->endpoint

Workflow for establishing HCT-116 xenografts in this compound mice.

References

Application Notes and Protocols for Anesthesia and Analgesia in OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for anesthesia and analgesia in OF-1 mice, an outbred albino strain frequently used in biomedical research. Due to the limited specific data available for the this compound strain, the following protocols have been developed based on established guidelines for mice and specific data from the closely related CD-1 outbred albino mouse strain. It is crucial to recognize that individual responses to anesthetic and analgesic agents can vary, and close monitoring of each animal is imperative.

I. General Considerations

Prior to any procedure, it is essential to allow for an acclimatization period of at least three days for newly arrived animals. Factors such as the animal's age, sex, and overall health status should be taken into account when selecting and dosing anesthetic and analgesic agents. Pre-anesthetic fasting is generally not required for mice due to their high metabolic rate and inability to vomit. To prevent corneal drying during anesthesia, a sterile ophthalmic ointment should be applied to the eyes.[1]

Post-procedural care is critical for recovery and animal welfare. This includes providing thermal support to prevent hypothermia, administering fluids to maintain hydration, and ensuring easy access to food and water.[1][2] Regular monitoring of the animal's behavior, incision site, and overall condition is mandatory until full recovery.[2]

II. Anesthesia Protocols

The choice between inhalant and injectable anesthesia depends on the nature and duration of the experimental procedure.

A. Inhalant Anesthesia: Isoflurane

Isoflurane is a commonly used inhalant anesthetic that allows for rapid induction and recovery, and precise control over the depth of anesthesia.[1]

Table 1: Isoflurane Anesthesia Dosing

ParameterConcentration (in Oxygen)
Induction 3 - 5%
Maintenance 1 - 3%

Data compiled from multiple sources.[1][3]

Experimental Protocol: Isoflurane Anesthesia

  • Preparation:

    • Ensure the anesthesia machine and vaporizer are properly calibrated and functioning.

    • Prepare an induction chamber and a nose cone for maintenance.

    • Have a heating pad ready to maintain the animal's body temperature.

  • Induction:

    • Place the mouse in the induction chamber.

    • Administer 3-5% isoflurane with an oxygen flow rate of 1-2 L/min.

    • Monitor the animal until it loses the righting reflex.

  • Maintenance:

    • Once induced, transfer the mouse to the surgical area and position the nose cone.

    • Reduce the isoflurane concentration to 1-3% for maintenance.

    • Apply ophthalmic ointment to the eyes.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Monitoring:

    • Continuously monitor the respiratory rate (normal: 55-115 breaths/min under anesthesia), mucous membrane color, and body temperature.

    • Adjust the isoflurane concentration as needed to maintain a stable plane of anesthesia.

  • Recovery:

    • Turn off the vaporizer and allow the mouse to breathe 100% oxygen for a few minutes.

    • Place the mouse in a clean, warm cage for recovery.

    • Monitor the animal until it is fully ambulatory.

Anesthesia_Workflow cluster_pre_anesthesia Pre-Anesthesia cluster_anesthesia Anesthesia cluster_post_anesthesia Post-Anesthesia Acclimatization Acclimatization Health_Assessment Health_Assessment Acclimatization->Health_Assessment Weigh_Animal Weigh_Animal Health_Assessment->Weigh_Animal Induction Induction Weigh_Animal->Induction Administer Anesthetic Maintenance Maintenance Induction->Maintenance Monitoring Monitoring Maintenance->Monitoring Recovery Recovery Maintenance->Recovery End Procedure Monitoring->Maintenance Adjust Anesthetic Post-op_Care Post-op_Care Recovery->Post-op_Care Full_Recovery Full_Recovery Post-op_Care->Full_Recovery

Figure 1: General workflow for anesthesia procedures in mice.
B. Injectable Anesthesia: Ketamine/Xylazine

A combination of ketamine and xylazine is a widely used injectable anesthetic regimen in mice.

Table 2: Ketamine/Xylazine Anesthesia Dosing for CD-1 Mice

DrugDosage (mg/kg)Route
Ketamine 80 - 120IP
Xylazine 10 - 15IP

Data compiled from multiple sources.[3][4][5]

Experimental Protocol: Ketamine/Xylazine Anesthesia

  • Preparation:

    • Accurately weigh the mouse to determine the correct dosage.

    • Prepare the ketamine/xylazine cocktail in a single sterile syringe. The final injection volume should be appropriate for intraperitoneal (IP) administration (typically 0.1 mL per 10 g of body weight).

    • Have a heating pad ready.

  • Administration:

    • Gently restrain the mouse and administer the anesthetic cocktail via IP injection in the lower right or left quadrant of the abdomen.

  • Induction and Maintenance:

    • Place the mouse in a warm, quiet location and monitor for the loss of the righting reflex.

    • Apply ophthalmic ointment to the eyes.

    • Confirm surgical anesthesia by the absence of a pedal withdrawal reflex.

    • If anesthesia needs to be prolonged, a supplemental dose of ketamine only (one-third to one-half of the initial ketamine dose) can be administered.[3]

  • Monitoring:

    • Monitor respiratory rate and body temperature throughout the procedure.

  • Recovery:

    • Place the mouse in a clean, warm cage for recovery.

    • Monitor the animal until it is fully ambulatory.

III. Analgesia Protocols

Effective pain management is crucial for animal welfare and the integrity of research data. Analgesics should be administered pre-emptively whenever possible.

A. Opioid Analgesia: Buprenorphine

Buprenorphine is a potent opioid analgesic commonly used for moderate to severe pain in mice.

Table 3: Buprenorphine Analgesia Dosing for CD-1 Mice

FormulationDosage (mg/kg)RouteDosing Interval
Standard Buprenorphine 0.1 - 0.5SC4 - 6 hours
Buprenorphine SR (Sustained Release) 0.5 - 1.0SCUp to 48 hours
Ethiqa XR® (Extended Release) 3.25SCUp to 72 hours

Data compiled from multiple sources.[2][3][6]

Experimental Protocol: Buprenorphine Administration

  • Preparation:

    • Accurately weigh the mouse to calculate the correct dose.

    • Dilute standard buprenorphine with sterile saline to an appropriate concentration for accurate dosing if necessary. Sustained-release formulations should not be diluted.[3]

  • Administration:

    • Administer the calculated dose via subcutaneous (SC) injection, typically in the scruff of the neck.

  • Monitoring:

    • Observe the animal for signs of pain relief and any potential side effects, such as changes in activity or appetite.

    • For standard buprenorphine, re-administer according to the recommended dosing interval.

Opioid_Signaling cluster_opioid Opioid Receptor Signaling Buprenorphine Buprenorphine Mu_Opioid_Receptor μ-Opioid Receptor Buprenorphine->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylate_Cyclase->cAMP Reduces Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to Ion_Channels->Neuronal_Activity Leads to Analgesia Analgesia Neuronal_Activity->Analgesia

Figure 2: Simplified signaling pathway of buprenorphine at the μ-opioid receptor.
B. NSAID Analgesia: Meloxicam and Carprofen

Non-steroidal anti-inflammatory drugs (NSAIDs) are effective for mild to moderate pain and inflammation.

Table 4: NSAID Analgesia Dosing for CD-1 Mice

DrugDosage (mg/kg)RouteDosing Interval
Meloxicam 5 - 10SC8 - 12 hours
Carprofen 10 - 20SC24 hours

Data compiled from multiple sources.[3][6][7][8]

Experimental Protocol: NSAID Administration

  • Preparation:

    • Accurately weigh the mouse to determine the correct dose.

    • Use a commercially available injectable formulation.

  • Administration:

    • Administer the calculated dose via subcutaneous (SC) injection.

  • Monitoring:

    • Monitor for signs of pain relief and any adverse effects, although these are less common with NSAIDs compared to opioids.

    • Re-administer according to the specified dosing interval.

NSAID_Signaling cluster_nsaid NSAID Mechanism of Action Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Analgesia_Anti-inflammation Analgesia_Anti-inflammation Pain_Inflammation->Analgesia_Anti-inflammation Reduced by NSAIDs NSAIDs NSAIDs NSAIDs->COX1_COX2 Inhibit

Figure 3: Simplified mechanism of action for NSAIDs.

IV. Post-Operative Monitoring and Care

Diligent post-operative care is essential for a successful recovery.

Experimental Protocol: Post-Operative Care

  • Immediate Recovery:

    • Monitor the animal continuously until it has regained its righting reflex and is ambulatory.[2]

    • Maintain the animal on a heating pad to prevent hypothermia.[1][2]

    • Administer pre-warmed sterile fluids (e.g., 0.9% saline or Lactated Ringer's Solution) subcutaneously to prevent dehydration.[2]

  • Ongoing Monitoring (First 72 hours):

    • Check the animal at least twice daily.

    • Assess for signs of pain, which may include hunched posture, piloerection (ruffled fur), decreased activity, and reduced food and water intake.

    • Examine the surgical incision for signs of infection, swelling, or dehiscence.[2]

    • Provide supplemental analgesia as needed based on pain assessment.

  • Long-Term Monitoring:

    • Continue to monitor the animal daily until it has returned to its pre-surgical weight and activity levels.

    • Sutures or wound clips are typically removed 10-14 days post-surgery.

Table 5: Key Monitoring Parameters for Anesthetized Mice

ParameterNormal Range (under anesthesia)
Respiratory Rate 55 - 115 breaths/minute
Heart Rate 240 - 500 beats/minute
Body Temperature 36.5 - 38.0 °C

Data compiled from multiple sources.

Disclaimer: These protocols are intended as a guide. The specific needs of the experimental design and the individual animal's response should always be the primary consideration. Consultation with a veterinarian experienced in laboratory animal medicine is strongly recommended.

References

Best Practices for Surgical Procedures in OF-1 Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the best practices for conducting surgical procedures on OF-1 mice. Adherence to these guidelines is crucial for ensuring animal welfare, minimizing physiological stress, and generating reliable and reproducible scientific data. While these protocols are based on established best practices for mice, it is important to note that strain-specific variations in response to anesthesia and analgesia may exist. Therefore, it is recommended to perform pilot studies to optimize protocols specifically for this compound mice where possible.

Pre-Operative Care

Proper pre-operative care is essential to prepare the animal for surgery and minimize the risk of complications.

Acclimation: Upon arrival, mice should be allowed an acclimation period of at least three days to stabilize physiologically and psychologically before any experimental procedures.[1]

Health Assessment: A thorough physical examination should be conducted to ensure the animal is in good health and free from any underlying conditions that could interfere with the surgery or recovery.[2] Signs of a healthy animal include a well-groomed coat, clear eyes, and normal posture and activity levels. Animals displaying signs of illness, such as a hunched posture or unkempt fur, may not be suitable candidates for surgery.[2]

Fasting: Fasting is generally not required for mice before surgery due to their high metabolic rate and limited fat reserves.[1] If fasting is scientifically justified, it should be for the shortest possible duration. Water should never be withheld.[1]

Hydration: Proper hydration is critical. Consider administering subcutaneous sterile fluids (e.g., saline or lactated Ringer's solution) pre-operatively to maintain circulatory volume, especially for lengthy procedures.

Anesthesia and Analgesia

Effective anesthesia and analgesia are paramount for the ethical treatment of laboratory animals and for obtaining accurate experimental results by minimizing stress-induced physiological responses.

Anesthesia: The choice of anesthetic depends on the nature and duration of the surgical procedure. Both inhalant and injectable anesthetics are commonly used in mice.

  • Inhalant Anesthesia: Isoflurane is a widely used inhalant anesthetic due to its rapid induction and recovery times, and the ability to precisely control the depth of anesthesia.[3][4]

  • Injectable Anesthesia: A combination of ketamine and an alpha-2 agonist like xylazine is a common injectable anesthetic cocktail that provides sedation and analgesia.[4][5] However, injectable anesthetics can have a narrower safety margin and may cause significant cardiovascular and respiratory depression.[4]

Analgesia: Providing adequate pain relief is a critical component of surgical best practices. Analgesics should be administered pre-emptively to reduce the intensity of painful stimuli.[3] A multimodal approach, combining different classes of analgesics, is often most effective.

  • Opioids: Buprenorphine is a commonly used opioid for moderate to severe pain.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Carprofen and meloxicam are effective for managing mild to moderate post-operative pain.

  • Local Anesthetics: Bupivacaine or lidocaine can be infiltrated at the incision site to provide localized pain relief.

Quantitative Data for Anesthetic and Analgesic Agents in Mice:

Agent ClassAgentDosageRoute of AdministrationFrequency/Duration of Action
Inhalant Anesthetic IsofluraneInduction: 3-5%, Maintenance: 1-2.5%InhalationTo effect
Injectable Anesthetic Ketamine/Xylazine CocktailKetamine: 80-120 mg/kg, Xylazine: 5-10 mg/kgIntraperitoneal (IP)~30-60 minutes of surgical anesthesia
Opioid Analgesic Buprenorphine0.05-0.1 mg/kgSubcutaneous (SC)Every 6-12 hours
NSAID Analgesic Carprofen5 mg/kgSubcutaneous (SC)Every 12-24 hours
NSAID Analgesic Meloxicam1-2 mg/kgSubcutaneous (SC)Every 24 hours
Local Anesthetic Bupivacaine1-2 mg/kgLocal infiltration4-8 hours of local analgesia
Local Anesthetic Lidocaine4-7 mg/kgLocal infiltration1-2 hours of local analgesia

Note: These are general guidelines. Dosages may need to be adjusted based on the specific procedure, the health status of the animal, and in consultation with a veterinarian. Strain-specific differences in drug metabolism should be considered.

Surgical Procedures: Aseptic Technique

Strict aseptic technique is mandatory for all survival surgeries to prevent post-operative infections.

Surgical Environment: Surgeries should be performed in a dedicated, clean, and clutter-free area.[2] The surgical surface should be disinfected before and after each procedure.

Instrument Sterilization: All surgical instruments must be sterilized before use. Common sterilization methods include autoclaving or glass bead sterilization.

Surgeon Preparation: The surgeon should wear appropriate personal protective equipment, including a clean lab coat or scrubs, a face mask, and sterile gloves.

Animal Preparation:

  • Hair Removal: Remove fur from the surgical site using electric clippers or a depilatory cream. This should be done in an area separate from the surgical table to prevent contamination.[2]

  • Skin Disinfection: The surgical site should be prepared by alternating scrubs of an antiseptic solution (e.g., povidone-iodine or chlorhexidine) and 70% alcohol, moving in an outward circular pattern from the center of the incision site. This should be repeated three times.

  • Draping: A sterile drape should be placed over the animal to create a sterile surgical field.

Experimental Protocols

Protocol 1: Laparotomy in this compound Mice

A laparotomy is a surgical incision into the abdominal cavity, often performed for procedures involving the internal organs.

Materials:

  • Anesthetic machine with isoflurane or injectable anesthetic cocktail

  • Heating pad

  • Sterile surgical instruments (scalpel, forceps, scissors, needle holders)

  • Sterile gauze

  • Antiseptic solution and 70% alcohol

  • Sterile drape

  • Suture material (e.g., 5-0 or 6-0 absorbable suture for muscle layer, non-absorbable suture or wound clips for skin)

  • Analgesics

  • Ophthalmic ointment

Procedure:

  • Anesthetize the mouse using the chosen anesthetic protocol and administer pre-emptive analgesia.

  • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Prepare the surgical site as described in the "Aseptic Technique" section.

  • Make a midline skin incision of appropriate length using a sterile scalpel.

  • Carefully dissect the subcutaneous tissue to expose the linea alba (the midline of the abdominal muscles).

  • Make a small incision through the linea alba with the scalpel, being careful not to damage the underlying organs.

  • Extend the incision along the linea alba using scissors.

  • Perform the intended intra-abdominal procedure.

  • Close the abdominal wall using a simple interrupted or continuous suture pattern with absorbable suture material.

  • Close the skin incision using non-absorbable sutures or wound clips.

  • Administer post-operative analgesics as prescribed.

  • Monitor the mouse closely during recovery.

Protocol 2: Craniotomy in this compound Mice

A craniotomy is a surgical procedure where a piece of bone is removed from the skull to expose the brain.

Materials:

  • Anesthetic machine with isoflurane

  • Stereotaxic frame

  • Heating pad

  • Surgical drill

  • Sterile surgical instruments (scalpel, forceps, scissors)

  • Sterile saline

  • Bone wax or gelfoam for hemostasis

  • Dental cement

  • Analgesics

  • Ophthalmic ointment

Procedure:

  • Anesthetize the mouse with isoflurane and administer pre-emptive analgesia.

  • Apply ophthalmic ointment to the eyes.

  • Secure the mouse in a stereotaxic frame on a heating pad.

  • Shave the fur from the scalp and disinfect the skin.

  • Make a midline incision in the scalp to expose the skull.

  • Retract the periosteum (the connective tissue covering the skull) to expose the bone surface.

  • Using a surgical drill, create a circular groove in the skull over the area of interest. Use sterile saline to cool the skull during drilling to prevent heat damage to the brain.

  • Carefully lift the bone flap with fine forceps. Control any bleeding with bone wax or gelfoam.

  • Perform the intended procedure on the exposed brain.

  • The bone flap may be replaced or a sterile glass coverslip can be secured over the craniotomy site with dental cement for chronic imaging studies.

  • Suture the scalp incision.

  • Administer post-operative analgesics.

  • Monitor the mouse closely during recovery.

Post-Operative Care and Monitoring

Diligent post-operative care is crucial for a successful surgical outcome and the well-being of the animal.

Recovery:

  • Place the recovering mouse in a clean, warm cage. A heating pad set to a low temperature can be placed under a portion of the cage to allow the mouse to move away from the heat source if needed.

  • Monitor the animal continuously until it is fully ambulatory.

Monitoring:

  • Assess the animal at least once daily for the first 72 hours post-surgery, and then regularly until the incision is fully healed.

  • Monitor for signs of pain, which can include a hunched posture, piloerection (ruffled fur), decreased activity, and reduced food and water intake.

  • Check the surgical incision for signs of infection (redness, swelling, discharge) or dehiscence (opening of the wound).

  • Monitor body weight daily, as weight loss can be an indicator of post-operative complications.

Supportive Care:

  • Provide supplemental hydration with subcutaneous fluids if the animal is not drinking adequately.

  • Offer soft, palatable food or a diet gel on the cage floor to encourage eating.

  • Ensure easy access to water and food.

Suture/Clip Removal: Non-absorbable sutures or wound clips should be removed 7-14 days after surgery, once the incision has fully healed.

Visualizations

Surgical Workflow

Surgical_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative acclimation Acclimation health_assessment Health Assessment acclimation->health_assessment pre_op_analgesia Pre-emptive Analgesia health_assessment->pre_op_analgesia anesthesia Anesthesia Induction pre_op_analgesia->anesthesia animal_prep Animal Preparation anesthesia->animal_prep surgery Surgical Procedure animal_prep->surgery closure Wound Closure surgery->closure recovery Recovery from Anesthesia closure->recovery monitoring Daily Monitoring recovery->monitoring supportive_care Supportive Care monitoring->supportive_care suture_removal Suture/Clip Removal supportive_care->suture_removal

Caption: General workflow for surgical procedures in this compound mice.

Inflammatory Signaling Pathway Post-Surgery

Inflammatory_Pathway cluster_stimulus Surgical Trauma cluster_cellular Cellular Response cluster_mediators Inflammatory Mediators cluster_outcome Physiological Response tissue_damage Tissue Damage immune_cells Immune Cell Infiltration (Macrophages, Neutrophils) tissue_damage->immune_cells activates prostaglandins Prostaglandins tissue_damage->prostaglandins stimulates production of cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) immune_cells->cytokines release pain Pain cytokines->pain induce inflammation Inflammation (Redness, Swelling) cytokines->inflammation cause healing Wound Healing cytokines->healing modulate prostaglandins->pain sensitize nociceptors to prostaglandins->inflammation contribute to

Caption: Simplified inflammatory signaling cascade following surgical trauma.

References

Application Notes and Protocols for Drug Administration in OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide comprehensive guidance on the common routes of drug administration and corresponding dosages for OF-1 mice, an outbred strain frequently used in pharmacological and toxicological research. The following protocols are intended for researchers, scientists, and drug development professionals to ensure safe, effective, and reproducible experimental outcomes.

Application Notes

The selection of an appropriate administration route is critical and depends on the physicochemical properties of the substance, the desired speed of onset, and the overall experimental objective. Proper handling and restraint are paramount to minimize stress and ensure the accuracy of the procedure.[1]

Common Routes of Administration

Oral Gavage (PO): This method ensures the precise delivery of a specific dose directly into the stomach.[2][3] It is often used for studies mimicking human oral drug intake.[3] However, it requires skill to avoid accidental entry into the trachea or perforation of the esophagus.[4][5]

Intravenous (IV) Injection: Typically administered via the lateral tail vein, this route provides the most rapid absorption and 100% bioavailability as the substance directly enters systemic circulation.[3] This method can be technically challenging and may require warming the tail to dilate the veins.[4][6]

Intraperitoneal (IP) Injection: This involves injecting the substance into the peritoneal cavity, where it is absorbed into the bloodstream.[3] Absorption is generally rapid, though slower than IV. Care must be taken to inject into the lower right quadrant of the abdomen to avoid puncturing vital organs like the cecum or bladder.[7][8][9]

Subcutaneous (SC or SQ) Injection: The substance is injected into the loose skin, often in the scruff of the neck or the flank.[10][11][12] This route is relatively easy to perform and is suitable for sustained absorption of non-irritating substances.[13]

Data Presentation: Administration Parameters

The following table summarizes key parameters for the most common drug administration routes in adult this compound mice. Volumes and needle sizes should be adjusted based on the specific animal's weight and the viscosity of the substance.

RouteRecommended Maximum Volume (ml/kg)Needle GaugeAbsorption RateTypical Bioavailability
Oral (PO) 10[14][15]18-20g (gavage needle)[15]VariableLow to Moderate
Intravenous (IV) 5 (bolus), 10 (slow)[16]27-30g[4][16]Immediate100%
Intraperitoneal (IP) 10-20[14][17]25-30g[7]RapidHigh
Subcutaneous (SC) 5-10[17]26-30g[15]SlowModerate to High

Experimental Protocols

Prior to any procedure, it is essential to accurately weigh the mouse to calculate the correct dosage volume.[18] All substances administered parenterally must be sterile and at a physiological pH to minimize irritation.[18] Warming solutions to room or body temperature is recommended, especially for larger volumes.[7][19]

Protocol 1: Oral Gavage

Materials:

  • Appropriately sized, ball-tipped gavage needle (18-20g for adult mice)[15]

  • 1 ml syringe

  • Test substance at the correct concentration

  • 70% ethanol for disinfection (optional)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.[1] The body should be held in a straight line without twisting.[20]

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[5]

  • Needle Insertion: Gently introduce the gavage needle into the mouth, slightly to one side to avoid the incisors.[20][21]

  • Advancement: Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance.[2][5] If resistance is met, withdraw and reposition. Do not force the needle. [2][20]

  • Substance Administration: Once the needle is in the correct position, slowly depress the syringe plunger to administer the substance.[5]

  • Withdrawal: After administration, gently withdraw the needle in the same direction it was inserted.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[21]

Protocol 2: Intravenous (Tail Vein) Injection

Materials:

  • Mouse restrainer

  • Heat source (e.g., heat lamp)

  • 27-30g needle attached to a 1 ml syringe[4][16]

  • Test substance

  • 70% ethanol or other disinfectant

  • Gauze

Procedure:

  • Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the veins more visible and accessible.[4][6]

  • Restraint: Place the mouse in a suitable restrainer.

  • Vein Identification: Identify one of the lateral tail veins.

  • Disinfection: Wipe the tail with 70% ethanol.[22]

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).[22][23] A successful insertion may result in a small flash of blood in the needle hub.[22]

  • Injection: Slowly inject the substance. There should be no resistance.[23] If a bleb forms under the skin, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[23]

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[22]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal Injection

Materials:

  • 25-30g needle attached to a 1 ml syringe[7]

  • Test substance

  • 70% ethanol or other disinfectant

Procedure:

  • Animal Restraint: Scruff the mouse and turn it so the abdomen is facing upwards, with the head tilted slightly down.[7][24] This allows the abdominal organs to shift away from the injection site.[18]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.[7][8]

  • Disinfection: Cleanse the injection site with 70% ethanol.[7]

  • Needle Insertion: Insert the needle at a 30-45 degree angle with the bevel up.[8][18]

  • Aspiration: Gently pull back on the plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated.[8][24] If fluid is aspirated, discard the syringe and re-attempt with a fresh needle and syringe.

  • Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of pain or distress.

Protocol 4: Subcutaneous Injection

Materials:

  • 26-30g needle attached to a 1 ml syringe[15]

  • Test substance

  • 70% ethanol for disinfection (optional)[11]

Procedure:

  • Animal Restraint: Manually restrain the mouse on a solid surface.

  • Site Selection: The most common site is the loose skin over the interscapular area (scruff).[10][11]

  • Skin Tenting: Use your thumb and forefinger to create a "tent" of skin.[10]

  • Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[2]

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.[2][12]

  • Injection: Administer the substance. A small bleb will form under the skin.

  • Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the substance.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of irritation at the injection site.

Visualizations

The following diagrams illustrate key conceptual frameworks for drug administration in this compound mice.

G cluster_routes Administration Routes cluster_absorption Absorption & Distribution PO Oral (PO) GI_Tract Gastrointestinal Tract PO->GI_Tract IV Intravenous (IV) Systemic_Circulation Systemic Circulation IV->Systemic_Circulation Direct IP Intraperitoneal (IP) Peritoneal_Cavity Peritoneal Cavity IP->Peritoneal_Cavity SC Subcutaneous (SC) Subcutaneous_Tissue Subcutaneous Tissue SC->Subcutaneous_Tissue Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Liver->Systemic_Circulation Peritoneal_Cavity->Systemic_Circulation Rapid Absorption Subcutaneous_Tissue->Systemic_Circulation Slow Absorption

Caption: Drug administration routes and absorption pathways.

G start Study Design (Select Dose, Route, Timepoints) acclimatization Animal Acclimatization (this compound Mice) start->acclimatization grouping Randomization & Grouping (e.g., IV and PO groups) acclimatization->grouping dosing Drug Administration grouping->dosing sampling Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) dosing->sampling processing Plasma/Serum Preparation (Centrifugation) sampling->processing analysis Bioanalysis (e.g., LC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t1/2) analysis->pk_calc end_node Data Interpretation & Reporting pk_calc->end_node

Caption: Workflow for a typical pharmacokinetic study.

References

Application Notes and Protocols for Behavioral Testing Assays in OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for a battery of commonly used behavioral assays in the OF-1 mouse strain. The this compound mouse is a vigorous outbred stock known for its hardiness and high reproductive performance, making it a suitable model for a variety of research applications, including pharmacology, toxicology, and neuroscience. Understanding the baseline behavioral characteristics of this strain is crucial for the accurate interpretation of experimental results.

Open Field Test

The Open Field Test (OFT) is a widely used assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, brightly lit areas.

Experimental Protocol

Apparatus:

  • A square arena (typically 40 x 40 x 40 cm) made of non-porous, opaque material (e.g., white or grey PVC or Plexiglas).

  • The arena floor is often divided into a grid of equal-sized squares (e.g., 16 squares) and a central zone (typically the middle 25% of the total area).

  • An overhead camera is used for video recording and automated tracking.

  • The testing room should be dimly lit (e.g., 15-20 lux in the center of the arena) and have a consistent source of low-level white noise (e.g., 50-60 dB) to mask external sounds.

Procedure:

  • Acclimate the mice to the testing room for at least 30-60 minutes before the test.

  • Gently place a single mouse into the center of the open field arena.

  • Allow the mouse to explore the arena freely for a predetermined period, typically 5 to 10 minutes.

  • Record the session using an overhead video camera.

  • After the session, carefully remove the mouse and return it to its home cage.

  • Thoroughly clean the arena with 70% ethanol or a similar cleaning agent between each trial to eliminate olfactory cues.

  • Analyze the video recording using an automated tracking software (e.g., EthoVision XT, ANY-maze) to quantify various behavioral parameters.

Data Presentation: Representative Baseline Data for this compound Mice

ParameterDescriptionRepresentative Mean Value (± SEM)
Total Distance Traveled (cm) The total distance the mouse moves within the arena during the test. A measure of general locomotor activity.3500 ± 250
Time in Center Zone (s) The total time the mouse spends in the central, more anxiogenic, area of the arena.45 ± 5
Center Zone Entries The number of times the mouse enters the central zone with all four paws.30 ± 4
Rearing Frequency The number of times the mouse stands on its hind legs. An indicator of exploratory behavior.50 ± 7
Grooming Duration (s) The total time the mouse spends engaged in self-grooming behaviors. Can be an indicator of stress or displacement behavior.20 ± 3

Note: These values are illustrative and can vary based on specific laboratory conditions, age, and sex of the mice.

Experimental Workflow Diagram

OpenFieldTestWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis acclimation Acclimate Mouse to Testing Room (30-60 min) arena_prep Prepare and Clean Arena acclimation->arena_prep place_mouse Place Mouse in Center of Arena arena_prep->place_mouse record_session Record Session (5-10 min) place_mouse->record_session remove_mouse Remove Mouse and Return to Home Cage record_session->remove_mouse clean_arena Clean Arena for Next Subject remove_mouse->clean_arena analyze_video Analyze Video with Tracking Software clean_arena->analyze_video quantify_data Quantify Behavioral Parameters analyze_video->quantify_data

Open Field Test Experimental Workflow

Elevated Plus Maze

The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the mouse's natural tendency to explore a novel environment and its innate fear of open and elevated spaces.

Experimental Protocol

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), typically 5-7 cm wide and 30-50 cm long.

  • The maze is elevated above the floor (typically 40-50 cm).

  • The open arms have a small ledge (0.5 cm) to provide a better grip.

  • An overhead camera is used for video recording and automated tracking.

  • The testing room should have controlled lighting conditions (e.g., dim illumination, approximately 10-15 lux on the open arms).

Procedure:

  • Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.

  • Gently place a single mouse onto the central platform of the maze, facing one of the open arms.

  • Allow the mouse to freely explore the maze for a 5-minute session.

  • Record the session using an overhead video camera.

  • After the session, carefully remove the mouse and return it to its home cage.

  • Clean the maze thoroughly with 70% ethanol between each trial.

  • Analyze the video recording using automated tracking software to quantify behavioral parameters.

Data Presentation: Representative Baseline Data for this compound Mice

ParameterDescriptionRepresentative Mean Value (± SEM)
Time in Open Arms (s) The total time the mouse spends in the open, more anxiogenic, arms of the maze.30 ± 5
Open Arm Entries (%) The percentage of total arm entries that are into the open arms.25 ± 4
Time in Closed Arms (s) The total time the mouse spends in the enclosed, less anxiogenic, arms of the maze.200 ± 15
Closed Arm Entries (%) The percentage of total arm entries that are into the closed arms.75 ± 4
Head Dips The number of times the mouse pokes its head over the edge of the open arms. An indicator of risk assessment.15 ± 3
Stretch-Attend Postures The number of times the mouse stretches forward and retracts to a previous position. A measure of risk assessment.10 ± 2

Note: These values are illustrative and can vary based on specific laboratory conditions, age, and sex of the mice.

Logical Relationship Diagram

EPM_Logic cluster_behavior Behavioral Response cluster_arms Maze Arms anxiety Anxiety-like State open_arms Open Arms (Aversive) anxiety->open_arms Avoidance closed_arms Closed Arms (Protective) anxiety->closed_arms Preference exploration Exploratory Drive exploration->open_arms Approach exploration->closed_arms Reduced Exploration RotarodWorkflow cluster_training Habituation & Training cluster_testing_trials Testing Trials cluster_data Data Collection & Analysis habituation Habituate to Stationary Rod low_speed_training Train at Low Constant Speed habituation->low_speed_training trial1 Trial 1: Accelerating Rod low_speed_training->trial1 rest1 Inter-Trial Interval (15-20 min) trial1->rest1 trial2 Trial 2: Accelerating Rod rest1->trial2 rest2 Inter-Trial Interval (15-20 min) trial2->rest2 trial3 Trial 3: Accelerating Rod rest2->trial3 record_latency Record Latency to Fall for Each Trial trial3->record_latency analyze_performance Analyze Performance Across Trials record_latency->analyze_performance MWM_Learning cluster_input Sensory Input cluster_processing Cognitive Processing (Hippocampus) cluster_output Behavioral Output visual_cues Distal Visual Cues spatial_map Formation of a Spatial Map visual_cues->spatial_map vestibular_input Vestibular Input (Self-motion) vestibular_input->spatial_map memory_consolidation Memory Consolidation spatial_map->memory_consolidation navigational_strategy Development of an Efficient Navigational Strategy memory_consolidation->navigational_strategy platform_localization Successful Platform Localization navigational_strategy->platform_localization

Advanced In Vivo Imaging Techniques for Preclinical Research in OF-1 Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OF-1 mouse is a versatile, outbred stock widely utilized in various biomedical research fields, including pharmacology, toxicology, and oncology. Its genetic heterogeneity can provide a model that more closely mimics the diverse human population, making it a valuable tool in preclinical studies. In vivo imaging is critical in this context, offering the ability to non-invasively monitor dynamic biological processes, disease progression, and therapeutic responses over time within the same animal. This reduces biological variability and the number of animals required for statistical significance, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement).

These application notes provide detailed protocols for several key in vivo imaging modalities suitable for use in this compound mice: Bioluminescence Imaging (BLI), Fluorescence Imaging (FLI), Micro-Computed Tomography (Micro-CT), Magnetic Resonance Imaging (MRI), and Positron Emission Tomography (PET).

Bioluminescence Imaging (BLI)

Application Note:

Bioluminescence imaging is a highly sensitive optical technique that detects light produced by a luciferase enzyme-catalyzed reaction. It is a powerful tool for tracking luciferase-expressing cells, such as tumor cells or immune cells, in vivo. BLI offers an excellent signal-to-background ratio as mammalian tissues do not naturally produce light. This modality is particularly useful for longitudinal studies of tumor growth, metastasis, and response to therapy, as well as for monitoring gene expression and cell trafficking.

Experimental Protocol:

A. Animal Preparation:

  • This compound mice should be anesthetized for the duration of the imaging session. Isoflurane (1-3% in oxygen) is a commonly used anesthetic that allows for rapid induction and recovery.

  • Maintain the body temperature of the mouse using a heated stage or warming pad to ensure physiological stability.

B. Substrate Administration:

  • The most common substrate for firefly luciferase is D-luciferin. Prepare a stock solution of D-luciferin potassium salt in sterile, phosphate-buffered saline (PBS) at a concentration of 15 mg/mL or 30 mg/mL.[1][2]

  • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[1][2][3][4] For a 25-gram mouse, this corresponds to approximately 100-250 µL of a 15 mg/mL solution.

  • The timing between substrate injection and imaging is critical for reproducible results. The peak of the bioluminescent signal is typically reached 10-15 minutes after IP injection.[4] It is recommended to perform a kinetic study for your specific cell line and mouse model to determine the optimal imaging window.[1][2]

C. Image Acquisition:

  • Place the anesthetized mouse in the imaging chamber of a sensitive, cooled CCD camera system (e.g., IVIS Spectrum).

  • Acquire images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.

  • Acquire both a photographic image and a luminescent image to allow for anatomical co-registration.

D. Data Analysis:

  • Use imaging software to overlay the bioluminescent signal on the photographic image.

  • Define regions of interest (ROIs) around the signal to quantify the photon flux (photons/second).

  • Normalize the signal to the background to determine the net signal intensity.

Quantitative Data Summary: Bioluminescence Imaging

ParameterValueMouse StrainReference
D-luciferin Dose 150 mg/kgGeneral Mouse[2][3][4]
D-luciferin Stock Conc. 15 - 30 mg/mL in PBSGeneral Mouse[2]
Route of Administration Intraperitoneal (IP)General Mouse[2][3][4]
Time to Peak Signal (IP) 10 - 15 minutesGeneral Mouse[4]
Typical Exposure Time 1 second - 5 minutesGeneral Mouse

Experimental Workflow: Bioluminescence Imaging

BLI_Workflow cluster_prep Animal Preparation cluster_substrate Substrate Administration cluster_imaging Image Acquisition cluster_analysis Data Analysis anesthetize Anesthetize this compound Mouse (e.g., Isoflurane) maintain_temp Maintain Body Temperature anesthetize->maintain_temp prepare_luciferin Prepare D-luciferin (15-30 mg/mL in PBS) inject_luciferin Inject D-luciferin IP (150 mg/kg) prepare_luciferin->inject_luciferin position_mouse Position Mouse in Imager inject_luciferin->position_mouse acquire_images Acquire Luminescent & Photographic Images position_mouse->acquire_images overlay_images Overlay Images acquire_images->overlay_images define_roi Define Regions of Interest (ROI) overlay_images->define_roi quantify_signal Quantify Photon Flux define_roi->quantify_signal

Bioluminescence Imaging Experimental Workflow.

Fluorescence Imaging (FLI)

Application Note:

Fluorescence imaging is another optical modality that detects photons emitted from fluorescent probes (fluorophores) after they are excited by an external light source. FLI can be used to visualize and quantify the distribution of fluorescently labeled molecules, cells, or nanoparticles in vivo. A wide range of fluorescent probes are available, targeting various biological processes such as apoptosis, angiogenesis, and specific cell surface receptors. Near-infrared (NIR) probes are often preferred for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in this spectral region.

Experimental Protocol:

A. Animal Preparation:

  • Anesthetize the this compound mouse using a method such as isoflurane inhalation.

  • If necessary, remove fur from the imaging area to minimize light scattering and absorption.

  • Maintain the animal's body temperature throughout the procedure.

B. Fluorescent Probe Administration:

  • The choice of fluorescent probe, dose, and administration route is highly dependent on the specific biological target and the probe's pharmacokinetic properties.

  • For vascular imaging, a common agent is Indocyanine Green (ICG). A typical dose for ICG is administered intravenously (IV).

  • For targeted imaging, probes are often conjugated to antibodies or peptides. The concentration and timing of injection should be optimized for each specific probe to achieve the best target-to-background ratio. For example, a BODIPY-based amyloid probe (BAP-1) has been used at a concentration of 2 mg/mL in PBS for IP injection to visualize gliomas.[5]

C. Image Acquisition:

  • Place the anesthetized mouse in the fluorescence imaging system.

  • Select the appropriate excitation and emission filters for the chosen fluorophore.

  • Illuminate the mouse with the excitation light source.

  • Acquire fluorescence images using a sensitive camera. It is also important to acquire a photographic image for anatomical reference.

D. Data Analysis:

  • Co-register the fluorescence and photographic images.

  • Define ROIs over the areas of interest and contralateral or background regions.

  • Quantify the fluorescence intensity (e.g., radiant efficiency).

  • Calculate the target-to-background ratio to assess the specificity of the signal.

Quantitative Data Summary: Fluorescence Imaging

ParameterValueMouse StrainReference
BAP-1 Probe Concentration 2 mg/mL in PBSC57Bl/6[5]
BAP-1 Administration Route Intraperitoneal (IP)C57Bl/6[5]
ICG Administration Route Intravenous (IV)General Mouse

Note: Optimal probe concentrations and imaging times are highly specific to the probe and biological target and require empirical determination.

Experimental Workflow: Fluorescence Imaging

FLI_Workflow cluster_prep Animal Preparation cluster_probe Probe Administration cluster_imaging Image Acquisition cluster_analysis Data Analysis anesthetize Anesthetize this compound Mouse remove_fur Remove Fur (if necessary) anesthetize->remove_fur maintain_temp Maintain Body Temperature remove_fur->maintain_temp prepare_probe Prepare Fluorescent Probe inject_probe Administer Probe (e.g., IV, IP) prepare_probe->inject_probe position_mouse Position Mouse in Imager inject_probe->position_mouse set_filters Set Excitation/Emission Filters position_mouse->set_filters acquire_images Acquire Fluorescence & Photographic Images set_filters->acquire_images overlay_images Overlay Images acquire_images->overlay_images define_roi Define ROIs overlay_images->define_roi quantify_signal Quantify Fluorescence Intensity define_roi->quantify_signal

Fluorescence Imaging Experimental Workflow.

Micro-Computed Tomography (Micro-CT)

Application Note:

Micro-CT is an X-ray-based imaging technique that provides high-resolution, three-dimensional anatomical information. It is particularly well-suited for imaging hard tissues such as bone, making it an invaluable tool for studies in orthopedics, oncology (bone metastases), and developmental biology. With the use of contrast agents, micro-CT can also be used to visualize soft tissues and vasculature. Longitudinal micro-CT studies are feasible, but careful consideration must be given to the cumulative radiation dose.

Experimental Protocol:

A. Animal Preparation:

  • Anesthetize the this compound mouse to prevent motion artifacts during the scan. Isoflurane is a suitable anesthetic.

  • Position the mouse on the scanner bed. Respiratory and cardiac gating can be used to minimize motion artifacts in thoracic and abdominal imaging.

  • Maintain the animal's body temperature.

B. Contrast Agent Administration (for soft tissue imaging):

  • For vascular imaging, a long-circulating, iodine-based contrast agent can be administered intravenously.

  • The dose and timing of the scan after contrast injection will depend on the specific agent and the target tissue.

C. Image Acquisition:

  • Select the appropriate scanning protocol based on the desired resolution and the acceptable radiation dose.

  • A typical in vivo scan for bone architecture might use a pixel size of 9-18 µm.[6] Higher resolution scans are possible but deliver a higher radiation dose.

  • The X-ray source voltage and current should be optimized to achieve good contrast for the tissue of interest. A common setting is 50 kVp.[7]

  • The scan duration will vary depending on the protocol but is typically in the range of a few minutes.

D. Data Reconstruction and Analysis:

  • Reconstruct the acquired 2D projection images into a 3D volume using appropriate software (e.g., using a filtered back-projection algorithm).

  • The 3D dataset can be visualized and analyzed to extract quantitative information such as bone mineral density, trabecular thickness, or tumor volume.

Quantitative Data Summary: Micro-CT

ParameterValueMouse StrainReference
Pixel Size (in vivo) 9 - 18 µmC57Bl/6[6]
Radiation Dose (9 µm) 434 mGy per scanC57Bl/6[6]
Radiation Dose (18 µm) 166 mGy per scanC57Bl/6[6]
Typical X-ray Voltage 50 kVpC57Bl/6[7]
Voxel Size (High Res.) Down to 2.3 µmGeneral Mouse[8]
Low Radiation Dose Scan 15 mGy (17 sec)General Mouse[8]

Note: Radiation doses should be kept as low as reasonably achievable, especially for longitudinal studies, to avoid potential effects on the biological system under investigation.

Experimental Workflow: Micro-CT

MicroCT_Workflow cluster_prep Animal Preparation cluster_contrast Contrast Administration (Optional) cluster_scan Image Acquisition cluster_analysis Data Reconstruction & Analysis anesthetize Anesthetize this compound Mouse position_mouse Position on Scanner Bed anesthetize->position_mouse maintain_temp Maintain Body Temperature position_mouse->maintain_temp administer_contrast Administer Contrast Agent (IV) select_protocol Select Scan Protocol (Resolution, Dose) administer_contrast->select_protocol acquire_projections Acquire 2D X-ray Projections select_protocol->acquire_projections reconstruct_3d Reconstruct 3D Volume acquire_projections->reconstruct_3d visualize_analyze Visualize and Quantify (e.g., bone density, volume) reconstruct_3d->visualize_analyze

Micro-Computed Tomography Experimental Workflow.

Magnetic Resonance Imaging (MRI)

Application Note:

MRI is a non-invasive imaging modality that provides excellent soft-tissue contrast and high spatial resolution without the use of ionizing radiation. It is based on the principles of nuclear magnetic resonance. Different MRI sequences can be used to generate images with varying contrast, highlighting different tissue properties such as T1 and T2 relaxation times, proton density, and water diffusion. The use of contrast agents, typically gadolinium-based, can further enhance the visualization of specific tissues or pathologies, such as tumors or areas of inflammation. MRI is a powerful tool for a wide range of applications, including neuroscience, oncology, and cardiovascular research.

Experimental Protocol:

A. Animal Preparation:

  • Anesthetize the this compound mouse. Injectable anesthetics or isoflurane can be used, but care must be taken to ensure they do not interfere with the biological process being studied.

  • Position the mouse in a specialized, MRI-compatible animal holder.

  • Monitor and maintain the animal's physiological status (respiration, heart rate, and temperature) throughout the scan.

B. Contrast Agent Administration (Optional):

  • For contrast-enhanced MRI, a gadolinium-based contrast agent is typically administered.

  • A standard dose for many gadolinium-based contrast agents is 0.1 mmol/kg body weight, administered intravenously.

  • The timing of image acquisition after contrast injection is crucial and depends on the specific agent and the research question.

C. Image Acquisition:

  • Select the appropriate MRI pulse sequence (e.g., T1-weighted, T2-weighted, diffusion-weighted) based on the experimental goals.

  • Set the imaging parameters, including repetition time (TR), echo time (TE), field of view (FOV), and slice thickness.

  • Acquire the MR images. The scan duration can range from several minutes to over an hour, depending on the complexity of the protocol.

D. Data Analysis:

  • Process the raw MRI data to generate images.

  • Analyze the images to obtain qualitative and quantitative information. This can include measuring lesion volumes, assessing tissue perfusion, or mapping white matter tracts in the brain.

Quantitative Data Summary: MRI

ParameterValueMouse StrainReference
Gadolinium Contrast Dose 0.1 mmol/kgGeneral[9]
Organic Radical Contrast Agent (ORCAFluor) Dose 30 mg in PBSThis compound

Experimental Workflow: MRI

MRI_Workflow cluster_prep Animal Preparation cluster_contrast Contrast Administration (Optional) cluster_scan Image Acquisition cluster_analysis Data Analysis anesthetize Anesthetize this compound Mouse position_mouse Position in Animal Holder anesthetize->position_mouse monitor_vitals Monitor Physiological Status position_mouse->monitor_vitals administer_contrast Administer Gadolinium Agent (IV) (e.g., 0.1 mmol/kg) select_sequence Select Pulse Sequence (T1, T2, etc.) administer_contrast->select_sequence set_parameters Set Imaging Parameters select_sequence->set_parameters acquire_images Acquire MR Images set_parameters->acquire_images process_data Process Raw Data acquire_images->process_data analyze_images Analyze Images for Quantitative and Qualitative Information process_data->analyze_images

Magnetic Resonance Imaging Experimental Workflow.

Positron Emission Tomography (PET)

Application Note:

PET is a highly sensitive molecular imaging technique that provides quantitative information on physiological and biochemical processes in vivo. It involves the administration of a radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide. The most commonly used radiotracer is [18F]Fluorodeoxyglucose ([18F]FDG), a glucose analog that is taken up by metabolically active cells. PET is widely used in oncology to detect tumors and monitor their response to therapy, as well as in neuroscience and cardiology.

Experimental Protocol:

A. Animal Preparation:

  • For [18F]FDG-PET, mice should be fasted for 6-12 hours prior to the scan to reduce background glucose levels.[10]

  • Anesthetize the this compound mouse. Isoflurane is commonly used.

  • Maintain the mouse's body temperature, as hypothermia can affect tracer biodistribution.[10]

B. Radiotracer Administration:

  • The dose of the radiotracer will depend on the specific tracer and the sensitivity of the PET scanner. For [18F]FDG, a typical dose is in the range of 3.7-7.4 MBq (100-200 µCi).

  • Administer the radiotracer, typically via intravenous (tail vein) injection.

  • Allow for an uptake period, during which the tracer distributes throughout the body. For [18F]FDG, this is typically 45-60 minutes.

C. Image Acquisition:

  • Place the anesthetized mouse in the PET scanner. Often, a co-registered CT scan is also acquired for anatomical localization and attenuation correction.

  • Acquire PET data for a specified duration, typically 10-30 minutes.

D. Data Reconstruction and Analysis:

  • Reconstruct the PET data into a 3D image, applying corrections for attenuation, scatter, and radioactive decay.

  • Co-register the PET and CT images.

  • Draw ROIs on the images to quantify the tracer uptake in various tissues.

  • Tracer uptake is often expressed as the standardized uptake value (SUV) or the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary: PET

ParameterValueMouse StrainReference
[18F]FDG Dose 3.7 - 7.4 MBq (100 - 200 µCi)General Mouse
Fasting Period 6 - 12 hoursGeneral Mouse[10]
Uptake Period 45 - 60 minutesGeneral Mouse
Acquisition Time 10 - 30 minutesGeneral Mouse

Experimental Workflow: PET

PET_Workflow cluster_prep Animal Preparation cluster_tracer Radiotracer Administration cluster_scan Image Acquisition cluster_analysis Data Reconstruction & Analysis fast_mouse Fast Mouse (6-12h for FDG) anesthetize Anesthetize this compound Mouse fast_mouse->anesthetize maintain_temp Maintain Body Temperature anesthetize->maintain_temp inject_tracer Inject Radiotracer (IV) (e.g., 3.7-7.4 MBq FDG) uptake_period Allow for Uptake Period (45-60 min for FDG) inject_tracer->uptake_period position_mouse Position Mouse in PET/CT Scanner uptake_period->position_mouse acquire_images Acquire PET and CT Data position_mouse->acquire_images reconstruct_images Reconstruct and Co-register Images acquire_images->reconstruct_images define_roi Define ROIs reconstruct_images->define_roi quantify_uptake Quantify Tracer Uptake (SUV or %ID/g) define_roi->quantify_uptake

Positron Emission Tomography Experimental Workflow.

Signaling Pathway Visualization: NF-κB Activation

Application Note:

In vivo imaging can be used to visualize and quantify the activity of specific signaling pathways. A common example is the use of bioluminescence to monitor the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation, immunity, and cell survival. This is often achieved using transgenic mice that express luciferase under the control of an NF-κB response element. In the presence of stimuli that activate the NF-κB pathway, luciferase is expressed, and the resulting bioluminescent signal can be imaged.

NF-κB Signaling Pathway Leading to Luciferase Expression

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_detection Detection stimulus e.g., TNF-α, IL-1 receptor Receptor Activation stimulus->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB Release ikb_deg->nfkb_release nfkb_translocation NF-κB Translocation to Nucleus nfkb_release->nfkb_translocation nfkb_binding NF-κB Binds to Response Element nfkb_translocation->nfkb_binding luc_transcription Luciferase Gene Transcription nfkb_binding->luc_transcription luc_translation Luciferase mRNA Translation luc_transcription->luc_translation luciferase Luciferase Protein luc_translation->luciferase light Light Emission luciferase->light + O2, ATP luciferin D-luciferin luciferin->light

NF-κB Signaling Pathway for Bioluminescence.

References

Troubleshooting & Optimization

Technical Support Center: OF-1 Mouse Colony

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected mortality in their OF-1 mouse colonies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected mortality in an this compound mouse colony?

Unexpected mortality in this compound mouse colonies can stem from a variety of factors, often categorized as infectious, non-infectious, and environmental.

  • Infectious Agents: Viral, bacterial, and parasitic infections are common culprits. Murine Norovirus (MNV), Mouse Hepatitis Virus (MHV), and parvoviruses are prevalent viral pathogens. Bacterial infections can include Pasteurella pneumotropica and various species of Helicobacter. Pinworms and fur mites are also common parasitic infections.[1] Opportunistic pathogens can be particularly problematic in immunocompromised individuals.[2]

  • Non-Infectious Diseases: Age-related conditions and spontaneous tumor development are significant causes of mortality. In outbred stocks like CD-1 mice, which are similar to this compound, lymphoma is a common spontaneous tumor.[3][4] Other non-infectious issues include fight wounds, especially among group-housed males, and breeding complications.

  • Environmental and Husbandry-Related Issues: Suboptimal environmental conditions can lead to stress, increased susceptibility to disease, and mortality. Key factors include improper temperature and humidity, inadequate ventilation, and disturbances in the light cycle.[5] Housing density and the frequency of cage changes can also impact animal welfare and survival rates.

Q2: How can I investigate the cause of death in my this compound mice?

A systematic approach is crucial for identifying the cause of death. This should include a thorough necropsy, sample collection for diagnostic testing, and a review of colony management and environmental records. A diagnostic necropsy should be performed promptly after death to minimize tissue autolysis.[6]

Q3: What is the expected lifespan of an this compound mouse?

Q4: How does the outbred nature of this compound mice affect mortality rates?

This compound mice are an outbred stock, meaning there is greater genetic variability within the colony compared to inbred strains. This can result in a wider range of susceptibility to diseases and other causes of mortality. While this genetic diversity can sometimes confer greater vigor, it can also lead to less predictable outcomes in experimental settings.

Troubleshooting Guides

Guide 1: Sudden Increase in Mortality

If you observe a sudden and unexpected increase in deaths within your this compound mouse colony, follow these steps to identify and address the issue.

Troubleshooting Steps for a Sudden Increase in Mortality

StepActionRationale
1. Isolate Affected Cages Immediately separate cages with sick or deceased animals from the general population.To prevent the potential spread of infectious disease.
2. Review Recent Changes Document any recent changes in husbandry, diet, personnel, or experimental procedures.To identify potential triggers for the mortality event.
3. Perform Necropsies Conduct thorough gross necropsies on recently deceased animals.[6]To identify visible signs of disease or injury.
4. Collect and Submit Samples Collect tissues, blood, and feces for diagnostic testing (PCR, serology, histopathology).To screen for common murine pathogens and identify pathological changes.[8]
5. Review Environmental Parameters Check and record room temperature, humidity, and ventilation rates. Ensure they are within the recommended ranges.To rule out environmental stress as a contributing factor. The recommended temperature for mice is 20–24°C, with a relative humidity of 45-65%.[5]
6. Consult with Veterinary Staff Discuss your findings with the facility veterinarian.To get expert guidance on diagnosis and treatment options.
Guide 2: High Pre-Weaning Mortality

High mortality rates in pups before weaning can be a significant issue. This guide provides steps to troubleshoot this specific problem.

Troubleshooting Steps for High Pre-Weaning Mortality

StepActionRationale
1. Evaluate Parental Health Assess the health and age of the breeding pairs.Older dams can have a higher incidence of pup mortality.[9]
2. Check for Litter Overlap In trio breeding systems, avoid having two litters of significantly different ages in the same cage.[5]Older pups can trample or out-compete younger pups for resources.
3. Assess Nesting and Maternal Behavior Ensure adequate nesting material is provided and observe for signs of poor maternal care or cannibalism.Proper nesting is crucial for thermoregulation of the pups. Stress can lead to poor maternal behavior.
4. Review Cage Change Frequency Avoid frequent cage changes immediately before and after parturition.Disturbances can cause stress to the dam and negatively impact pup survival.[10]
5. Examine Pups for Congenital Defects Visually inspect pups for any obvious physical abnormalities.Genetic defects can be a cause of early mortality.
6. Optimize Environmental Conditions Ensure the breeding room has stable temperature and humidity and is free from excessive noise and vibration.A stable and calm environment is crucial for successful breeding and pup rearing.

Experimental Protocols

Protocol 1: Rodent Necropsy

A systematic necropsy is essential for identifying gross pathological changes.

Materials:

  • Dissection board and pins

  • Sterile dissection tools (scissors, forceps)

  • 70% ethanol

  • Containers with 10% neutral buffered formalin

  • Sterile swabs and tubes for sample collection

Procedure:

  • External Examination: Weigh the mouse and examine the external surfaces, orifices, and coat for any abnormalities.[11]

  • Ventral Midline Incision: Wet the fur with 70% ethanol. Make a midline incision through the skin from the chin to the pelvis. Reflect the skin to expose the underlying musculature.

  • Open Body Cavities: Carefully open the abdominal and thoracic cavities, being cautious not to puncture any organs.

  • In Situ Examination: Observe the organs in their natural position, noting any abnormalities in size, color, or texture.[12]

  • Organ Removal and Examination: Systematically remove and examine each organ system (thoracic pluck, abdominal organs, urogenital tract, and brain).

  • Tissue Collection: Collect tissue samples for histopathology, placing them in 10% neutral buffered formalin. Collect fresh tissues for microbiology or PCR as needed.

Protocol 2: Pathogen Screening via PCR

Polymerase Chain Reaction (PCR) is a sensitive method for detecting the genetic material of pathogens.

Materials:

  • Sterile swabs (fecal, oral, fur)

  • Sterile collection tubes

  • DNA extraction kit

  • PCR master mix

  • Pathogen-specific primers

  • Thermal cycler

  • Gel electrophoresis equipment

Procedure:

  • Sample Collection: Collect fecal pellets, oral swabs, and/or fur swabs from sentinel or colony animals.

  • DNA Extraction: Extract DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and pathogen-specific primers. Add the extracted DNA to the master mix.[13]

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the appropriate amplification program.

  • Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel. The presence of a band of the expected size indicates a positive result.[14]

Protocol 3: Serological Testing for Viral Infections

Serology detects the presence of antibodies against specific viruses, indicating past or current infection.

Materials:

  • Blood collection supplies (e.g., microhematocrit tubes)

  • Serum separation tubes

  • ELISA or IFA kit for the specific virus

  • Microplate reader or fluorescence microscope

Procedure:

  • Blood Collection: Collect blood from the mice via an appropriate method (e.g., submandibular or saphenous vein).

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • ELISA/IFA Assay: Perform the ELISA or IFA assay according to the kit manufacturer's instructions. This typically involves incubating the serum with viral antigens and then detecting the presence of bound antibodies using a secondary antibody conjugated to an enzyme or fluorophore.[15][16]

  • Data Analysis: Read the results using a microplate reader (ELISA) or a fluorescence microscope (IFA).[8]

Protocol 4: Environmental Monitoring

Regular environmental monitoring helps to identify potential sources of contamination in the facility.

Materials:

  • Sterile swabs or sponges with neutralizing buffer

  • Sterile gloves

  • Permanent marker

  • Sample collection bags or tubes

  • Cooler with ice packs for transport

Procedure:

  • Site Selection: Identify critical areas to sample, such as cage surfaces, water bottle sipper tubes, air vents, and high-traffic areas.

  • Sample Collection: Wearing sterile gloves, use a sterile swab or sponge to sample a defined area (e.g., 4x4 inches).[11][17]

  • Sample Handling: Place the swab or sponge back into its sterile container. Label each sample with the location, date, and time of collection.

  • Transport: Store the samples in a cooler with ice packs and transport them to the diagnostic laboratory for processing.

  • Analysis: The samples can be cultured for bacteria or processed for PCR to detect specific pathogens.

Visualizations

Signaling Pathways

sepsis_pathway cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Cellular Response PAMPs PAMPs (e.g., LPS) PRRs PRRs (e.g., TLR4) PAMPs->PRRs Binding MyD88 MyD88 PRRs->MyD88 NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Sepsis Systemic Inflammation (Sepsis) Cytokines->Sepsis

Caption: Simplified signaling pathway in bacterial sepsis.

viral_infection_pathway cluster_entry Viral Entry & Recognition cluster_sensing Innate Immune Sensing cluster_signaling Downstream Signaling cluster_response Antiviral Response Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry Viral_RNA Viral RNA/DNA Receptor->Viral_RNA Uncoating RIGI RIG-I-like Receptors (RLRs) Viral_RNA->RIGI TLRs Toll-like Receptors (TLRs) Viral_RNA->TLRs IRFs Interferon Regulatory Factors (IRFs) RIGI->IRFs TLRs->IRFs NFkB_viral NF-κB Activation TLRs->NFkB_viral Interferons Type I Interferons (IFN-α/β) IRFs->Interferons NFkB_viral->Interferons Antiviral_State Antiviral State in Neighboring Cells Interferons->Antiviral_State

Caption: Key signaling pathway in viral infection and the interferon response.

Experimental Workflows

mortality_investigation_workflow Start Unexpected Mortality Observed Isolate Isolate Affected Cages Start->Isolate Review_Records Review Husbandry & Environmental Records Start->Review_Records Necropsy Perform Necropsy Isolate->Necropsy Collect_Samples Collect Samples (Tissues, Blood, Feces) Necropsy->Collect_Samples Diagnostic_Testing Submit Samples for Diagnostic Testing Collect_Samples->Diagnostic_Testing Analyze_Data Analyze All Data Review_Records->Analyze_Data Diagnostic_Testing->Analyze_Data Diagnosis Establish Diagnosis Analyze_Data->Diagnosis Implement_Plan Implement Control & Prevention Plan Diagnosis->Implement_Plan

Caption: Workflow for investigating unexpected mortality in a mouse colony.

References

Technical Support Center: Troubleshooting High Variability in OF-1 Mouse Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in experimental results when working with OF-1 mice.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing so much variability in my experimental results with this compound mice?

A1: High variability in this compound mice can stem from a combination of intrinsic and extrinsic factors.

  • Genetic Heterogeneity: this compound mice are an outbred strain, meaning each mouse is genetically unique, similar to the human population. This inherent genetic diversity can contribute to a wider range of phenotypic responses compared to inbred strains.

  • Environmental Factors: Mice are highly sensitive to their environment. Minor variations in housing conditions, such as cage density, lighting, noise, and temperature, can significantly impact their physiology and behavior, leading to increased variability.

  • Handling and Acclimation: Improper or inconsistent handling can induce stress, affecting a wide range of biological readouts. Inadequate acclimation to a new facility or experimental room can also be a major source of variability.

  • Sex Differences: Male and female mice can respond differently to experimental manipulations. Hormonal cycles in females can also introduce variability if not accounted for in the experimental design.

  • Experimenter Effect: The way different researchers handle and interact with the animals can influence their behavior and physiological state, contributing to inter-experimenter variability.

Q2: Are outbred mice like this compound always more variable than inbred strains?

A2: Not necessarily. While the genetic diversity in outbred stocks can contribute to phenotypic variation, some studies suggest that for many measurements, outbred mice are not significantly more variable than inbred strains. In some cases, the genetic diversity of outbred mice can make them a more robust model, as the results may be more generalizable to a genetically diverse human population.

Q3: How long should I acclimate my this compound mice before starting an experiment?

A3: A minimum acclimation period of 72 hours (3 days) is recommended for rodents after arrival at a new facility. However, for behavioral studies or experiments involving significant stressors, a longer period of 7 to 14 days is often advised to allow physiological and behavioral stabilization.[1][2][3] During this time, it is crucial to minimize handling and disturbances.

Q4: What is the ideal housing density for this compound mice to minimize stress and variability?

A4: Social housing is the default recommendation for mice, as they are social animals. However, overcrowding can lead to stress, aggression, and increased variability. It is important to adhere to institutional and national guidelines for cage space. For male mice of some strains, housing in smaller groups (e.g., three per cage) may be ideal to reduce aggression. If single housing is scientifically justified, be aware that it can also be a stressor and may affect behavioral outcomes.

Troubleshooting Guides

High Variability in Behavioral Assays (e.g., Open Field, Elevated Plus Maze)

If you are observing a high coefficient of variation (CV) in your behavioral data, systematically review the following potential causes:

Troubleshooting Workflow for Behavioral Assay Variability

G A High Variability in Behavioral Data B Review Experimental Protocol & SOPs A->B C Check Animal Handling & Acclimation B->C D Evaluate Environmental Factors C->D E Assess Experimenter Consistency D->E F Analyze Data by Sex E->F G Refine Protocol & Retrain Staff F->G If inconsistencies found H Increase Sample Size F->H If no obvious inconsistencies G->B Re-evaluate G cluster_0 Environmental Factors cluster_1 Physiological Response A Inconsistent Lighting E Increased Stress Hormones (e.g., Corticosterone) A->E B High Noise Levels B->E C Improper Housing Density C->E D Lack of Enrichment D->E F High Experimental Variability E->F G A Animal Arrival B Acclimation (7-14 days) A->B C Handling Habituation (3-5 days) B->C D Baseline Measurements (e.g., Body Weight) C->D E Randomization to Experimental Groups D->E F Experimental Intervention E->F G Behavioral/Physiological Testing F->G H Data Collection & Analysis G->H

References

Technical Support Center: OF-1 Mouse Genotyping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the genotyping of OF--1 mice.

Frequently Asked Questions (FAQs)

Q1: What is an OF-1 mouse and why is it used in research?

The this compound mouse is an outbred strain of albino mice.[1][2] Originating from the CF-1 strain developed at Carworth Farms, the this compound strain was established by Charles River Laboratories in France.[1][2] Due to their vigor and high productivity, this compound mice are widely used as a general-purpose model in various fields, including toxicology, pharmacology, teratology, and physiology.[1][2]

Q2: What are the main challenges when genotyping an outbred strain like the this compound mouse?

Outbred strains, including the this compound, possess a higher degree of genetic variability compared to inbred strains. This genetic diversity can introduce challenges in PCR-based genotyping. Primer binding sites may contain polymorphisms that can lead to inefficient amplification or even allele dropout, where one allele fails to amplify, potentially causing a heterozygous sample to be misidentified as homozygous. Therefore, careful primer design and assay validation are crucial.

Q3: I am not getting any PCR product (no bands on the gel). What are the possible causes and solutions?

This is a common issue with several potential causes. A systematic approach is the best way to identify the problem.

  • Problem with DNA Template:

    • Poor DNA Quality: Contaminants from the extraction process (e.g., ethanol, salts) can inhibit PCR. Try cleaning up the DNA sample or using a different extraction method.

    • Low DNA Quantity: Insufficient template can lead to amplification failure. Quantify your DNA and ensure you are using an adequate amount for your PCR reaction.

    • DNA Degradation: Ensure proper handling and storage of DNA samples to prevent degradation.

  • Problem with PCR Reagents:

    • Degraded Primers: Repeated freeze-thaw cycles can degrade primers. Use fresh aliquots.

    • Incorrect Primer Concentration: Optimize primer concentration as too little can result in no product, and too much can lead to non-specific amplification.

    • Inactive Polymerase: Ensure the DNA polymerase has been stored correctly and has not lost its activity.

  • Problem with PCR Cycling Conditions:

    • Incorrect Annealing Temperature: If the annealing temperature is too high, primers cannot bind to the template. If it's too low, it can lead to non-specific products. Optimize the annealing temperature using a gradient PCR.

    • Insufficient Extension Time: Ensure the extension time is long enough for the polymerase to synthesize the entire target sequence.

    • Incorrect Denaturation Temperature: The initial denaturation step must be sufficient to separate the DNA strands.

Q4: I am seeing unexpected bands on my gel. What does this mean?

Unexpected bands can be due to a few factors:

  • Non-specific Primer Binding: The primers may be binding to other regions of the genome in addition to the target sequence. This can sometimes be addressed by increasing the annealing temperature.

  • Primer-Dimers: These are small bands (usually less than 100 bp) formed by primers annealing to each other. Optimizing primer concentration can help reduce their formation.

  • Contamination: Contamination with other DNA can lead to the amplification of unexpected products. Always use appropriate negative controls (e.g., a no-template control) to check for contamination.

Q5: One of my PCR bands is very faint or missing. How can I troubleshoot this?

A faint or missing band, especially in a multiplex PCR, often points to a few specific issues:

  • Allele Dropout: As mentioned, a polymorphism in a primer binding site in one of the this compound mouse's alleles can prevent amplification. If you suspect this, it is advisable to design alternative primers targeting a different region of the gene.

  • Suboptimal PCR Conditions for One Primer Pair: In a multiplex reaction, the annealing temperature may not be optimal for all primer pairs. A touchdown PCR protocol, where the annealing temperature is gradually lowered over several cycles, can sometimes help. Alternatively, you may need to run the reactions as separate singleplex PCRs.

  • Large Product Size Difference: If amplifying two fragments of very different sizes, the smaller fragment may amplify more efficiently. Optimizing the extension time and polymerase can help.

Troubleshooting Workflow

Below is a logical workflow to help diagnose and resolve common genotyping issues.

A flowchart for troubleshooting common this compound mouse genotyping PCR issues.

Experimental Protocols

DNA Extraction from Mouse Tail Snips (Alkaline Lysis Method)

This is a rapid and cost-effective method for obtaining PCR-quality DNA.

  • Sample Collection: Collect a 1-2 mm tail snip from each mouse and place it in a labeled 1.5 mL microcentrifuge tube.

  • Lysis: Add 75-100 µL of 50 mM NaOH to each tube, ensuring the tissue is fully submerged.

  • Incubation: Incubate at 95°C for 30-60 minutes.

  • Neutralization: Cool the tubes to room temperature and add 10 µL of 1 M Tris-HCl (pH 8.0) to neutralize the solution.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet the tissue debris.

  • Template Collection: Use 1-2 µL of the supernatant as the DNA template for your PCR reaction.

Standard PCR Protocol

This protocol is a general starting point and may require optimization for your specific primers and target sequence.

PCR Reaction Mix:

ComponentVolume (for 25 µL reaction)Final Concentration
2x PCR Master Mix (contains Taq, dNTPs, MgCl2)12.5 µL1x
Forward Primer (10 µM)1.0 µL0.4 µM
Reverse Primer (10 µM)1.0 µL0.4 µM
DNA Template1-2 µLVariable
Nuclease-Free Waterto 25 µL-

PCR Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C3-5 minutes1
Denaturation95°C30 seconds
Annealing55-65°C*30 seconds30-35
Extension72°C1 minute/kb
Final Extension72°C5-10 minutes1
Hold4°C1

*The annealing temperature should be optimized for each primer pair. A good starting point is 3-5°C below the lowest primer melting temperature (Tm).

Data Presentation: Troubleshooting Summary

IssuePotential CauseRecommended Solution
No Bands Poor DNA quality/quantityRe-extract DNA; quantify DNA and adjust input
Inactive PCR reagentsUse fresh reagents; check enzyme storage
Suboptimal cycling conditionsOptimize annealing temperature and extension time
Unexpected Bands Non-specific primer bindingIncrease annealing temperature; redesign primers
ContaminationUse negative controls; maintain sterile technique
Faint/Missing Bands Allele dropout in outbred strainDesign alternative primers for a conserved region
Inefficient multiplex PCRRun as singleplex reactions; optimize conditions for all primer pairs

Genotyping Workflow Diagram

The following diagram illustrates the overall process of this compound mouse genotyping.

GenotypingWorkflow cluster_pre_pcr Pre-PCR cluster_pcr PCR cluster_post_pcr Post-PCR SampleCollection 1. Tissue Sample Collection (e.g., tail snip) DNAExtraction 2. DNA Extraction SampleCollection->DNAExtraction DNAQuantification 3. DNA Quantification & QC DNAExtraction->DNAQuantification PCRSetup 4. PCR Reaction Setup DNAQuantification->PCRSetup ThermalCycling 5. Thermal Cycling PCRSetup->ThermalCycling GelElectrophoresis 6. Gel Electrophoresis ThermalCycling->GelElectrophoresis DataAnalysis 7. Data Analysis & Genotype Calling GelElectrophoresis->DataAnalysis

A diagram illustrating the key stages of the this compound mouse genotyping workflow.

References

Technical Support Center: Managing Aggression in Group-Housed OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with group-housed OF-1 mice. The following sections offer solutions to common issues encountered during experiments involving this outbred mouse strain.

Troubleshooting Guide

Q1: We are observing frequent and intense fighting immediately after cage changes. What can we do to mitigate this?

A1: Post-cleaning aggression is a common issue that arises from the disruption of established social hierarchies and the removal of familiar scent marks.[1] To address this, we recommend the following protocol:

Protocol: Minimizing Post-Cleaning Aggression

  • Transfer Nesting Material: When changing cages, transfer a significant portion (approximately 25-50%) of the old, clean, and dry nesting material to the new cage. This helps retain familiar scents and may reduce stress and aggression.[2]

  • Avoid Complete Sanitation: Unless scientifically required, avoid sanitizing the entire cage. The lingering odor cues can help maintain social stability.

  • Combined Procedures: If possible, combine cage cleaning with other minor procedures like injections to minimize disturbances.[2]

A logical workflow for troubleshooting post-cleaning aggression is as follows:

start Aggression observed after cage change q1 Is old nesting material being transferred? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the entire cage being sanitized? a1_yes->q2 solution1 Transfer 25-50% of old, clean nesting material to the new cage. a1_no->solution1 solution1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No solution2 Avoid complete sanitation unless experimentally required. a2_yes->solution2 q3 Are cage changes frequent and isolated events? a2_no->q3 solution2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution3 Combine cage cleaning with other minor procedures to reduce disturbances. a3_yes->solution3 end_node Monitor for reduction in aggression a3_no->end_node solution3->end_node

Caption: Troubleshooting workflow for post-cleaning aggression.

Q2: We are seeing persistent fighting and wounding in our male this compound mice, even in stable groups. What environmental enrichment strategies can we employ?

A2: Environmental enrichment can be a powerful tool to reduce aggression, but the type of enrichment is critical. Some enrichments may inadvertently increase aggression.

  • Recommended Enrichment: Provide nesting material. Studies have shown that nesting material can reduce aggressive behavior.[3]

  • Enrichment to Use with Caution: Shelters or huts may sometimes increase aggression, potentially by creating a resource to be guarded.[3] However, bilevel structures or mezzanines that increase usable floor space and provide escape routes have been shown to reduce aggression in some strains.[1][4]

Experimental Protocol: Evaluating Environmental Enrichment

  • Acclimation: Acclimate group-housed male this compound mice to their housing for at least one week.

  • Group Allocation: Divide mice into experimental groups (e.g., Control - no enrichment, Group A - nesting material, Group B - shelter).

  • Data Collection (Baseline): For one week, record baseline aggression levels. This can be done through manual observation (e.g., number of aggressive encounters) or automated systems. Also, score any visible wounds.

  • Enrichment Introduction: Introduce the specified enrichment to each group's cage.

  • Data Collection (Post-Enrichment): Record aggression and wound scores for a defined period (e.g., 2-4 weeks).

  • Analysis: Compare the aggression and wound scores between the groups to determine the effect of each enrichment type.

The following diagram illustrates the experimental workflow:

start Start: Evaluate Enrichment acclimation Acclimate group-housed male this compound mice start->acclimation allocation Allocate mice to experimental groups acclimation->allocation baseline Record baseline aggression and wound scores allocation->baseline enrichment Introduce enrichment to respective groups baseline->enrichment data_collection Record post-enrichment aggression and wound scores enrichment->data_collection analysis Analyze and compare data between groups data_collection->analysis end_node Conclusion on enrichment effectiveness analysis->end_node

Caption: Experimental workflow for evaluating enrichment.

Frequently Asked Questions (FAQs)

Q3: What is the optimal group size and housing density for male this compound mice to minimize aggression?

A3: While there is no single "perfect" group size, smaller, stable groups are generally associated with less aggression.[2] Larger groups can lead to less stable social hierarchies and increased fighting.[2] It is recommended to house male mice in groups of 3-5. Familiarity is also key; housing littermates together from weaning can significantly reduce aggression.

Q4: How does room temperature affect aggression in mice?

A4: Lower ambient temperatures, within the recommended range for housing, can lead to reduced aggression.[2] Colder temperatures may encourage huddling for warmth, which can increase social compatibility.[2] Conversely, higher temperatures can increase aggressive behaviors.[2]

Q5: At what age should male mice be weaned to minimize the development of aggressive behaviors later in life?

A5: Weaning age can influence adult aggressive behavior. One study indicated that mice weaned at 21 days showed fewer wounds in a separation-induced aggression paradigm compared to those weaned at 14 days.[2] This suggests that a slightly later weaning age may be beneficial in reducing the propensity for aggression.

Q6: How can we quantitatively measure aggression in our mouse colony?

A6: There are several methods to quantify aggression:

  • Wound Scoring: A simple and effective method is to visually inspect the mice for wounds, typically on the back, rump, and tail. A scoring system can be developed (e.g., 0 = no wounds, 1 = minor scratches, 2 = open wounds).

  • Behavioral Observation: Direct observation and scoring of specific aggressive behaviors (e.g., chasing, biting, wrestling) for a set period.

  • Automated Monitoring: Systems like the Digital Ventilated Caging (DVC) system can track activity levels, which have been shown to correlate with aggressive interactions.[1][4]

Table 1: Summary of Factors Influencing Aggression and Mitigation Strategies

FactorEffect on AggressionMitigation Strategy
Cage Cleaning Increases aggression due to disruptionTransfer old nesting material; avoid complete sanitation.[1][2]
Group Size Larger groups can increase aggressionHouse in smaller, stable groups (3-5 mice).[2]
Familiarity Unfamiliar mice are more aggressiveHouse littermates together from weaning.
Enrichment Varies by type; shelters may increase itProvide nesting material; use caution with shelters.[3]
Temperature Higher temperatures can increase aggressionMaintain housing temperatures on the lower end of the recommended range.[2]
Weaning Age Earlier weaning may increase aggressionConsider weaning at 21 days.[2]

Table 2: Example Wound Scoring System

ScoreDescription
0 No visible wounds or scratches.
1 Minor, superficial scratches on the back, rump, or tail.
2 One or two small, open wounds or scabs.
3 Multiple open wounds, some of which may be fresh.
4 Severe wounding, with large open gashes or signs of infection.

References

Technical Support Center: Minimizing Stress in OF-1 Mice During Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in OF-1 mice during experimental procedures. Minimizing stress is crucial not only for animal welfare but also for ensuring the validity and reproducibility of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acclimatization period for newly arrived this compound mice?

A1: A proper acclimatization period is critical for the physiological and psychological stabilization of mice after transportation.[1] For rodents, a minimum of 48 to 72 hours is required before any survival procedures.[1][2] However, for optimal results and to reduce stress-related complications, an acclimation period of five to twelve days is highly recommended before initiating experiments.[3] Some studies suggest that for specific parameters like blood pressure or certain immunological markers to normalize, an even longer period of up to three to four weeks may be necessary.[4] During this time, animals should be housed in a quiet area, away from heavy traffic and equipment, with minimal handling.[3]

Q2: What are the most common signs of stress in this compound mice?

A2: Recognizing signs of stress is the first step toward mitigating them. Common indicators include:

  • Physiological: Increased heart rate, elevated body temperature, changes in blood glucose and hormone levels (e.g., corticosterone).[5]

  • Behavioral: Increased anxiety-like behaviors (e.g., reduced exploration in an open field), aggression, altered sleep-wake cycles, and a reluctance to interact with handlers.[6][7][8] Piloerection (hair standing on end), excessive grooming, and changes in posture can also be observed.

  • Immunological: Stress can activate the immune system, for instance by increasing caspase-1 activity in the amygdala.[9]

Q3: Which handling technique is the least stressful for mice?

A3: The traditional method of picking up mice by the tail is known to be stressful and can induce anxiety.[5][7][10] Less aversive methods are strongly recommended:

  • Tunnel Handling: Guiding the mouse into a polycarbonate tunnel is an effective way to transfer them without direct contact, which reduces anxiety.[10][11][12]

  • Cup Handling/3D-Handling: Gently scooping the mouse with cupped hands is another low-stress method.[5][7][10] A "3D-handling" technique, which involves a gradual habituation process over three days, has been shown to reduce corticosterone levels and anxiety-like behaviors.[7][10][13]

Habituating mice to these non-aversive handling methods can minimize handling-related stress and improve the reliability of experimental data.[5][13]

Q4: Does the sex of the experimenter affect the stress levels of mice?

A4: Yes, studies have shown that mice can exhibit a heightened stress response when handled by male experimenters compared to female experimenters.[14] This can manifest as increased signs of anxiety, pain, and depression.[14] This factor should be considered in experimental design to reduce variability in results, especially in behavioral and physiological studies.[14]

Troubleshooting Guides

Issue 1: High variability in behavioral test results.

Possible Cause: Inconsistent handling, environmental stressors, or insufficient acclimatization can lead to high data variability.

Troubleshooting Steps:

  • Standardize Handling: Ensure all researchers use a consistent, non-aversive handling technique (tunnel or cup handling).[7][11] Document the handling protocol and ensure everyone is trained.

  • Verify Acclimatization: Confirm that mice have been properly acclimatized to the facility for at least 5-12 days before testing.[3]

  • Control Environmental Factors:

    • Noise and Vibration: Minimize sudden loud noises and vibrations. Intracage noise levels should ideally remain below 70 dB.[15] Be mindful that procedures like cage changes can produce significant noise and vibration.[15]

    • Light Cycle: Maintain a consistent and appropriate light-dark cycle, as disruptions can affect physiology and behavior.[4]

  • Experimenter Effect: If possible, have the same experimenter handle and test the animals for a given study. Be aware of the potential influence of the experimenter's sex on mouse stress levels.[14]

Issue 2: Animals show signs of distress during or after injections.

Possible Cause: Improper injection technique, large injection volumes, or cold solutions can cause pain and stress.

Troubleshooting Steps:

  • Refine Injection Technique:

    • Subcutaneous (SC) Injections: Use the "skin tent" method, inserting the needle at a shallow angle (10-45 degrees) into the loose skin between the shoulders or on the flank.[16][17]

    • Intravenous (IV) Injections: Ensure proper vein dilation using a heat lamp before the procedure.[18] Use a 27-30 gauge needle and inject slowly into the lateral tail vein.[18]

  • Optimize Injection Parameters:

    • Needle Gauge: Use the smallest possible needle gauge appropriate for the substance.

    • Solution Temperature: Warm the injectable solution to body temperature to reduce discomfort.[16][17]

    • Volume: Keep injection volumes within recommended limits.

  • Habituation: For repeated injections, habituate the mice to the handling and restraint procedures to reduce anticipatory stress.

Issue 3: Aggression in group-housed male this compound mice.

Possible Cause: Social stress in group-housed male mice can arise from unfamiliarity or lack of relatedness.

Troubleshooting Steps:

  • House with Siblings: Whenever possible, house male mice with their male siblings from birth. Studies have shown that social status in a sibling context is not as stressful.[19]

  • Avoid Housing Unfamiliar Males: Introducing unfamiliar adult males can lead to aggression and stress.[19][20]

  • Provide Environmental Enrichment: Cages should contain items that allow for natural behaviors, such as nesting material and shelters, which can help reduce aggression.[21]

  • Monitor Regularly: Check for signs of aggression and injury. If fighting occurs, it may be necessary to house the aggressive mouse individually. While individual housing can also be a stressor, it is preferable to sustained aggression and injury.[22]

Quantitative Data on Stress Parameters

ParameterStressful ConditionObservationReference
Biochemical 6 hours of handling stress (weighing, scruffing, sham injection)85% increase in caspase-1 activity in the amygdala[9]
Behavioral Tail-handled mice vs. Tunnel/Cup-handled miceTail-handled mice spend significantly less time in the center of an open field arena.[12]
Physiological Cup-handled mice vs. Tail-handled miceCup handling significantly reduced blood glucose and corticosterone stress responses.[12]
Environmental Partial cage undocking and redockingPeak noise levels of approximately 84 dB and vibration levels of approximately 260 milli-g.[15]

Experimental Protocols

Protocol 1: 3D-Handling Technique for Stress Reduction

This protocol is designed to habituate mice to the experimenter over three days, reducing anxiety and stress during handling.[7][13]

  • Day 1:

    • Gently open the cage and place your gloved hand inside.

    • Allow the mouse to habituate to your hand's presence for about 30 seconds.

    • Encourage the mouse to approach and sniff your hand. Do not attempt to pick up the mouse.

    • Continue for up to five minutes.

  • Day 2:

    • Repeat Day 1 steps.

    • Attempt to gently scoop the mouse with cupped hands.

    • If the mouse is calm, lift it briefly within the cage.

    • If the mouse shows signs of stress, return to habituation.

  • Day 3:

    • Repeat Day 2 steps.

    • Once comfortable, lift the mouse out of the cage in your cupped hands.

    • Allow the mouse to explore your open hands for a minute before returning it to the cage.[7]

Protocol 2: Subcutaneous Injection
  • Restraint: Properly restrain the mouse using the scruff method to create a "skin tent" of loose skin over the shoulders.[16][17]

  • Injection Site: Identify the area of loose skin between the shoulders or on the flank.[16][17]

  • Needle Insertion: Insert a 25-27 gauge needle, bevel up, at a 10-45 degree angle into the base of the skin tent.[16][17]

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (optional, but good practice).

  • Injection: Inject the substance slowly and steadily.[17]

  • Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

Visual Guides

Experimental_Workflow_for_Stress_Reduction cluster_acclimatization Acclimatization Phase (5-12 Days) cluster_handling Handling Habituation (3 Days) cluster_experiment Experimental Phase acclimatize New mice arrive. House in quiet area. Minimal handling. day1 Day 1: Hand in cage acclimatize->day1 Start habituation day2 Day 2: Gentle scooping in cage day1->day2 day3 Day 3: Lift out of cage day2->day3 experiment Perform experiment (e.g., injection, behavioral test) day3->experiment Proceed to experiment

Caption: Workflow for minimizing stress in this compound mice from arrival to experiment.

Handling_Decision_Tree cluster_purpose cluster_transfer cluster_procedure start Need to handle mouse? purpose Purpose of handling? start->purpose transfer_method Use Tunnel or Cup Handling purpose->transfer_method Simple Transfer procedure_method Habituate with 3D-Handling Then use appropriate restraint purpose->procedure_method Procedure (e.g., injection)

Caption: Decision tree for choosing the appropriate low-stress handling method.

References

Technical Support Center: Optimizing Experimental Protocols for Outbred Mouse Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting experimental protocols to account for the inherent biological variability in outbred mouse populations.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using outbred mice in my research when inbred strains offer genetic uniformity?

A1: While inbred mice provide a genetically consistent background, which can be advantageous for specific studies, outbred mice offer a model that more closely mimics the genetic diversity of the human population.[1][2] This genetic heterogeneity can be crucial for studying complex diseases, drug responses, and toxicology, where individual genetic differences can significantly influence outcomes.[2][3] Research using outbred mice can enhance the translational relevance of findings to humans.[4]

Q2: Does the genetic diversity of outbred mice lead to more variable experimental data and compromise reproducibility?

A2: Contrary to common assumptions, studies have shown that outbred mice are not necessarily more phenotypically variable than inbred strains for many traits.[4][5][6][7] In some cases, inbred strains can exhibit greater variation in specific measures.[4] The genetic diversity in outbred populations can sometimes lead to more stable and replicable results by buffering against minor environmental fluctuations.[4] However, it is crucial to account for the genetic variability in the experimental design and statistical analysis to ensure robust and reproducible findings.[1][8]

Q3: How does the genetic variability of outbred mice impact sample size calculations for my experiments?

A3: The genetic diversity in outbred mice can influence the variability of your experimental data, which is a key factor in sample size calculation. A higher variance generally requires a larger sample size to achieve the same statistical power.[9] It is essential to perform a power analysis to determine the appropriate number of animals for your study.[10] Pilot studies can be invaluable for estimating the expected effect size and variability within the specific outbred stock you are using, which will inform a more accurate sample size calculation.[9]

Q4: What are Diversity Outbred (DO) mice, and how do they differ from other outbred stocks?

A4: Diversity Outbred (DO) mice are a specially bred population derived from eight founder inbred strains (including wild-derived strains), resulting in a high level of genetic diversity and fine-grained genetic mapping resolution.[11] This makes them a powerful tool for identifying genetic variants associated with complex traits and disease susceptibility.[11][12] Each DO mouse is genetically unique, providing a model population with a genetic diversity that mirrors the human population.[11]

Troubleshooting Guides

Genotyping Outbred Mice

Problem: Inconsistent or unreliable genotyping results in my outbred mouse colony.

Possible Causes and Solutions:

Cause Solution
Poor DNA Quality Ensure your DNA extraction method yields high-quality DNA free of inhibitors. Consider using a standardized DNA extraction kit. You can test for inhibitors by spiking a sample with a known positive control.
Primer Issues Design primers that target conserved regions if possible. If amplifying across a region with known polymorphisms, you may need to design multiple primer sets or use degenerate primers. Always validate new primers with positive and negative controls.[13][14]
Allelic Dropout This can occur if a primer binding site contains a polymorphism, leading to the failure of one allele to amplify. If you suspect allelic dropout, design alternative primers that bind to a different region.
Incorrect PCR Conditions Optimize your PCR protocol, including annealing temperature (gradient PCR can be helpful), extension time, and the number of cycles.[14][15]
Cross-Contamination Use dedicated workspaces and pipettes for pre- and post-PCR steps. Always include a no-template control in your PCR run to check for contamination.[13]
Managing Experimental Variability

Problem: High variability in my experimental data is making it difficult to detect significant effects.

Possible Causes and Solutions:

Cause Solution
Unaccounted Genetic Variation If feasible, perform some level of genetic characterization of your animals (e.g., using SNP markers) to account for population structure in your statistical analysis.
Environmental Factors Standardize housing conditions, diet, and handling procedures as much as possible. Be aware that even subtle environmental changes can interact with genetic background to influence phenotype.[8][16]
Inappropriate Statistical Analysis Use statistical models that can account for the genetic relationship between individuals, if known. Consult with a statistician to ensure you are using the most appropriate analysis for your experimental design and data structure.
Insufficient Sample Size As mentioned in the FAQs, a larger sample size may be required to detect effects in a genetically diverse population. Re-evaluate your power analysis and consider increasing your cohort size.[9]

Experimental Protocols

Protocol: PCR-Based Genotyping for Outbred Mice

This protocol provides a general framework for PCR-based genotyping of outbred mice, with considerations for their genetic diversity.

1. DNA Extraction:

  • Collect a small tissue sample (e.g., tail snip, ear punch).

  • Extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions. This is recommended to ensure consistent DNA quality.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

2. Primer Design and Validation:

  • Identify the target genomic region for genotyping.

  • Use bioinformatics tools (e.g., Primer-BLAST from NCBI) to design primers. When possible, select primer binding sites in regions that are highly conserved across different mouse strains.

  • Validate new primer sets using a panel of DNA samples from mice with known genotypes (if available) and a no-template control.

3. PCR Reaction Setup:

  • Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and primers. Using a master mix helps to reduce pipetting errors.[15]

  • A typical 25µL reaction may consist of:

    • 12.5 µL of 2x PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1-2 µL of Genomic DNA (50-100 ng)

    • Nuclease-free water to 25 µL

4. PCR Cycling Conditions:

  • These conditions may need to be optimized for your specific primers and target. A touchdown PCR protocol can be effective for increasing specificity.[17]

  • Example Protocol:

    • Initial Denaturation: 95°C for 3 minutes

    • Touchdown Cycles (10 cycles):

      • Denaturation: 95°C for 30 seconds

      • Annealing: Start at 65°C for 30 seconds, decrease by 1°C each cycle

      • Extension: 72°C for 1 minute

    • Standard Cycles (30 cycles):

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

5. Gel Electrophoresis:

  • Run the PCR products on an agarose gel of appropriate concentration (e.g., 1.5-2.0%) to separate the DNA fragments by size.

  • Include a DNA ladder to determine the size of the amplified fragments.

  • Visualize the DNA bands using a fluorescent dye (e.g., ethidium bromide or a safer alternative) under UV light.

6. Interpretation of Results:

  • Compare the band sizes of your samples to the expected sizes for wild-type, heterozygous, and homozygous mutant alleles.

  • Always run positive and negative controls to validate the results of each genotyping run.[13]

Quantitative Data Summary

Table 1: Comparison of Phenotypic Variation (Coefficient of Variation) between Inbred and Outbred Mice for Various Traits.

Data in this table is illustrative and based on findings that outbred mice are not consistently more variable than inbred mice. For specific traits, it is recommended to consult the primary literature.

Trait CategoryInbred CV (Illustrative)Outbred CV (Illustrative)General Observation from Literature
Morphological 5.2%4.8%Variation is often comparable.[4]
Physiological 12.5%13.1%Can be slightly higher in outbreds, but not always significantly so.
Behavioral 20.1%18.9%Outbreds can show less variation in some behavioral tests.[4]
Immunological 15.8%17.2%Depends heavily on the specific immune parameter being measured.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Research Question B Select Appropriate Outbred Stock (e.g., DO, CD-1) A->B C Power Analysis & Sample Size Calculation B->C D Acquire Animals & Acclimate C->D Proceed with calculated sample size E Randomize Animals to Treatment Groups D->E F Administer Treatments & Collect Data E->F G Genotyping (Optional but Recommended) F->G Collect tissue for genotyping H Statistical Analysis (Account for genetic variance) F->H Phenotypic Data G->H I Interpret Results & Draw Conclusions H->I

Caption: Workflow for designing and conducting experiments with outbred mice.

Troubleshooting_Logic start Inconsistent Genotyping Results dna_quality Check DNA Quality & Quantity start->dna_quality primer_design Review Primer Design & Specificity dna_quality->primer_design DNA OK success Reliable Genotyping dna_quality->success DNA was the issue pcr_conditions Optimize PCR Conditions primer_design->pcr_conditions Primers OK primer_design->success Primers were the issue contamination Check for Contamination pcr_conditions->contamination Conditions Optimized pcr_conditions->success PCR conditions were the issue contamination->success Contamination resolved

Caption: Troubleshooting logic for inconsistent PCR genotyping results.

References

Technical Support Center: Optimizing Drug Dosage in OF-1 Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining drug dosage to achieve optimal therapeutic effects in OF-1 mice.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the initial drug dosage for my this compound mouse experiment?

A1: Calculating the initial dosage requires a multi-step approach. It's crucial to avoid direct conversion from in vitro to in vivo doses without considering pharmacokinetic and pharmacodynamic factors.[1] Here are three common starting points:

  • Literature Review: The most reliable method is to start with doses used for the same or similar compounds in previous studies involving mice. Pay close attention to the mouse strain, administration route, and observed effects.

  • Interspecies Scaling: If you have data from other animal species, you can use allometric scaling based on body surface area to estimate a human equivalent dose (HED) and then convert it to a mouse equivalent dose (MED).[2] The following formula can be used for converting a human dose to a mouse dose:

    • Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)[2]

    • The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). For a standard 60 kg human, Km is approximately 37, and for a 20 g mouse, Km is approximately 3.[2]

  • Dose Range-Finding Study: If there is no existing data, a dose range-finding study is essential. This involves starting with a very low, non-toxic dose and gradually increasing it in different groups of mice to determine the maximum tolerated dose (MTD).[3]

A common approach for preparing a stock solution for a 10 mg/kg dose in a 20-gram mouse is to make a 1 mg/mL solution. This allows for easy administration of 200 µL per mouse.[4]

Q2: What are the most common routes of administration for drugs in this compound mice, and what are their pros and cons?

A2: The choice of administration route significantly impacts drug absorption, distribution, metabolism, and excretion (ADME). Here’s a summary of common routes:

Route of AdministrationAdvantagesDisadvantages
Oral (PO) / Gavage - Mimics human drug intake.- Suitable for long-term studies.- Requires skill to avoid injury.- Unsuitable for drugs with poor GI absorption or stability.[3]
Intraperitoneal (IP) - Rapid absorption.- Suitable for irritating substances.- Risk of injuring internal organs.- Not a common route in human clinical practice.
Intravenous (IV) - Immediate and 100% bioavailability.- Precise dose delivery.- Requires technical skill.- Can be stressful for the animal.
Subcutaneous (SC) - Slower, more sustained absorption.- Suitable for suspensions and implants.- Slower onset of action.- Limited to smaller volumes.
Intramuscular (IM) - Faster absorption than SC for aqueous solutions.- Can be painful.- Potential for muscle damage.
Q3: I'm seeing high variability in my dose-response data. What are the common causes and how can I troubleshoot this?

A3: High variability can obscure the true effect of a drug. Here are some potential causes and solutions:

  • Improper Animal Restraint: Inconsistent or stressful restraint can affect the physiological state of the mice and influence drug response. Ensure all technicians are proficient in proper, low-stress handling and restraint techniques.

  • Inaccurate Dosing: Double-check all calculations and ensure the accuracy of your pipetting and weighing equipment. For oral gavage, ensure the full dose is delivered to the stomach and not regurgitated.

  • Biological Variation: Even within an inbred strain, there can be individual differences in metabolism and response. Increasing the number of animals per group can help to mitigate the impact of individual outliers.

  • Health Status of Animals: Underlying health issues can affect drug metabolism and response. Ensure all mice are healthy and free of disease before starting the experiment.

  • Environmental Factors: Variations in housing conditions, diet, and light/dark cycles can impact experimental outcomes. Maintain consistent environmental conditions for all animals in the study.

Q4: How do I determine the Maximum Tolerated Dose (MTD) for a novel compound?

A4: The MTD is the highest dose that does not cause unacceptable toxicity over a specified period. A dose escalation study is the standard method for determining the MTD. This typically involves:

  • Starting with a Low Dose: Begin with a dose that is predicted to be safe, often based on in vitro cytotoxicity data or data from similar compounds.

  • Dose Escalation: Administer progressively higher doses to small groups of mice.[3]

  • Monitoring for Toxicity: Closely observe the animals for clinical signs of toxicity, such as weight loss, changes in behavior, ruffled fur, or lethargy.

  • Defining Dose-Limiting Toxicities (DLTs): Establish clear criteria for what constitutes unacceptable toxicity (e.g., >20% weight loss, severe lethargy).

  • Determining the MTD: The MTD is the dose level just below the one that induces DLTs in a predefined proportion of the animals.[3]

Troubleshooting Guides

Issue: Unexpected Animal Deaths at a Supposedly Safe Dose
Possible Cause Troubleshooting Steps
Formulation/Vehicle Toxicity - Test the vehicle alone in a control group to rule out its toxicity.- Ensure the drug is fully dissolved or uniformly suspended in the vehicle.
Incorrect Dose Calculation or Preparation - Re-verify all calculations, including unit conversions.- Have a second researcher independently check the calculations and preparation.
Rapid IV Injection - Administer intravenous injections slowly to avoid cardiac shock.
Animal Health Issues - Perform a necropsy on deceased animals to look for underlying pathology.
Issue: Difficulty with Oral Gavage Administration
Possible Cause Troubleshooting Steps
Improper Restraint - Ensure the mouse is properly restrained with its head and body in a straight line to facilitate passage of the gavage needle.
Incorrect Needle Size - Use a gavage needle of the appropriate length and gauge for the size of the mouse. The tip should reach the stomach without being excessively long.[5]
Esophageal or Tracheal Injury - If you feel resistance, do not force the needle. Withdraw slightly and try to advance again gently.[5]- Observe the mouse for any signs of distress (e.g., coughing, bubbling from the nose) which may indicate accidental entry into the trachea.[5]

Data Presentation

Table 1: Example Maximum Tolerated Dose (MTD) of Common Chemotherapeutic Agents in Mice

Disclaimer: The following data was obtained from studies using BALB/c and C57BL/6 mice and may not be directly applicable to this compound mice. It is intended for illustrative purposes.

DrugClassMTD (mg/kg, single i.p. dose) in BALB/c Mice[3]
5-FluorouracilAntimetabolite125
CisplatinPlatinum-based6
CyclophosphamideAlkylating agent300
DoxorubicinAnthracycline7.5
GemcitabineAntimetabolite700
VinorelbineVinca alkaloid10

Table 2: Example Pharmacokinetic Parameters of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in CD-1 Mice

Disclaimer: This data is from CD-1 mice and should be used as a reference point for this compound mouse studies.

DrugDose (mg/kg)RouteCmax (µg/mL)Tmax (h)T1/2 (h)
Carprofen 10SC~15~0.5~9.5
Meloxicam 10SC~2.5~2~4
Diclofenac 10IV~200.08~0.4

Experimental Protocols

Protocol 1: Dose-Response Curve Generation
  • Animal Preparation: Acclimatize male or female this compound mice (e.g., 6-8 weeks old) for at least one week under standard housing conditions.

  • Group Allocation: Randomly assign mice to a minimum of 5 dose groups, including a vehicle control group (n=5-10 mice per group).

  • Dose Preparation: Prepare a series of drug concentrations in a suitable vehicle. Doses should typically span a logarithmic range to cover the expected therapeutic window.

  • Drug Administration: Administer the drug to each group via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: At a predetermined time point based on the drug's expected mechanism of action, assess the desired therapeutic effect (e.g., tumor volume reduction, change in a specific biomarker, behavioral response).

  • Data Analysis: Plot the mean response for each group against the logarithm of the dose. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine parameters such as the EC50 (or ED50).

Protocol 2: Pharmacokinetic Study
  • Animal Preparation: Use cannulated this compound mice if serial blood sampling is required, or use satellite groups for terminal blood collection at each time point.

  • Dose Administration: Administer a single dose of the drug at a known concentration via the desired route (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture at termination) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life (T1/2).

Mandatory Visualizations

Signaling Pathways

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Initiates Drug Drug (JAK Inhibitor) Drug->JAK Inhibits

Caption: JAK-STAT signaling pathway with drug inhibition.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes Drug Drug (MEK Inhibitor) Drug->MEK Inhibits

Caption: MAPK/ERK signaling pathway with drug inhibition.

G cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Drug Drug (PI3K Inhibitor) Drug->PI3K Inhibits

Caption: PI3K-Akt signaling pathway with drug inhibition.

References

Validation & Comparative

A Researcher's Guide: Comparing OF-1 and BALB/c Mice in Immunological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical first step in ensuring the validity and translatability of experimental findings. In the realm of immunology, the choice between an outbred stock like the OF-1 mouse and an inbred strain such as the BALB/c mouse can significantly impact study outcomes. This guide provides an objective comparison of these two models, supported by experimental data, to aid in the selection process for immunology-focused research.

The fundamental difference between this compound and BALB/c mice lies in their genetic diversity. This compound mice are an outbred stock, meaning they are bred to maintain genetic heterogeneity, mirroring the genetic variability within the human population. In contrast, BALB/c mice are an inbred strain, with individuals being genetically identical (isogenic). This genetic uniformity minimizes biological variation in experimental results, but may not fully represent the diverse responses seen in humans.

Immunological Profile: A Tale of Two Immune Systems

The most well-documented immunological distinction between these models is the T-helper (Th) cell response bias. BALB/c mice are classically characterized as having a Th2-dominant immune response. This predisposition makes them particularly suitable for studies involving allergic reactions, humoral immunity, and certain infectious diseases where a Th2 response is prominent.

In contrast, the immunological profile of this compound mice is less defined and inherently more variable due to their genetic diversity. While not strictly polarized, outbred mice can exhibit a range of immune responses, which can be advantageous when studying the spectrum of immune reactions in a population.

Key Immunological Characteristics
CharacteristicThis compound MiceBALB/c Mice
Genetic Background Outbred (Genetically heterogeneous)Inbred (Genetically identical)
Immune Response Bias Variable; can mount both Th1 and Th2 responsesTh2-dominant
Antibody Production Generally robust and variable among individualsStrong humoral immunity, with a tendency for high levels of IgG1 and IgE
Susceptibility to Pathogens Variable; dependent on the specific pathogen and individual genetic backgroundSusceptible to pathogens like Leishmania major where a Th2 response is non-protective
Use in Vaccine Studies Useful for assessing vaccine efficacy across a genetically diverse populationWidely used to study antibody responses to vaccines
Use in Autoimmunity Research Less commonly used due to variabilityUsed in models of Th2-mediated autoimmune diseases

Experimental Data Comparison

Direct comparative studies between this compound and BALB/c mice are limited in the published literature. However, by examining data from separate studies, we can infer key differences in their immunological parameters.

Immune Cell Populations

A study comparing inbred BALB/c mice with the outbred CD-1 strain (which is similar to this compound) following polytrauma revealed differences in circulating immune cell populations. BALB/c mice consistently showed higher levels of circulating regulatory T-cells (Tregs) and MHC-II-positive lymphocytes compared to the outbred strain. This suggests a potential baseline difference in the immunoregulatory environment between the two types of mice.

In a separate study, Swiss this compound mice infected with Toxoplasma gondii showed a significant increase in the percentage of CD4+CD25+ T-cells in the early stages of infection, indicating a dynamic response of this T-cell subset to the pathogen.

Table 1: Comparative Immune Cell Responses in Peripheral Blood

Cell TypeThis compound/CD-1 (Outbred)BALB/c (Inbred)Experimental Context
Circulating Granulocytes (Ly6G+CD11b+) Increased at 24h and 48h post-traumaTransient drop at 24h, then increase at 48h post-traumaPolytrauma
CD8+ T-lymphocytes No significant change post-traumaSignificant decrease within 48h post-traumaPolytrauma
Regulatory T-cells (CD4+CD25+CD127low) Increased by ~32% post-traumaIncreased by ~32% post-trauma; consistently higher baseline levelsPolytrauma
MHC-II+ Lymphocytes Lower baseline levelsConsistently higher baseline levelsPolytrauma
CD4+CD25+ T-cells (% of CD4+) Baseline: ~5.23%; Day 3 post-infection: ~12.07%Not directly compared in this studyToxoplasma gondii infection (this compound data)
Cytokine Profiles

Table 2: Expected Baseline Cytokine Profile

Cytokine TypeThis compound MiceBALB/c Mice
Th1 Cytokines (e.g., IFN-γ, TNF-α) Variable/BalancedLower
Th2 Cytokines (e.g., IL-4, IL-5, IL-13) Variable/BalancedHigher

Experimental Protocols

To ensure reproducibility and allow for comparison across studies, standardized experimental protocols are essential. Below are detailed methodologies for key immunological assays in mice.

Immunophenotyping of Splenocytes by Flow Cytometry

This protocol outlines the steps for preparing splenocytes and analyzing immune cell populations using flow cytometry.

  • Spleen Homogenization:

    • Aseptically harvest the spleen from a euthanized mouse and place it in a petri dish containing 5 mL of ice-cold RPMI-1640 medium.

    • Gently mash the spleen using the plunger of a 3 mL syringe.

    • Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Wash the strainer with an additional 5 mL of RPMI-1640.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer (0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM Na2EDTA).

    • Incubate for 5 minutes at room temperature.

    • Add 10 mL of RPMI-1640 and centrifuge at 300 x g for 5 minutes at 4°C.

  • Cell Staining:

    • Discard the supernatant and resuspend the cells in 1 mL of FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Count the cells using a hemocytometer or automated cell counter.

    • Aliquot 1 x 10^6 cells per tube.

    • Add a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, B220 for B-cells, NK1.1 for NK cells).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentages of different immune cell populations.

Cytokine Profiling by ELISA

This protocol describes the measurement of cytokine levels in mouse serum using a sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration in coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the cytokine standard in blocking buffer.

    • Add 100 µL of the standards and serum samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Enzyme and Substrate Reaction:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Data Analysis:

    • Stop the reaction by adding 50 µL of 1 M H2SO4 to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Immunophenotyping

G cluster_0 Sample Preparation cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis A Spleen Harvest B Homogenization A->B C RBC Lysis B->C D Cell Counting C->D E Antibody Incubation D->E F Washing E->F G Flow Cytometry F->G H Data Analysis G->H

Caption: Workflow for mouse splenocyte immunophenotyping.

Decision Tree for Mouse Model Selection

G A Primary Research Question? B Study of fundamental immune mechanisms in a controlled genetic background? A->B C Modeling human population diversity in immune response? A->C D BALB/c B->D No F Focus on Th2-mediated immunity (allergies, humoral response)? B->F Yes E This compound C->E Yes F->D Yes F->D No (Consider other inbred strains like C57BL/6 for Th1)

Caption: Decision guide for selecting between this compound and BALB/c mice.

Conclusion

The choice between this compound and BALB/c mice for immunological research is contingent on the specific scientific question being addressed. For studies requiring a high degree of reproducibility and focusing on Th2-mediated immune responses, the inbred BALB/c strain is an excellent and well-characterized choice. However, when the goal is to model the genetic diversity of the human population and to assess the range of potential immune responses to a stimulus, the outbred this compound stock offers a more analogous, albeit more variable, model. Researchers should carefully consider the genetic background and known immunological characteristics of each model to ensure the most appropriate and translatable experimental design.

References

OF-1 vs. CD-1 Mouse Strains: A Comprehensive Comparison for General-Purpose Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of preclinical research, the selection of an appropriate animal model is a critical determinant of experimental success and data reliability. For general-purpose applications in toxicology, pharmacology, and oncology, outbred mouse strains are frequently favored for their genetic heterogeneity, which can better reflect the diverse human population. Among the most common outbred stocks are the OF-1 and CD-1 mouse strains. This guide provides an objective comparison of these two strains, supported by available experimental data, to assist researchers in making an informed decision for their specific research needs.

General Characteristics and Origin

Both this compound and CD-1 mice are albino, outbred strains with origins tracing back to Swiss mice. Their genetic variability makes them robust and adaptable for a wide range of research applications.

The This compound (Oncins France 1) mouse originates from the Carworth Farms strain 1 (CF-1), which was selected for vigor and productivity. This strain was introduced to Charles River Laboratories in France in 1967.[1] this compound mice are known for their rapid growth and are good breeders.[2] However, males can exhibit significant aggression starting from six weeks of age.[2]

The CD-1 (Charles River Derived-1) mouse also has its roots in the Swiss mouse stock imported to the Rockefeller Institute in 1926.[3] The Ha/ICR stock was established in 1948, and Charles River Laboratories received their nucleus in 1959.[3] CD-1 mice are characterized by a docile disposition and excellent reproductive performance, making them one of the most widely-used outbred mouse models.[2]

Comparative Quantitative Data

To facilitate a direct comparison, the following tables summarize key quantitative data for this compound and CD-1 mouse strains based on information provided by major suppliers and relevant studies. It is important to note that these values can vary depending on the specific colony, diet, and housing conditions.

Reproductive Performance
ParameterThis compoundCD-1
Litter Size 9 - 10 pups[2]8 - 12 pups[4]
Gestation Period 19 - 20 days[2]19 - 21 days[4]
Weaning Age 17 - 21 days[2]21 days
Breeding System Often harem (1 male to 13 females)[2]Not specified, but generally good breeders
Maternal Characteristics Good breeders[2]Excellent maternal characteristics[2]
Growth Rate (Weight in Grams)

This compound (Female) [2]

Age (weeks)345678910
Weight (g) ~14~19~23~26~28~30~32~33

This compound (Male) [2]

Age (weeks)345678910
Weight (g) ~15~22~28~33~36~39~41~43

CD-1 (Female)

Age (weeks)3456789101112131415
Weight (g) 13.3023.6527.6529.6631.5032.8633.9135.3736.7537.2538.6739.9039.93

CD-1 (Male)

Age (weeks)3456789101112131415
Weight (g) 13.6327.2533.4435.8637.6739.3340.7241.2441.6342.4643.0443.2644.32

Applications in Research

Both this compound and CD-1 mice are considered general-purpose models suitable for a variety of research fields.

Toxicology

This compound and CD-1 mice are extensively used in toxicology and safety assessment studies.[1][3] Their outbred nature provides a degree of genetic variability that can be advantageous for identifying potential toxicities that might affect a diverse human population.

Pharmacology

In pharmacology, these strains are valuable for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Their metabolic profiles are considered relevant for predicting drug metabolism in humans. For instance, studies with CD-1 mice have shown that the patterns of drug concentration changes in the blood can align well with data from human clinical trials.[5]

Oncology

While inbred strains are often preferred for specific cancer models, outbred mice like this compound and CD-1 are utilized in carcinogenicity bioassays.[6] It is noteworthy that CD-1 mice have a relatively high incidence of spontaneous lung tumors (21.8%) and carry a susceptibility allele at the pulmonary adenoma susceptibility 1 (Pas1) locus, which makes them susceptible to chemically induced lung tumorigenesis.[1][6] This predisposition should be considered when designing and interpreting oncology studies.

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed using these mouse strains.

Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of a test substance.

Strain: this compound or CD-1 mice, typically females as they are often slightly more sensitive.

Methodology:

  • Animal Selection: Use healthy, young adult mice (8-9 weeks old) that have been acclimated to the laboratory environment.

  • Housing: House animals individually or in small groups in a controlled environment (temperature, humidity, and 12-hour light/dark cycle).

  • Fasting: Fast mice for approximately 3-4 hours before dosing.

  • Dosing: Administer a single dose of the test substance by oral gavage. The volume should typically not exceed 10 mL/kg of body weight.

  • Dose Progression: The "Up-and-Down Procedure" involves dosing a single animal at a time. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This progression continues until the LD50 can be estimated with a smaller number of animals compared to traditional methods.

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in fur, posture, activity), and body weight changes for up to 14 days post-dosing.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any visible organ or tissue abnormalities.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Strain: this compound or CD-1 mice.

Methodology:

  • Animal Preparation: Use adult mice with cannulated jugular veins for serial blood sampling if possible, or use satellite groups for terminal blood collection at each time point.

  • Dosing: Administer the test compound via the intended clinical route (e.g., intravenous, oral).

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an appropriate anticoagulant.

    • Tissues: At the terminal time point, collect tissues of interest (e.g., liver, kidney, tumor) and process them for drug concentration analysis.

  • Sample Analysis: Analyze the concentration of the drug and its major metabolites in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.

Subcutaneous Tumor Xenograft Model

Objective: To evaluate the efficacy of an anti-cancer agent on tumor growth.

Strain: CD-1 nude mice (athymic) are often used for xenograft studies to prevent rejection of human tumor cells.

Methodology:

  • Cell Culture: Culture human cancer cells under sterile conditions.

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (typically 1x10^6 to 1x10^7 cells in a volume of 100-200 µL of saline or media) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Termination: Euthanize the animals when the tumor reaches a predetermined maximum size or at the end of the study. Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Visualization of Experimental Workflows and Logical Relationships

To further aid in understanding the application of these mouse strains, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the decision-making process for strain selection.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimation Animal Acclimation (this compound or CD-1) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing Test Compound Administration Randomization->Dosing Data_Collection Data Collection (e.g., Tumor Volume, Body Weight) Dosing->Data_Collection Sample_Collection Terminal Sample Collection (Blood, Tissues) Data_Collection->Sample_Collection Data_Analysis Data Analysis (Statistics, PK/PD Modeling) Sample_Collection->Data_Analysis Strain_Selection Start Start: Select General-Purpose Outbred Mouse Strain Question1 Primary Research Area? Start->Question1 Toxicology Toxicology/ Safety Assessment Question1->Toxicology Toxicology Pharmacology Pharmacology (PK/PD) Question1->Pharmacology Pharmacology Oncology Oncology/ Carcinogenicity Question1->Oncology Oncology Consideration_Tox Both strains are suitable. Consider historical data and supplier availability. Toxicology->Consideration_Tox Consideration_Pharm Both strains are widely used. CD-1 has well-documented metabolic data. Pharmacology->Consideration_Pharm Consideration_Onc Consider CD-1's known susceptibility to lung tumors. This compound may be an alternative if this is a confounding factor. Oncology->Consideration_Onc Behavior Behavioral Studies? Consideration_Tox->Behavior Consideration_Pharm->Behavior Consideration_Onc->Behavior Aggression This compound males are noted for aggression. CD-1 has a more docile disposition. Behavior->Aggression Yes Final_Choice Final Strain Selection Behavior->Final_Choice No Aggression->Final_Choice

References

Validating Xenograft Tumor Growth: A Comparative Guide to Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the crucial phase of in vivo validation of cancer therapeutics, the choice of a robust and reliable xenograft mouse model is paramount. This guide provides a comprehensive comparison of the OF-1 mouse strain with standard immunodeficient models—NOD/SCID, NSG, and BALB/c nude mice—for validating xenograft tumor growth. We present a detailed analysis of their genetic and immunological characteristics, alongside a standardized experimental protocol for tumor establishment and monitoring.

Understanding the Landscape of Xenograft Models

Xenograft models, involving the transplantation of human cells or tissues into an animal host, are a cornerstone of preclinical cancer research. They provide an invaluable platform to study tumor biology and evaluate the efficacy of novel anti-cancer agents in a living system. The success and translational relevance of these studies are critically dependent on the host mouse strain's ability to support the engraftment and growth of foreign tumor cells. This is primarily dictated by the degree of the host's immunodeficiency.

Comparative Analysis of Mouse Strains

The selection of an appropriate mouse model is a critical decision that can significantly impact the outcome and reproducibility of a xenograft study. Below is a comparative overview of the this compound mouse strain and three commonly used immunodeficient models.

This compound (Outbred ICR/CD-1) Mice

Information regarding the specific use of the this compound (an outbred strain also known as ICR or CD-1) mouse for xenograft tumor growth studies is not extensively documented in readily available scientific literature. As an outbred stock, this compound mice are characterized by their genetic heterogeneity, which can be advantageous for certain toxicological or general-purpose research. However, for xenograft studies, where a suppressed immune system is crucial for preventing the rejection of human tumor cells, immunocompetent outbred strains like the this compound are generally not suitable hosts. Their intact immune system, including functional T cells, B cells, and Natural Killer (NK) cells, would mount a robust response against foreign cancer cells, leading to graft rejection and preventing tumor growth.

Non-obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) Mice

NOD/SCID mice are a widely used inbred strain for xenograft research. Their immunodeficiency is characterized by the absence of functional T and B cells, which significantly impairs their adaptive immune response. This allows for the successful engraftment of a wide range of human cancer cell lines and patient-derived xenografts (PDX). However, NOD/SCID mice retain some level of innate immunity, including functional NK cells, which can sometimes hinder the growth of certain tumor types.

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) Mice

NSG mice represent a more severely immunodeficient model compared to NOD/SCID mice. In addition to the scid mutation that eliminates T and B cells, they also carry a targeted mutation in the IL2 receptor common gamma chain (IL2rgnull). This additional mutation leads to a deficiency in NK cells and defects in cytokine signaling, resulting in a profoundly compromised immune system. Consequently, NSG mice exhibit superior engraftment rates and support the growth of a broader spectrum of human tumors, including those that are difficult to establish in other models.

BALB/c Nude Mice

BALB/c nude mice are characterized by a mutation in the Foxn1 gene, which results in the absence of a thymus and a consequent deficiency in T cells. This T-cell deficiency allows for the engraftment of many human tumor cell lines. However, they possess a functional innate immune system, including active NK cells, and can produce antibodies (B-cell function is intact). This can sometimes lead to variability in tumor growth and may not be suitable for all types of xenograft studies, particularly those involving tumors sensitive to innate immune attack.

Quantitative Data Comparison

Due to the lack of available data on successful xenograft tumor growth in this compound mice, a direct quantitative comparison with immunodeficient strains is not feasible. The following table summarizes key performance indicators for the standard immunodeficient models based on published studies. It is important to note that tumor growth kinetics can be highly dependent on the specific cancer cell line used.

Mouse StrainT-Cell FunctionB-Cell FunctionNK Cell FunctionTumor Take RateTumor Growth RateMetastasis Potential
This compound PresentPresentPresentVery Low/NegligibleN/AN/A
NOD/SCID AbsentAbsentPresent (functional)Good to HighModerate to RapidVariable
NSG AbsentAbsentAbsentVery HighRapidHigh
BALB/c Nude AbsentPresentPresent (active)Moderate to HighVariableLow to Moderate

Experimental Protocols

A standardized and meticulously executed experimental protocol is essential for generating reliable and reproducible data from xenograft studies.

Cell Line and Animal Husbandry
  • Cell Culture: Human cancer cell lines should be cultured in their recommended media under sterile conditions. Cells should be harvested during the logarithmic growth phase and confirmed to be free of mycoplasma contamination.

  • Animal Acclimatization: Upon arrival, mice should be allowed to acclimatize to the facility for at least one week before any experimental procedures. They should be housed in a specific pathogen-free (SPF) environment in sterile microisolator cages with autoclaved food, water, and bedding.

Subcutaneous Xenograft Implantation
  • Cell Preparation: On the day of implantation, harvest and count the tumor cells. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (to enhance tumor take and growth) at the desired concentration (typically 1 x 106 to 10 x 106 cells in 100-200 µL). Keep the cell suspension on ice until injection.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). Shave and disinfect the injection site on the flank of the mouse with an antiseptic solution.

  • Injection: Using a 27- to 30-gauge needle, inject the cell suspension subcutaneously into the prepared site.

Tumor Growth Monitoring
  • Measurement: Once tumors become palpable, typically 7-14 days post-implantation, measure the tumor dimensions using digital calipers at least twice a week. Measure the length (L) and width (W) of the tumor.

  • Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume = (L x W2) / 2 .

  • Body Weight: Monitor the body weight of the mice at each tumor measurement time point as an indicator of overall health and potential treatment-related toxicity.

  • Euthanasia Criteria: Establish clear humane endpoints for euthanasia, such as tumor volume exceeding a certain size (e.g., 2000 mm3), significant weight loss, or signs of distress.

Visualizing the Workflow and Decision-Making Process

To aid in the conceptualization of the experimental process and model selection, the following diagrams are provided.

Experimental_Workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation Monitoring Cell_Culture Cancer Cell Culture & Mycoplasma Testing Cell_Preparation Cell Harvest & Preparation in Medium/Matrigel Cell_Culture->Cell_Preparation Animal_Acclimatization Mouse Acclimatization (SPF Conditions) Animal_Preparation Anesthesia & Site Preparation Animal_Acclimatization->Animal_Preparation Injection Subcutaneous Injection Cell_Preparation->Injection Animal_Preparation->Injection Tumor_Measurement Calipers Measurement (2x/week) Injection->Tumor_Measurement Volume_Calculation Tumor Volume Calculation ((L x W^2) / 2) Tumor_Measurement->Volume_Calculation Health_Monitoring Body Weight & Health Monitoring Volume_Calculation->Health_Monitoring Euthanasia Humane Endpoints Health_Monitoring->Euthanasia

Caption: Standard experimental workflow for a subcutaneous xenograft study.

Model_Selection Start Start: Select Mouse Model for Xenograft Study Question1 Is the tumor cell line known to be aggressive and easy to engraft? Start->Question1 OF1 This compound (Immunocompetent) Generally not suitable for xenograft studies Start->OF1 Consider for syngeneic models only Question2 Is the study focused on a patient-derived xenograft (PDX) or a difficult-to-engraft cell line? Question1->Question2 No Question3 Is the primary concern T-cell mediated rejection? Question1->Question3 Yes NOD_SCID NOD/SCID (T & B-cell deficient, good take rates) Question2->NOD_SCID No NSG NSG (Severely immunodeficient, highest take rates) Question2->NSG Yes BALBc_Nude BALB/c Nude (Cost-effective, T-cell deficient) Question3->BALBc_Nude Question3->NOD_SCID Also consider if B-cell and NK cell activity is a concern

Caption: Decision tree for selecting an appropriate mouse model for xenograft studies.

Conclusion

The selection of the most appropriate mouse model is a critical determinant for the success of xenograft studies. While this compound mice, due to their immunocompetent nature, are not a suitable choice for establishing human tumor xenografts, researchers have a range of well-characterized immunodeficient models at their disposal. BALB/c nude mice offer a cost-effective option for readily engraftable cell lines, while NOD/SCID mice provide a more robust system with deficiencies in both T and B cells. For studies involving challenging patient-derived xenografts or cell lines with low tumorigenicity, the severely immunodeficient NSG mouse is the model of choice, offering the highest rates of engraftment and tumor growth. By carefully considering the specific characteristics of the tumor to be studied and adhering to rigorous experimental protocols, researchers can generate reliable and translatable data to advance the development of novel cancer therapies.

A Comparative Analysis of Drug-Induced Toxicities in OF-1 and Other Common Mouse Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of commonly used drugs in OF-1 mice and other frequently utilized laboratory mouse strains, such as BALB/c and C57BL/6. The data presented herein is intended to assist researchers in selecting the most appropriate animal models for their preclinical safety and efficacy studies.

Key Insights and Observations:

Outbred stocks like the this compound mouse are often utilized in toxicology studies due to their genetic heterogeneity, which can mimic the diverse responses observed in human populations. In contrast, inbred strains like BALB/c and C57BL/6 offer a more uniform genetic background, which can be advantageous for mechanistic studies where minimizing variability is crucial. This guide highlights these differences through a cross-strain comparison of toxicological data for two widely studied compounds: the chemotherapeutic agent cyclophosphamide and the cardiotoxic drug doxorubicin. Additionally, baseline toxicity data for the common analgesic acetaminophen in the C57BL/6 strain is provided as a reference.

Data Presentation

Table 1: Comparative Acute Toxicity of Cyclophosphamide
ParameterThis compound (Swiss albino) MiceBALB/c Mice
Dosage 100 - 250 mg/kg (intraperitoneal)50 mg/kg (oral)
Observed Toxicities - Decreased body, testicular, kidney, epididymis, and liver weight. - Altered blood profile at high doses. - Infertility and/or subfertility at higher doses.- Used as a positive control to induce micronuclei formation, indicating genotoxicity.
Table 2: Doxorubicin-Induced Cardiotoxicity: this compound (CD-1) vs. C57BL/6 Mice
ParameterThis compound (CD-1) MiceC57BL/6 Mice
Dosage 9 mg/kg (cumulative)24 mg/kg (cumulative)
Body Weight Change Tendency to decrease.Significant decrease.
Heart Weight Change No significant change.Significant decrease.
Other Observations 44% mortality during the protocol.Severe cardiac atrophy and decline in left ventricular ejection fraction.
Table 3: Reference Toxicity Data for Acetaminophen in C57BL/6 Mice
ParameterC57BL/6 Mice
Dosage 300 - 500 mg/kg (intraperitoneal)
Primary Toxicity Hepatotoxicity
Key Biomarkers Significant elevation of serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
Histopathology Centrilobular necrosis in the liver.

Experimental Protocols

Cyclophosphamide-Induced Toxicity in Swiss Albino Mice

Adult female Swiss albino mice are administered cyclophosphamide intraperitoneally at doses of 100 mg/kg and 200 mg/kg for three weeks. A control group receives a saline solution. Throughout the study, parameters such as total leukocyte count, total erythrocyte count, and red blood cell distribution are monitored. At the end of the treatment period, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver toxicity.

Doxorubicin-Induced Cardiotoxicity in CD-1 Mice

Adult male CD-1 mice receive multiple intraperitoneal administrations of doxorubicin to achieve a cumulative dose of 9 mg/kg. A control group is given saline. Body weight is monitored throughout the study. One week after the final injection, the animals are euthanized, and heart and other organs are weighed. Histological analysis of the heart tissue is performed to assess for structural damage.

Acetaminophen-Induced Hepatotoxicity in C57BL/6 Mice

Mice are fasted overnight before being administered a single intraperitoneal injection of acetaminophen at a dose of 500 mg/kg. A control group receives a vehicle. At various time points (e.g., 2, 6, 12, and 24 hours) after administration, blood samples are collected to measure serum ALT and AST levels. Liver tissue is also collected for histological evaluation of necrosis.

Mandatory Visualizations

Doxorubicin_Cardiotoxicity_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_Damage DNA Damage Doxorubicin->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis p53->Apoptosis Cardiomyocyte_Death Cardiomyocyte Death Apoptosis->Cardiomyocyte_Death Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Group Allocation (Control & Treatment) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (Specified dose, route, frequency) Group_Allocation->Drug_Administration Monitoring In-life Monitoring (Body weight, clinical signs) Drug_Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Data Analysis (Biochemistry, Histopathology) Sample_Collection->Analysis Results Results & Interpretation Analysis->Results

The OF-1 Outbred Mouse: A Guide to the Reproducibility of Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate animal model is a critical determinant of experimental success and the reliability of study outcomes. The OF-1 outbred mouse is a popular choice for a wide range of research applications, including toxicology, pharmacology, and behavioral sciences. As an outbred stock, the this compound mouse possesses greater genetic heterogeneity compared to inbred strains. This genetic diversity can be a double-edged sword, offering a model that may better reflect the genetic variability within the human population but also raising concerns about the reproducibility of experimental findings. This guide provides a comprehensive comparison of the this compound mouse model with other commonly used strains, focusing on the reproducibility of findings and providing supporting experimental data and protocols.

Understanding the Landscape: Outbred vs. Inbred Models

Inbred mouse strains, such as the C57BL/6, are characterized by their genetic uniformity, with at least 98.6% genetic similarity among individuals. This homogeneity is often favored with the assumption that it reduces phenotypic variability, thereby requiring fewer animals to achieve statistical power.[1] In contrast, outbred stocks like the this compound and the closely related CD-1 are bred to maintain genetic heterozygosity, making each individual genetically unique.[2] This genetic variation can be advantageous in studies where a broader, more translationally relevant response is desired, as it may better mimic the diversity of the human population.[3] However, this inherent variability has traditionally been a concern for the reproducibility of experimental results.[4]

Recent analyses, however, have challenged the long-held belief that inbred strains are inherently less variable than outbred stocks. A comprehensive review of the literature and analysis of large datasets found no strong evidence to suggest that inbred mice display greater trait stability than outbred mice.[5] This suggests that the choice between an inbred and outbred model is not as straightforward as once thought and requires careful consideration of the specific research question.

Data Presentation: A Comparative Overview

To facilitate an objective comparison, the following tables summarize quantitative data on key behavioral and physiological parameters from studies utilizing the this compound/CD-1 mouse model and the commonly used inbred strain, C57BL/6. It is important to note that this compound and CD-1 are closely related outbred stocks derived from Swiss mice and are often used interchangeably in research.[5][6] The data presented here for CD-1 can be considered a reasonable proxy for the this compound strain.

Table 1: Comparison of Body Weight in Adult Male Mice

StrainAge (weeks)Mean Body Weight (g)Standard Deviation (g)Coefficient of Variation (%)Source
CD-18-1037.52.56.7[6]
C57BL/68-1024.21.87.4[7]

Table 2: Spontaneous Locomotor Activity in the Open Field Test (10-minute session)

StrainParameterMean ValueStandard DeviationCoefficient of Variation (%)Source
CD-1Total Distance Traveled (cm)350052515.0[8]
C57BL/6Total Distance Traveled (cm)280049017.5[9]

Table 3: Variability in Response to a Novel Anxiolytic Compound (Elevated Plus Maze)

StrainParameterMean ValueStandard DeviationCoefficient of Variation (%)Fictional Data for Illustration
This compound% Time in Open Arms45920.0Fictional
C57BL/6% Time in Open Arms307.525.0Fictional
Swiss Webster% Time in Open Arms429.221.9Fictional

Note: Data in Table 3 is illustrative to demonstrate how such a comparison could be presented and is not derived from a specific cited source.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of research findings. Below are methodologies for key experiments frequently conducted using the this compound mouse model.

Open Field Test (OFT) Protocol

The OFT is a widely used behavioral test to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[7][10]

Objective: To measure spontaneous activity and exploratory behavior in a novel environment.

Apparatus: A square arena (e.g., 50 x 50 x 40 cm) made of a non-porous material for easy cleaning. The arena is typically equipped with an overhead camera and tracking software to record and analyze the animal's movement.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the test.

  • Testing:

    • Gently place a single mouse into the center of the open field arena.

    • Allow the mouse to explore the arena freely for a predetermined period (e.g., 10 minutes).

    • Record the session using the overhead camera and tracking software.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Exploration: Time spent in the center zone versus the periphery.

    • Anxiety-like Behavior: Frequency of rearing, grooming, and defecation.

  • Cleaning: Thoroughly clean the arena with a 70% ethanol solution between each trial to eliminate olfactory cues.

General Toxicology Study Protocol

Toxicology studies are essential for evaluating the safety of new chemical entities and drugs.[8] The this compound/CD-1 mouse is a frequently used model in these studies due to its robust nature and genetic heterogeneity, which can provide insights into population-level responses.[3]

Objective: To determine the potential toxicity of a test substance after single or repeated administration.

Procedure:

  • Animal Selection and Acclimation:

    • Use healthy, young adult this compound mice.

    • Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Group Assignment:

    • Randomly assign animals to treatment and control groups (e.g., vehicle control, low dose, mid-dose, high dose). A typical group size is 10 mice per sex.

  • Dose Administration:

    • Administer the test substance and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Dosing can be a single administration (acute toxicity) or repeated daily for a specified duration (e.g., 14 or 28 days for subacute toxicity).

  • In-life Observations:

    • Conduct daily clinical observations for signs of toxicity (e.g., changes in appearance, behavior, body weight).

    • Record food and water consumption.

  • Terminal Procedures:

    • At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

    • Perform a complete necropsy and collect organs for weight analysis and histopathological examination.

  • Data Analysis:

    • Analyze body weight changes, clinical observations, blood parameters, organ weights, and histopathology findings to identify any dose-related toxic effects.

Mandatory Visualizations

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships.

Experimental_Workflow_Toxicology cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Group_Assignment Randomized Group Assignment Animal_Acclimation->Group_Assignment Dose_Administration Dose Administration (Single or Repeated) Group_Assignment->Dose_Administration In_life_Observations In-life Observations (Daily) Dose_Administration->In_life_Observations In_life_Observations->Dose_Administration Repeated Dosing Terminal_Procedures Terminal Procedures (Necropsy, Blood Collection) In_life_Observations->Terminal_Procedures Data_Analysis Data Analysis (Statistics, Pathology) Terminal_Procedures->Data_Analysis Conclusion Conclusion on Toxicity Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for a toxicology study in mice.

Reproducibility_Factors cluster_genetic Genetic Factors cluster_environmental Environmental Factors cluster_procedural Procedural Factors Strain Mouse Strain (Inbred vs. Outbred) Reproducibility Reproducibility of Findings Strain->Reproducibility Substrain Substrain Differences Substrain->Reproducibility Individual_Variation Inter-Individual Genetic Variation Individual_Variation->Reproducibility Housing Housing Conditions (Cage density, Enrichment) Housing->Reproducibility Microbiome Gut Microbiome Microbiome->Reproducibility Diet Diet and Water Diet->Reproducibility Protocol Experimental Protocol Standardization Protocol->Reproducibility Experimenter Experimenter Handling and Bias Experimenter->Reproducibility Timing Time of Day of Testing Timing->Reproducibility

Caption: Key factors influencing the reproducibility of findings in mouse models.

References

Validating Novel Disease Models in OF-1 Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a novel disease model is a critical first step in preclinical research. This guide provides a comparative framework for validating new disease models in the outbred OF-1 mouse strain, with a focus on sepsis and type 1 diabetes models. It offers detailed experimental protocols, comparative data, and insights into key signaling pathways.

The this compound mouse, an outbred stock, is frequently utilized in various biomedical research areas, including toxicology and pharmacology. Its genetic heterogeneity can be advantageous in modeling human diseases, where genetic diversity is a significant factor. However, this same diversity necessitates a robust validation process to ensure the reproducibility and relevance of a novel disease model.

This guide will compare two widely used induced disease models, sepsis and type 1 diabetes, and provide a structured approach to their validation in this compound mice.

I. Sepsis Model Validation

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, can be modeled in mice through various methods, primarily Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection.

A. Comparison of Sepsis Induction Methods
Induction MethodDescriptionAdvantagesDisadvantagesKey Validation Parameters
Cecal Ligation and Puncture (CLP) A surgical procedure involving the ligation and puncture of the cecum, leading to polymicrobial peritonitis and subsequent sepsis.[1]Considered the "gold standard" as it closely mimics the pathophysiology of human abdominal sepsis.[2]Technically demanding with potential for variability in severity.Survival rate, bacterial load (blood, peritoneal fluid), inflammatory cytokine levels (TNF-α, IL-6), organ damage markers (histopathology).[3]
Lipopolysaccharide (LPS) Injection Intraperitoneal or intravenous injection of LPS, a major component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response.[2]Highly reproducible and technically simple, allowing for precise control over the inflammatory stimulus.[2]Does not fully replicate the complex pathophysiology of clinical sepsis, which often involves live bacteria and a specific infection focus.Inflammatory cytokine levels (TNF-α, IL-6), body temperature changes, sickness behavior scores.[4]
B. Experimental Protocols

Materials:

  • This compound mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 3-0 silk)

  • 21-gauge needle

  • Sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated will determine the severity of sepsis. For moderate sepsis, ligate approximately 50% of the cecum.

  • Puncture the ligated cecum once or twice with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal material.

  • Return the cecum to the peritoneal cavity and close the abdominal wall in two layers (peritoneum and skin) with sutures.

  • Administer subcutaneous sterile saline (1 ml) for fluid resuscitation.

  • Monitor the mice closely for signs of sepsis and record survival.

Materials:

  • This compound mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile pyrogen-free saline

  • Syringes and needles

Procedure:

  • Prepare a stock solution of LPS in sterile saline. The dose of LPS will determine the severity of the inflammatory response. A common dose for inducing a septic-like state is 5-10 mg/kg.

  • Inject the LPS solution intraperitoneally into the mice.

  • Monitor the mice for signs of endotoxemia, including lethargy, piloerection, and changes in body temperature.

  • Collect blood samples at various time points (e.g., 2, 6, 24 hours) to measure cytokine levels.

C. Quantitative Data for Validation

The validation of a novel sepsis model in this compound mice should involve a direct comparison to a well-established strain like C57BL/6.

Table 1: Comparative Survival Rates in CLP-Induced Sepsis

Mouse StrainCLP SeveritySurvival Rate (72 hours)
This compound ModerateData to be generated
C57BL/6 Moderate~40-60%
This compound SevereData to be generated
C57BL/6 Severe~10-30%

Table 2: Comparative Cytokine Levels in LPS-Induced Sepsis (6 hours post-injection)

Mouse StrainLPS DoseTNF-α (pg/mL)IL-6 (pg/mL)
This compound 5 mg/kgData to be generatedData to be generated
C57BL/6 5 mg/kg~2000-4000~15000-25000

Note: The data for this compound mice in these tables needs to be experimentally generated to validate the novel model. The C57BL/6 data is provided as a representative benchmark from existing literature.

D. Signaling Pathway Visualization

A key signaling pathway implicated in the inflammatory response to sepsis is the Toll-like receptor 4 (TLR4) pathway, which is activated by LPS.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Caption: TLR4 signaling pathway initiated by LPS.

II. Type 1 Diabetes Model Validation

Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. A common method for inducing this condition in mice is through the administration of streptozotocin (STZ).

A. Comparison with a Standard Diabetic Model

The validation of a novel type 1 diabetes model in this compound mice should be benchmarked against a widely used inbred strain known for its susceptibility to STZ-induced diabetes, such as the C57BL/6 mouse.[5]

B. Experimental Protocol

Materials:

  • This compound mice (8-12 weeks old, male)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Glucometer and test strips

  • Insulin (for supportive care if needed)

Procedure:

  • Fast the mice for 4-6 hours before STZ injection.

  • Prepare a fresh solution of STZ in ice-cold citrate buffer immediately before use. A common dosing regimen is a single high dose (e.g., 150-200 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).

  • Inject the STZ solution intraperitoneally.

  • Monitor blood glucose levels starting 48-72 hours after the final STZ injection. Blood should be collected from the tail vein.

  • Consider mice diabetic when non-fasting blood glucose levels are consistently above 250 mg/dL.

  • Monitor the health of the mice, including body weight, food and water intake, and urine output.

C. Quantitative Data for Validation

Table 3: Comparative Blood Glucose Levels in STZ-Induced Diabetes (14 days post-induction)

Mouse StrainSTZ DoseMean Blood Glucose (mg/dL)Percentage of Diabetic Mice
This compound 150 mg/kgData to be generatedData to be generated
C57BL/6 150 mg/kg~350-500>80%

Table 4: Comparative Pancreatic Islet Histopathology

Mouse StrainParameterObservation
This compound (Diabetic) Islet MorphologyData to be generated
C57BL/6 (Diabetic) Islet atrophy, immune cell infiltration, reduced beta-cell mass.
This compound (Control) Normal islet morphology.
C57BL/6 (Control) Normal islet morphology.

Note: The data for this compound mice in these tables needs to be experimentally generated to validate the novel model. The C57BL/6 data is provided as a representative benchmark from existing literature.[6]

D. Signaling Pathway Visualization

A central pathway in glucose homeostasis and dysregulated in diabetes is the insulin signaling pathway.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin signaling pathway leading to glucose uptake.

III. Conclusion

The validation of a novel disease model in this compound mice requires a systematic and comparative approach. By utilizing established protocols for disease induction and comparing key quantitative parameters against a standard inbred strain, researchers can rigorously assess the face, construct, and predictive validity of their model. The experimental frameworks and comparative data presented in this guide provide a foundation for this critical validation process, ultimately enhancing the translational potential of preclinical findings. It is imperative to generate specific data for the this compound strain within these models to definitively establish their characteristics and utility for future research.

References

A Comparative Analysis of Gut Microbiota in C57BL/6 and BALB/c Mouse Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between host genetics and the gut microbiome is paramount. The choice of mouse strain can significantly influence experimental outcomes, particularly in studies related to immunology, metabolic diseases, and drug efficacy. This guide provides a comparative analysis of the gut microbiota composition in two commonly used inbred mouse strains, C57BL/6 and BALB/c, supported by experimental data and detailed protocols.

This analysis highlights the inherent differences in the gut microbial communities of C57BL/6 and BALB/c mice, providing a crucial resource for study design and interpretation of experimental results.

Quantitative Comparison of Gut Microbiota Composition

The gut microbiota of C57BL/6 and BALB/c mice exhibit distinct profiles at both the phylum and genus levels. These differences are critical as they can contribute to the known immunological and physiological disparities between these two strains. The following table summarizes the relative abundance of major bacterial phyla and genera based on 16S rRNA gene sequencing data.

Taxonomic LevelTaxonC57BL/6 (Relative Abundance %)BALB/c (Relative Abundance %)Key Differences
Phylum BacteroidetesIncreased[1]Decreased[1]C57BL/6 mice show a higher abundance of Bacteroidetes.
FirmicutesDecreased[1]Increased[1]BALB/c mice have a higher proportion of Firmicutes.
VerrucomicrobiaDecreasedIncreased[1]BALB/c mice show a higher relative abundance of Verrucomicrobia, largely represented by the genus Akkermansia.
Genus BacteroidesIncreased[2]Decreased[2]Consistent with the phylum-level data, Bacteroides is more abundant in C57BL/6 mice.
LactobacillusIncreased[1][2]Decreased[2]C57BL/6 mice have a higher relative abundance of Lactobacillus.
Muribaculaceae (Family)Decreased[2]Increased[2]BALB/c mice show a higher abundance of bacteria from the Muribaculaceae family.
AkkermansiaDecreasedIncreasedBALB/c mice tend to have a higher abundance of the mucin-degrading bacterium Akkermansia muciniphila.

Experimental Protocols

A standardized and rigorous experimental protocol is essential for reproducible gut microbiota research. The following outlines a typical workflow for the collection, processing, and analysis of mouse fecal samples for 16S rRNA gene sequencing.

Fecal Sample Collection

Fresh fecal pellets should be collected from individual mice and immediately placed in sterile, nuclease-free tubes. To minimize environmental contamination, it is recommended to collect pellets directly from the mouse into the tube. Samples should be snap-frozen in liquid nitrogen and stored at -80°C until DNA extraction.[3][4]

Fecal DNA Extraction

Genomic DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp PowerFecal DNA Kit (Qiagen) or the DNeasy PowerSoil Kit (Qiagen), following the manufacturer's instructions.[3][5] These kits are designed to efficiently lyse both Gram-positive and Gram-negative bacteria. The quality and quantity of the extracted DNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit), respectively.

16S rRNA Gene Amplification and Sequencing

The V4 hypervariable region of the 16S rRNA gene is a common target for microbial community profiling.[1] This region is amplified by PCR using universal primers such as 515F and 806R. The primers should contain Illumina adapter sequences for sequencing. The PCR products are then purified, quantified, and pooled in equimolar concentrations to create a sequencing library. The library is sequenced on an Illumina MiSeq platform to generate paired-end reads.

Bioinformatic and Statistical Analysis

The raw sequencing data is processed using a bioinformatics pipeline such as QIIME 2 or DADA2.[6] This involves quality filtering of reads, denoising to identify amplicon sequence variants (ASVs), and taxonomic classification against a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses are performed to compare the microbial communities of the different mouse strains. Statistical tests, such as PERMANOVA, are used to assess the significance of the observed differences.[5]

Visualizing Experimental and Biological Processes

To better illustrate the methodologies and biological pathways discussed, the following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_sample_collection Sample Collection cluster_dna_processing DNA Processing cluster_sequencing Sequencing cluster_analysis Data Analysis Fecal Sample Collection Fecal Sample Collection Storage at -80°C Storage at -80°C Fecal Sample Collection->Storage at -80°C DNA Extraction DNA Extraction Storage at -80°C->DNA Extraction DNA QC & Quantification DNA QC & Quantification DNA Extraction->DNA QC & Quantification 16S rRNA Gene PCR 16S rRNA Gene PCR DNA QC & Quantification->16S rRNA Gene PCR Library Preparation Library Preparation 16S rRNA Gene PCR->Library Preparation Illumina Sequencing Illumina Sequencing Library Preparation->Illumina Sequencing Bioinformatics Pipeline Bioinformatics Pipeline Illumina Sequencing->Bioinformatics Pipeline Statistical Analysis Statistical Analysis Bioinformatics Pipeline->Statistical Analysis

Caption: Experimental workflow for mouse gut microbiota analysis.

Signaling Pathway: Gut Microbiota and NLRP3 Inflammasome Activation

The gut microbiota plays a crucial role in modulating host immune responses, in part through the activation of inflammasomes. The NLRP3 inflammasome is a multi-protein complex that, upon activation by microbial products or host-derived danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] Dysregulation of this pathway is implicated in various inflammatory diseases.

NLRP3_Activation cluster_microbiota Gut Microbiota cluster_cell Intestinal Epithelial/Immune Cell Microbial Products PAMPs/DAMPs (e.g., LPS, toxins) TLR4 TLR4 Microbial Products->TLR4 Signal 1 (Priming) NLRP3 NLRP3 Microbial Products->NLRP3 Signal 2 (Activation) NF-kB NF-kB TLR4->NF-kB Pro-IL-1B Pro-IL-1β NF-kB->Pro-IL-1B Transcription NLRP3_Gene NLRP3 Gene NF-kB->NLRP3_Gene Transcription IL-1B IL-1β Pro-IL-1B->IL-1B NLRP3_Gene->NLRP3 ASC ASC NLRP3->ASC Oligomerization Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage Caspase-1->Pro-IL-1B Cleavage Inflammation Inflammation IL-1B->Inflammation Secretion

Caption: Gut microbiota-mediated activation of the NLRP3 inflammasome.

References

Assessing the Translational Relevance of OF-1 Mouse Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The OF-1 mouse, an outbred stock originating from the Carworth Farms CF1 strain, is a widely utilized model in various fields of biomedical research, including toxicology, pharmacology, and oncology.[1][2] Its rapid growth and robust breeding characteristics make it an attractive choice for large-scale studies. However, the translational relevance of findings from any animal model to human clinical outcomes is a critical consideration. This guide provides a comparative assessment of the this compound mouse strain against other commonly used strains, supported by experimental data, to aid researchers in making informed decisions for their preclinical studies.

General Characteristics and Comparison

This compound mice are albino, outbred mice known for their vigor and high productivity.[2] As an outbred stock, they possess a higher degree of genetic heterogeneity compared to inbred strains like C57BL/6 or BALB/c. This genetic diversity can be advantageous in toxicological and pharmacological screening, as it may better represent the genetic variability within the human population.

Table 1: General Characteristics of Common Mouse Strains

FeatureThis compoundCD-1 (ICR)C57BL/6BALB/c
Type OutbredOutbredInbredInbred
Coat Color White (albino)White (albino)BlackWhite (albino)
Key Features Rapid growth, good breeding performanceHigh fecundity, general purposeMost widely used inbred strain, first to have genome sequencedTh2-biased immune responses, used for monoclonal antibody production
Common Uses Toxicology, pharmacology, general-purposeToxicology, pharmacology, general-purposeImmunology, oncology, geneticsImmunology, oncology, infectious diseases

Performance in Key Research Areas

Toxicology

Outbred stocks like the this compound and the closely related CD-1 are frequently the models of choice for toxicology studies due to their genetic variability, which can provide a more comprehensive assessment of potential toxicity across a heterogeneous population.[3]

A study comparing the response to acute hypoxia between the outbred CD-1 strain and the inbred C57BL/6J strain revealed significant differences in survival and metabolic adaptation. C57BL/6J mice demonstrated a greater tolerance to severe hypoxia, surviving roughly twice as long as CD-1 mice under sham-conditioned states and ten times longer after hypoxic conditioning.[4] This was attributed to a rapid switch to more efficient ketone metabolism in C57BL/6J mice, whereas CD-1 mice responded by lowering their overall metabolic rate.[4]

Table 2: Comparative Response to Acute Hypoxia

ParameterCD-1C57BL/6J
Median Survival (Severe Hypoxia, Sham-Conditioned) 93.5 s211 s
Median Survival (Severe Hypoxia, Hypoxic-Conditioned) 238 s2198 s
Metabolic Strategy Lowered metabolic demandSwitched to more efficient ketone metabolism

Data from a study comparing CD-1 and C57BL/6J mice. Given the close genetic relationship, these findings may provide insights into the expected response of this compound mice.

Pharmacology

The genetic diversity of this compound and CD-1 mice can also influence pharmacological responses. A study investigating the biodistribution of a novel compound in CD-1 mice provided detailed data on its uptake and clearance from various organs, which is crucial for understanding its pharmacokinetic profile. While not a direct comparison, such data from an outbred strain can offer a broader perspective on potential variability in drug metabolism compared to the more uniform response expected from an inbred strain.

Oncology

In oncology research, the choice of mouse model is critical for predicting clinical efficacy. While immunodeficient nude mice are often used for xenograft studies, the genetic background of the host can still influence tumor growth. Studies utilizing patient-derived xenografts (PDX) in various mouse strains are becoming increasingly important for personalized medicine.

While specific comparative data on tumor growth in this compound mice versus other strains is limited in the provided search results, the general principle is that the host's microenvironment can impact tumor development. The choice between an outbred strain like this compound and an inbred or immunodeficient strain will depend on the specific research question, such as studying tumor-stroma interactions in a more heterogeneous genetic context.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. Below are standard protocols for common procedures that can be adapted for use with this compound mice.

Oral Gavage

Oral gavage is a common method for administering precise doses of substances directly into the stomach.

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle reaches the pharynx.

  • Administration: Once the needle is in the esophagus (resistance should not be felt), slowly administer the substance.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as labored breathing.

Note: The appropriate gavage needle size and volume should be selected based on the mouse's weight. A typical maximum volume is 10 ml/kg.

Subcutaneous Tumor Implantation (Xenograft)

This protocol is for establishing a subcutaneous tumor model using cancer cell lines.

Protocol:

  • Cell Preparation: Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave and sterilize the injection site (typically the flank).

  • Injection: Using a sterile syringe and needle, inject the cell suspension subcutaneously into the prepared site.

  • Monitoring: Monitor the animal for tumor growth. Tumor volume can be measured regularly using calipers with the formula: (Length x Width²) / 2.

  • Humane Endpoints: Establish clear humane endpoints based on tumor size, body condition, and animal behavior.

Signaling Pathways and Translational Relevance

Understanding the underlying signaling pathways that are dysregulated in disease and targeted by therapeutics is fundamental to translational research. Below are diagrams of key signaling pathways often studied using mouse models.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactive in many cancers, promoting cell proliferation and survival. Mouse models are instrumental in testing the efficacy of EGFR inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

EGFR signaling pathway in cancer.
LPS-Induced Inflammatory Signaling

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.

LPS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD-2/CD14 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Pro-inflammatory Cytokine Genes NFkB->Inflammatory_Genes LPS LPS LPS->TLR4

LPS-induced inflammatory signaling pathway.
Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis, and its dysregulation is a hallmark of diabetes. Mouse models are essential for studying the mechanisms of insulin resistance and for testing novel anti-diabetic drugs.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_glycogen Metabolism Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS GLUT4_translocation GLUT4 Translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GSK3 GSK3 (inactive) AKT->GSK3 GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Glycogen_Synthase Glycogen Synthase (active) GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis GLUT4_vesicle->GLUT4_translocation Insulin Insulin Insulin->Insulin_Receptor

Insulin signaling pathway.

Conclusion

The this compound mouse is a valuable tool for a wide range of biomedical research applications, particularly in toxicology and pharmacology, where its outbred nature can provide insights into the variability of responses in a more genetically diverse population. However, for studies requiring a well-defined genetic background, such as mechanistic immunological or cancer studies, inbred strains like C57BL/6 and BALB/c may be more appropriate. The choice of mouse model should always be carefully considered based on the specific scientific question and the translational goals of the research. While direct comparative data for the this compound strain is not always available, data from the closely related CD-1 strain can serve as a useful surrogate for informing study design and interpreting results. Rigorous experimental design and detailed reporting of methodologies are paramount for ensuring the reproducibility and translational relevance of findings from any mouse model.

References

Navigating OF-1 Mouse Experiments: A Guide to Statistical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The outbred OF-1 mouse strain is a popular choice in a wide array of biomedical research fields due to its genetic heterogeneity, which can be advantageous for studies aiming to reflect a more generalized physiological response. However, this variability necessitates the use of sound statistical practices to ensure the reliability and reproducibility of experimental findings. This guide will delve into the appropriate statistical methodologies for analyzing data generated from common this compound mouse experiments.

Comparing Statistical Methods for Behavioral Studies

Behavioral assessments in this compound mice often involve tests that measure anxiety, motor coordination, and cognitive function. The choice of statistical test is dictated by the experimental design and the nature of the data collected.

Experimental Protocol: Open Field Test (OFT)

The Open Field Test is a common method to assess locomotor activity and anxiety-like behavior in rodents.

Procedure:

  • Each this compound mouse is individually placed in the center of a square arena (e.g., 50 cm x 50 cm).

  • The mouse is allowed to freely explore the arena for a set period (e.g., 10 minutes).

  • An automated tracking system records various parameters, including the total distance traveled and the time spent in the center of the arena versus the periphery.

Data Analysis: The data from an OFT is typically continuous. When comparing two groups (e.g., a control group and a group treated with a novel compound), a Student's t-test is often appropriate to determine if there are significant differences in the means of the measured parameters. For comparing more than two groups (e.g., a control and multiple dose levels of a drug), a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's test) is the standard approach. If the data does not follow a normal distribution, non-parametric alternatives such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) should be employed.

Statistical TestWhen to UseAlternative
Student's t-test Comparing the means of two independent groups with normally distributed data.Mann-Whitney U test for non-normally distributed data.
One-way ANOVA Comparing the means of three or more independent groups with normally distributed data.Kruskal-Wallis test for non-normally distributed data.

Hypothetical Data Example: Open Field Test

GroupNMean Total Distance (cm) ± SDMean Time in Center (s) ± SD
Vehicle Control103500 ± 45060 ± 15
Compound A (10 mg/kg)102800 ± 50085 ± 20
Experimental Protocol: Rotarod Test

The Rotarod test is used to assess motor coordination and balance.

Procedure:

  • This compound mice are placed on a rotating rod that gradually accelerates.

  • The latency to fall from the rod is recorded for each mouse over several trials.

  • A training period is typically included before the test day to allow the mice to learn the task.

Data Analysis: The primary endpoint, latency to fall, is a continuous variable. Similar to the OFT, a Student's t-test or a one-way ANOVA can be used to compare the performance between groups. If the same mice are tested repeatedly over time (e.g., to assess the effect of a chronic treatment), a repeated measures ANOVA is the appropriate statistical method to analyze the data.

Statistical TestWhen to Use
Student's t-test Comparing the mean latency to fall between two groups.
One-way ANOVA Comparing the mean latency to fall between more than two groups.
Repeated Measures ANOVA Analyzing data where the same subjects are measured multiple times.

Hypothetical Data Example: Rotarod Test

GroupNMean Latency to Fall (s) ± SD
Vehicle Control10180 ± 30
Compound B (20 mg/kg)10120 ± 45

Statistical Approaches in Toxicology Studies

Toxicology studies in this compound mice are crucial for determining the safety profile of new chemical entities. A key parameter often determined is the median lethal dose (LD50).

Experimental Protocol: Acute Toxicity Study (LD50 Determination)

Procedure:

  • Different groups of this compound mice are administered single, escalating doses of a test substance.

  • The number of mortalities in each group is recorded over a specified period (e.g., 24 hours).

Data Analysis: The data in an acute toxicity study is quantal (all-or-none), representing the number of animals that died at each dose level. Statistical methods such as probit analysis or the log-probit method are used to calculate the LD50 value and its confidence intervals. These methods model the relationship between the dose and the probability of a lethal outcome.

Statistical MethodApplication
Probit Analysis To estimate the LD50 from quantal dose-response data.
Log-Probit Method A transformation of the probit analysis that linearizes the dose-response curve.

Hypothetical Data Example: Acute Toxicity Study

Dose (mg/kg)Number of MiceNumber of Deaths
100101
200103
400106
800109

Analyzing Data from Pharmacology and Efficacy Studies

Pharmacology studies in this compound mice often involve evaluating the efficacy of a new drug, for instance, in a cancer xenograft model.

Experimental Protocol: Tumor Growth Inhibition Study

Procedure:

  • This compound mice are implanted with tumor cells.

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • Tumor volume is measured at regular intervals throughout the study.

Data Analysis: Tumor growth data is typically analyzed using a two-way repeated measures ANOVA , with treatment as the between-subjects factor and time as the within-subjects factor. This allows for the comparison of tumor growth curves between different treatment groups. At the end of the study, the final tumor volumes can be compared using a Student's t-test or a one-way ANOVA .

Statistical TestWhen to Use
Two-way Repeated Measures ANOVA To compare tumor growth curves over time between different groups.
Student's t-test / One-way ANOVA To compare final tumor volumes between groups at the end of the study.

Hypothetical Data Example: Tumor Growth Inhibition

DayVehicle Control (Mean Tumor Volume mm³ ± SD)Compound C (50 mg/kg) (Mean Tumor Volume mm³ ± SD)
0100 ± 15102 ± 14
5250 ± 40180 ± 30
10600 ± 90350 ± 60
151200 ± 150600 ± 100

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and analytical processes, the following diagrams illustrate a typical workflow and relevant signaling pathways.

Experimental_Workflow cluster_preclinical Preclinical Study cluster_experiment Experiment cluster_analysis Data Analysis This compound Mice This compound Mice Randomization Randomization This compound Mice->Randomization n=20 Control Group Control Group Randomization->Control Group n=10 Treatment Group Treatment Group Randomization->Treatment Group n=10 Behavioral/Tox/Pharm Assay Behavioral/Tox/Pharm Assay Control Group->Behavioral/Tox/Pharm Assay Vehicle Treatment Group->Behavioral/Tox/Pharm Assay Test Compound Data Collection Data Collection Behavioral/Tox/Pharm Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation Conclusion Conclusion Results Interpretation->Conclusion

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage in Vesicles Dopamine_Release Dopamine_Release VMAT2->Dopamine_Release Action Potential D1_Receptor D1_Receptor Dopamine_Release->D1_Receptor D2_Receptor D2_Receptor Dopamine_Release->D2_Receptor DAT DAT Dopamine_Release->DAT Reuptake Gs Gs D1_Receptor->Gs Gi Gi D2_Receptor->Gi Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Cellular Response (Excitatory) Cellular Response (Excitatory) PKA->Cellular Response (Excitatory) Gi->Adenylate Cyclase K+ Channels K+ Channels Gi->K+ Channels Opens Hyperpolarization (Inhibitory) Hyperpolarization (Inhibitory) K+ Channels->Hyperpolarization (Inhibitory)

Simplified dopaminergic signaling pathway.

Drug_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Drug CYP450_Enzymes CYP450_Enzymes Drug->CYP450_Enzymes Oxidation, Reduction, Hydrolysis Metabolite (More Polar) Metabolite (More Polar) CYP450_Enzymes->Metabolite (More Polar) Conjugation_Enzymes Conjugation_Enzymes Metabolite (More Polar)->Conjugation_Enzymes Glucuronidation, Sulfation, etc. Conjugated Metabolite (Water-Soluble) Conjugated Metabolite (Water-Soluble) Conjugation_Enzymes->Conjugated Metabolite (Water-Soluble) Bile/Urine Bile/Urine Conjugated Metabolite (Water-Soluble)->Bile/Urine

Overview of drug metabolism pathways.

Safety Operating Guide

Identifying and Disposing of "OF-1": A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: The designation "OF-1" does not correspond to a recognized chemical in standard databases. This identifier may be an internal laboratory code, an abbreviation, or a component of a product formulation. The first and most critical step is to positively identify the chemical's composition to ensure safe handling and proper disposal. Attempting to dispose of an unknown chemical can pose significant safety risks and lead to regulatory non-compliance.

Procedure for Identification and Proper Disposal of an Unknown Chemical

Follow these steps to safely manage and dispose of the substance labeled "this compound":

Step 1: Information Gathering and Chemical Identification

  • Check the Container and Labeling:

    • Thoroughly inspect the container for any additional labels, manufacturer's name, product codes, or CAS (Chemical Abstracts Service) numbers.

    • Look for any associated paperwork, such as packing slips or purchase orders, that might provide more details about the substance.

  • Contact the Supplier or Manufacturer:

    • If you can identify the manufacturer or supplier, contact them directly.[1][2][3] Provide them with any identifying information from the container (e.g., product name, lot number). They are obligated to provide a Safety Data Sheet (SDS).[1][2]

  • Locate the Safety Data Sheet (SDS):

    • The SDS is the primary source of information for chemical safety and disposal.[1]

    • If you cannot obtain it from the supplier, search online databases using any other identifiers found on the container.

    • If an SDS is missing or lost, it is crucial to delay any further use or disposal of the chemical until the SDS is obtained.[4]

  • Consult with Your Environmental Health & Safety (EHS) Office:

    • Your institution's EHS department has procedures for managing unknown chemicals.

    • They can provide guidance and may have resources for chemical identification.

Step 2: Information Extraction from the Safety Data Sheet (SDS)

Once the SDS is obtained, extract the following critical information. The table below serves as a template to summarize the necessary data for disposal planning.

Information CategorySDS Section ReferenceData for "this compound" (To be filled by the user)
Product Identifier Section 1
Hazard Identification Section 2
Physical Properties Section 9
Stability & Reactivity Section 10
Toxicological Info Section 11
Ecological Info Section 12
Disposal Considerations Section 13
Personal Protective Equip. Section 8

Step 3: Waste Characterization and Segregation

  • Based on the SDS, determine the hazards associated with "this compound" (e.g., flammable, corrosive, toxic, reactive).

  • This characterization will dictate the type of waste container and the disposal pathway.

  • Segregate the "this compound" waste from other incompatible waste streams to prevent dangerous reactions.

Step 4: Proper Waste Containment and Labeling

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical properties of "this compound".

    • The container must be in good condition, with no leaks or cracks, and have a secure lid.

  • Label the Waste Container:

    • Attach a hazardous waste tag to the container.

    • Clearly write the full chemical name(s) and their approximate concentrations.

    • Indicate the associated hazards by checking the appropriate boxes (e.g., flammable, corrosive).

    • Include the date of waste generation and the principal investigator's contact information.

Step 5: Arrange for Disposal

  • Store the labeled waste container in a designated satellite accumulation area.

  • Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for waste disposal requests.

Visualizing the Workflow

The following diagrams illustrate the procedural flow for identifying and disposing of an unknown chemical, as well as a general workflow for chemical identification if analytical methods are required.

cluster_0 Identification & Disposal Workflow start Start: Unknown Chemical 'this compound' Found check_label Inspect Container for Identifiers start->check_label find_sds Locate Safety Data Sheet (SDS) check_label->find_sds sds_found SDS Found? find_sds->sds_found contact_ehs Contact Environmental Health & Safety (EHS) for Guidance sds_found->contact_ehs No characterize Characterize Waste Using SDS sds_found->characterize Yes end End: Proper Disposal contact_ehs->end contain Select Compatible Container & Label as Hazardous Waste characterize->contain store Store in Satellite Accumulation Area contain->store schedule_pickup Schedule EHS Waste Pickup store->schedule_pickup schedule_pickup->end

Caption: Workflow for identifying and disposing of an unknown chemical.

cluster_1 Generic Chemical Identification Protocol start_analysis Sample of 'this compound' Prepared for Analysis physical_test Physical Properties Testing (e.g., melting point, boiling point, density) start_analysis->physical_test spectroscopy Spectroscopic Analysis (e.g., IR, NMR, Mass Spec) physical_test->spectroscopy chromatography Chromatographic Separation (e.g., GC, HPLC) spectroscopy->chromatography data_analysis Data Interpretation & Structure Elucidation chromatography->data_analysis confirm Confirm Identity with Reference Data data_analysis->confirm identified Chemical Identity Confirmed confirm->identified

Caption: Experimental workflow for chemical identification.

By adhering to this structured approach, researchers and laboratory professionals can ensure that unknown substances like "this compound" are managed safely and in accordance with institutional and regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Unidentified Substances: The Case of "OF-1"

Author: BenchChem Technical Support Team. Date: November 2025

A critical first step in ensuring laboratory safety is the unambiguous identification of any chemical before handling. The designation "OF-1" does not correspond to a clearly defined chemical substance in publicly available safety databases. This ambiguity prevents the provision of specific personal protective equipment (PPE) recommendations and handling protocols. Attempting to manage an unknown substance without a precise identification and the corresponding Safety Data Sheet (SDS) would be a significant violation of safety protocols and could pose a serious risk to researchers and laboratory personnel.

This guide outlines the necessary procedures to correctly identify a substance labeled "this compound" and subsequently establish safe handling, storage, and disposal plans.

The Imperative of Positive Identification

Before any handling of "this compound" can occur, its precise chemical identity must be determined. Generic labels can be internal codes, abbreviations, or supplier-specific identifiers. To proceed safely, researchers must obtain one of the following:

  • Full Chemical Name: The systematic name of the chemical (e.g., N-acetyl-p-aminophenol).

  • CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service (e.g., 103-90-2 for paracetamol).

  • Safety Data Sheet (SDS): A standardized document that provides comprehensive information about a substance's hazards, handling, storage, and emergency measures. Employers are required by OSHA to have SDSs readily available for all hazardous chemicals.[1]

If you have a container labeled "this compound," contact the manufacturer or the source from which it was obtained to request the SDS or a definitive chemical identifier.

General Framework for Personal Protective Equipment (PPE) Selection

Once the substance has been identified and the SDS has been reviewed, a comprehensive risk assessment should be conducted to determine the necessary PPE. The following table summarizes common laboratory hazards and the corresponding PPE.

Hazard TypeRequired Personal Protective Equipment (PPE)
Chemical Splash Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger volumes or more corrosive substances.
Skin Contact Appropriate chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber; consult the SDS for specific glove material recommendations), a lab coat, and closed-toe shoes. For highly toxic or corrosive materials, a chemical-resistant apron or full-body suit may be necessary.
Inhalation of Vapors, Fumes, or Dusts Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, respiratory protection such as a NIOSH-approved respirator may be required. The type of respirator and cartridge will depend on the specific chemical and its concentration.
Thermal Hazards (Hot or Cold) Insulated gloves and a lab coat. A face shield may be necessary to protect against splashes of hot liquids or cryogenic materials.

Procedural Workflow for Safe Chemical Handling

The following workflow provides a logical sequence of steps to ensure safety when working with any chemical substance.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase start Start: New Chemical Handling Request identify Positively Identify the Chemical (Full Name, CAS#) start->identify obtain_sds Obtain and Review the Safety Data Sheet (SDS) identify->obtain_sds risk_assessment Conduct a Thorough Risk Assessment obtain_sds->risk_assessment select_ppe Select Appropriate PPE Based on SDS and Risk Assessment risk_assessment->select_ppe don_ppe Correctly Don All Required PPE select_ppe->don_ppe prepare_work_area Prepare Work Area (e.g., Fume Hood, Spill Kit) don_ppe->prepare_work_area handle_chemical Handle Chemical According to Established Protocol prepare_work_area->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Correctly Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Chemical Waste and Contaminated PPE According to Regulations doff_ppe->dispose_waste document Document Handling Procedure and Any Incidents dispose_waste->document end End document->end

Caption: Workflow for Safe Chemical Handling from Identification to Disposal.

Disposal Plan

The disposal of any chemical waste must be in accordance with local, state, and federal regulations. The SDS for the identified substance will provide specific guidance on proper disposal methods. In general:

  • Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or environmental health and safety (EHS) officer.

  • Label Waste Containers: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard warnings.

  • Use Designated Containers: Use only approved and properly sealed containers for chemical waste.

  • Consult EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.

By adhering to these principles of positive identification, thorough risk assessment, and procedural discipline, researchers can ensure a safe laboratory environment for themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.